molecular formula C10H16N2O2 B7723077 ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate CAS No. 294852-57-6

ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Cat. No.: B7723077
CAS No.: 294852-57-6
M. Wt: 196.25 g/mol
InChI Key: RCXMILPYEKVQLB-UHFFFAOYSA-N
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Description

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXMILPYEKVQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952001
Record name Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
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Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294852-57-6, 83405-70-3
Record name Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
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Record name 83405-70-3
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Foundational & Exploratory

Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural features allow it to serve as a versatile scaffold, leading to compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] Notably, the pyrazole ring is a key component in several commercially successful drugs, highlighting its importance as a "privileged structure" in the development of new therapeutic agents. This guide provides a detailed technical overview of the synthesis of a specific, valuable pyrazole derivative: ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.

This compound, featuring a sterically demanding tert-butyl group and a reactive carboxylate ester, is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The strategic placement of the bulky tert-butyl group can enhance metabolic stability and modulate binding to biological targets, while the ethyl carboxylate moiety offers a convenient handle for further chemical modifications.

This document will provide a comprehensive, step-by-step guide to the synthesis of this target molecule, beginning with the preparation of a key precursor and culminating in the final product. The protocols are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful execution in a laboratory setting.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed method for the synthesis of 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis . This robust reaction involves the condensation of a β-ketoester with a hydrazine derivative.[3] For our target molecule, this compound, the retrosynthetic analysis points to two primary starting materials: ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate) and hydrazine .

The overall synthetic strategy is therefore a two-stage process:

  • Synthesis of the β-ketoester precursor: Preparation of ethyl 4,4-dimethyl-3-oxopentanoate via a Claisen condensation reaction.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the prepared β-ketoester with hydrazine to form the final pyrazole product.

G Target This compound Knorr Knorr Pyrazole Synthesis Target->Knorr Retrosynthesis BetaKetoester Ethyl 4,4-dimethyl-3-oxopentanoate Knorr->BetaKetoester Hydrazine Hydrazine Knorr->Hydrazine Precursors Starting Materials Claisen Claisen Condensation BetaKetoester->Claisen Synthesis Hydrazine->Precursors Pinacolone Pinacolone Claisen->Pinacolone DiethylCarbonate Diethyl Carbonate Claisen->DiethylCarbonate Pinacolone->Precursors DiethylCarbonate->Precursors

Caption: Retrosynthetic analysis and synthetic workflow.

Part 1: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl Pivaloylacetate)

The crucial β-ketoester precursor, ethyl 4,4-dimethyl-3-oxopentanoate, can be efficiently prepared via a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester with a ketone. In this case, pinacolone is acylated with diethyl carbonate in the presence of a strong base.

Reaction Principle: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Experimental Protocol: Synthesis of Ethyl 4,4-dimethyl-3-oxopentanoate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pinacolone100.1650.0 g0.50
Diethyl carbonate118.13250 mL-
Sodium hydride (60% dispersion in mineral oil)24.0022.0 g0.55
Hexamethylphosphoramide (HMPA)179.2050 mL-
Diethyl ether-As needed-
Hydrochloric acid (conc.)-As needed-

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (22.0 g, 0.55 mol of 60% dispersion) in diethyl carbonate (250 mL) and hexamethylphosphoramide (50 mL).

  • Addition of Pinacolone: Slowly add pinacolone (50.0 g, 0.50 mol) dropwise to the stirred suspension at a rate that maintains the reaction temperature between 45-50 °C. The addition may require gentle heating to initiate.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 50 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of pinacolone.

  • Work-up: Cool the reaction mixture to room temperature and cautiously pour it into a beaker containing ice and water. Acidify the aqueous mixture to a pH of approximately 3-4 with concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield ethyl 4,4-dimethyl-3-oxopentanoate as a colorless liquid.

Part 2: Knorr Pyrazole Synthesis of this compound

With the β-ketoester in hand, the final step is the cyclocondensation reaction with hydrazine to form the pyrazole ring. The regioselectivity of this reaction is generally high, with the more nucleophilic nitrogen of hydrazine attacking the more electrophilic ketone carbonyl of the β-ketoester first, followed by intramolecular cyclization onto the ester carbonyl.

Reaction Principle: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic method for forming pyrazole rings. It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[3]

G Start Ethyl 4,4-dimethyl-3-oxopentanoate + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Nucleophilic Attack Cyclization Intramolecular Cyclization Hydrazone->Cyclization Tautomerization & Attack Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 4,4-dimethyl-3-oxopentanoate172.2217.2 g0.10
Hydrazine hydrate (~64% hydrazine)50.066.0 mL~0.12
Ethanol-100 mL-
Glacial acetic acid-1 mL-
Saturated sodium bicarbonate solution-As needed-
Ethyl acetate-As needed-
Brine-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (17.2 g, 0.10 mol) in ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add glacial acetic acid (1 mL) followed by the dropwise addition of hydrazine hydrate (6.0 mL, ~0.12 mol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting β-ketoester is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.

Product Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques. Below are the predicted and expected characterization data based on the molecular structure and data from analogous compounds.

Physical Properties:

  • Molecular Formula: C₁₀H₁₆N₂O₂

  • Molecular Weight: 196.25 g/mol

  • Appearance: White to off-white solid.

  • Melting Point: While not definitively reported in the searched literature, a melting point in the range of 150-160 °C can be anticipated based on similar structures. For instance, the closely related 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid has a reported melting point of 151 °C.

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~13.0 (br s, 1H, NH): The acidic proton on the pyrazole nitrogen. This signal may be broad and its chemical shift can be solvent-dependent.

    • δ ~6.7 (s, 1H, pyrazole-H): The proton at the C4 position of the pyrazole ring.

    • δ 4.3-4.4 (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃): The quartet corresponding to the methylene protons of the ethyl ester.

    • δ ~1.4 (s, 9H, C(CH₃)₃): The singlet for the nine equivalent protons of the tert-butyl group.

    • δ ~1.3-1.4 (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃): The triplet for the methyl protons of the ethyl ester.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~162.0 (C=O): The carbonyl carbon of the ethyl ester.

    • δ ~160.0 (C3-pyrazole): The carbon of the pyrazole ring attached to the tert-butyl group.

    • δ ~140.0 (C5-pyrazole): The carbon of the pyrazole ring attached to the carboxylate group.

    • δ ~105.0 (C4-pyrazole): The CH carbon of the pyrazole ring.

    • δ ~61.0 (-OCH₂CH₃): The methylene carbon of the ethyl ester.

    • δ ~32.0 (C(CH₃)₃): The quaternary carbon of the tert-butyl group.

    • δ ~30.0 (C(CH₃)₃): The methyl carbons of the tert-butyl group.

    • δ ~14.0 (-OCH₂CH₃): The methyl carbon of the ethyl ester.

  • Mass Spectrometry (EI):

    • m/z (%): 196 (M⁺), 181 (M⁺ - CH₃), 151 (M⁺ - OEt), 140 (M⁺ - C₄H₉), 123.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the two-stage process of Claisen condensation to form the key β-ketoester intermediate, followed by the robust Knorr pyrazole synthesis, researchers can reliably access this valuable building block. The provided experimental procedures, coupled with an understanding of the underlying reaction mechanisms, are intended to empower researchers in the fields of organic synthesis and drug development to successfully prepare this and related pyrazole derivatives for their research endeavors. Careful execution of the described steps and appropriate analytical characterization will ensure the desired product's purity and identity.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available at: [Link]

  • Gaba, M., et al. (2021). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 13(15), 1447-1479. Available at: [Link]

Sources

A Spectroscopic Guide to Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the structural elucidation of this molecule through modern spectroscopic techniques. We will explore the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the observed spectral data. The protocols and interpretations presented herein are grounded in established principles of spectroscopic analysis and supported by authoritative references.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1][2] The strategic placement of various functional groups on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound combines the stable pyrazole core with a bulky tert-butyl group and an ethyl ester moiety, making it a valuable synthon for creating diverse molecular architectures. Accurate and unambiguous structural characterization is paramount, and this is where spectroscopic methods become indispensable.

A crucial aspect of pyrazole chemistry is the potential for tautomerism, particularly in N-unsubstituted pyrazoles. This compound can exist in two tautomeric forms: the 3-tert-butyl and the 5-tert-butyl isomers. The position of the substituents can significantly influence the molecule's biological activity and synthetic utility. Spectroscopic analysis, especially NMR, is a powerful tool for distinguishing between these tautomers in solution.[3]

Molecular Structure and Key Features

The structural framework of this compound, with the IUPAC name ethyl 3-(2,2-dimethylpropan-2-yl)-1H-pyrazole-5-carboxylate, is presented below. The numbering of the pyrazole ring is critical for the correct assignment of spectroscopic signals.

Figure 1: Molecular Structure of this compound.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the tert-butyl group, the ethyl group, the pyrazole ring, and the N-H proton.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.35Singlet9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet.
~1.40Triplet3H-OCH₂CHThe methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons.
~4.40Quartet2H-OCH ₂CH₃The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons.
~6.80Singlet1HPyrazole CH The proton at the C4 position of the pyrazole ring typically appears as a singlet in this chemical shift range.
~13.0Broad Singlet1HNH The N-H proton of the pyrazole ring is acidic and often appears as a broad singlet at a downfield chemical shift. Its position can be concentration and solvent dependent.

Experimental Insight: The chemical shift of the N-H proton can be highly variable and may exchange with deuterium in solvents like D₂O, leading to the disappearance of its signal. The exact chemical shifts can be influenced by the solvent used for the measurement. For similar pyrazole structures, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used.[4][5]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~14.5-OCH₂C H₃The methyl carbon of the ethyl group appears in the aliphatic region.
~30.0-C(C H₃)₃The methyl carbons of the tert-butyl group are equivalent and show a single resonance.
~32.5-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~61.5-OC H₂CH₃The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom.
~108.0Pyrazole C 4The C4 carbon of the pyrazole ring.
~140.0Pyrazole C 5The C5 carbon is attached to the electron-withdrawing carboxylate group, leading to a downfield shift.
~160.0Pyrazole C 3The C3 carbon is attached to the tert-butyl group and is part of the pyrazole ring, appearing at a significant downfield shift.
~162.0C =OThe carbonyl carbon of the ester group appears at a characteristic downfield position.

Expertise in Practice: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, thus confirming the assignments made in the ¹³C NMR spectrum.[4]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3200-3400Broad, MediumN-HStretching
2960-2850StrongC-H (aliphatic)Stretching
~1720StrongC=O (ester)Stretching
~1550MediumC=N (pyrazole ring)Stretching
~1250StrongC-O (ester)Stretching

Self-Validating Protocol: The presence of a strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The broad band in the 3200-3400 cm⁻¹ region is characteristic of the N-H stretching vibration, confirming the presence of the pyrazole ring. The absence of a strong, broad O-H band (which would appear around 3300 cm⁻¹) rules out the presence of a carboxylic acid impurity.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₆N₂O₂), the expected molecular weight is approximately 196.25 g/mol .[6]

Table 4: Predicted Mass Spectrometry Data

m/zIonInterpretation
196[M]⁺Molecular ion peak.
181[M - CH₃]⁺Loss of a methyl group from the tert-butyl moiety.
151[M - OC₂H₅]⁺Loss of the ethoxy group from the ester.
140[M - C₄H₈]⁺Loss of isobutylene from the tert-butyl group via McLafferty rearrangement.
123[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group.

Authoritative Grounding: High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which should be consistent with the calculated value for the elemental composition C₁₀H₁₆N₂O₂. This provides a high degree of confidence in the molecular formula.

Experimental Methodologies

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental protocols.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • DEPT Experiments: Perform DEPT-135, DEPT-90, and DEPT-45 experiments to aid in the assignment of carbon signals.

Figure 2: A generalized workflow for NMR-based structure elucidation.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press it into a transparent disk. ATR is often simpler, requiring only placing the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound provides a clear and detailed picture of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for the unambiguous assignment of all atoms and functional groups. The data presented in this guide, based on established spectroscopic principles and comparison with related structures, serves as a valuable resource for researchers working with this and similar pyrazole derivatives. The provided protocols offer a framework for obtaining high-quality data, ensuring the scientific rigor required in modern drug discovery and development.

References

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. (2021). Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed. (2018). Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (2007). Retrieved from [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. (2018). Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]

  • ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem. (n.d.). Retrieved from [Link]

  • This compound (C10H16N2O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, underpinned by fundamental principles of NMR spectroscopy and insights from analogous structures. The guide also includes a robust, field-proven protocol for sample preparation and data acquisition to ensure high-quality, reproducible results.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, a common scaffold in medicinal chemistry due to its diverse biological activities.[1][2] Accurate structural elucidation is paramount in the development of novel therapeutics, and NMR spectroscopy stands as an indispensable tool for this purpose. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this molecule, providing a framework for its unambiguous characterization.

Due to the novelty of this specific substitution pattern, this guide will present a predictive analysis based on established chemical shift principles and data from closely related, structurally verified pyrazole derivatives.[3][4][5] This predictive approach serves as a powerful tool for researchers, enabling them to anticipate spectral features and validate their synthetic outcomes.

Molecular Structure and Tautomerism

The structure of this compound presents an interesting case of prototropic tautomerism, a common feature in N-unsubstituted pyrazoles.[6][7] The proton on the nitrogen can reside on either N1 or N2, leading to two tautomeric forms. In solution, a rapid exchange between these tautomers can lead to averaged signals in the NMR spectrum, particularly for the pyrazole ring carbons.[6] For the purpose of this guide, we will consider the tautomer with the NH proton at the N1 position, which is often the more stable form.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl ester, the tert-butyl group, the pyrazole ring proton, and the NH proton. The analysis will be based on a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8][9]

Data Presentation: Predicted ¹H NMR
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
NH (pyrazole)12.0 - 13.0Broad singlet-1H
H4 (pyrazole)~6.5Singlet-1H
O-CH₂ (ethyl)~4.3Quartet~7.12H
C(CH₃)₃ (tert-butyl)~1.3Singlet-9H
CH₃ (ethyl)~1.35Triplet~7.13H
Rationale and Field-Proven Insights
  • NH Proton (12.0 - 13.0 ppm): The N-H proton of the pyrazole ring is expected to appear as a broad singlet in the downfield region of the spectrum.[9][10] Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential intermolecular proton exchange. The chemical shift can be highly dependent on solvent, concentration, and temperature. In protic solvents, this signal may be broadened further or exchange with the solvent, rendering it undetectable.[9]

  • H4 Proton (~6.5 ppm): The lone proton on the pyrazole ring at the C4 position is anticipated to resonate as a sharp singlet. Its chemical shift is influenced by the electronic effects of the adjacent tert-butyl and ethyl carboxylate groups. Pyrazole C4-H signals typically appear in the aromatic region, and the predicted value is consistent with similar substituted pyrazoles.[4]

  • Ethyl Ester Protons (O-CH₂ at ~4.3 ppm and CH₃ at ~1.35 ppm): The ethyl group will give rise to a quartet for the methylene protons (O-CH₂) and a triplet for the methyl protons (CH₃). This classic ethyl pattern is due to the coupling between the two sets of protons (³JHH ≈ 7.1 Hz). The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield chemical shift.

  • tert-Butyl Protons (~1.3 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. This signal is typically found in the upfield region of the spectrum and serves as a characteristic marker for this substituent.[11]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the lower natural abundance of ¹³C, a higher sample concentration is generally required for good signal-to-noise.[12][13]

Data Presentation: Predicted ¹³C NMR
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester)~162
C3 (pyrazole)~160
C5 (pyrazole)~140
C4 (pyrazole)~105
O-CH₂ (ethyl)~61
C(CH₃)₃ (tert-butyl)~32
C(CH₃)₃ (tert-butyl)~30
CH₃ (ethyl)~14
Rationale and Field-Proven Insights
  • Carbonyl Carbon (~162 ppm): The carbonyl carbon of the ethyl ester is expected to be the most downfield signal in the spectrum, which is characteristic of ester carbonyls.

  • Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are sensitive to the substitution pattern.[3][6] The C3 carbon, attached to the electron-donating tert-butyl group, is predicted to be significantly downfield. The C5 carbon, attached to the electron-withdrawing ethyl carboxylate group, will also be downfield but likely to a lesser extent than C3. The C4 carbon, shielded by the adjacent substituents, is expected to be the most upfield of the ring carbons.[4] In cases of rapid tautomerization, the signals for C3 and C5 may appear broadened.[6]

  • Ethyl and tert-Butyl Carbons: The chemical shifts for the ethyl and tert-butyl carbons are predicted based on standard values for these groups. The quaternary carbon of the tert-butyl group will appear around 32 ppm, while the methyl carbons will be around 30 ppm. The methylene carbon of the ethyl group will be around 61 ppm, and the methyl carbon will be around 14 ppm.

Experimental Protocols

To obtain high-quality NMR data, meticulous sample preparation and appropriate acquisition parameters are crucial.[8][12][14][15][16]

Sample Preparation Workflow

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL of CDCl₃ or DMSO-d₆) weigh->dissolve Ensure complete dissolution vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter into NMR Tube (Use pipette with glass wool plug) vortex->filter Remove particulates cap 5. Cap and Label NMR Tube filter->cap

Caption: Workflow for NMR sample preparation.

Step-by-Step Methodology: Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[12][13]

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is fully soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8] Add 0.6-0.7 mL of the solvent to the sample in a small vial.[14][16]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved, creating a homogenous solution.[16]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[13]

  • Final Touches: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[8][17]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[17]

  • Spectral Width: 0 - 16 ppm.[17]

  • Acquisition Time: 2 - 4 seconds.[17]

  • Relaxation Delay (d1): 1 - 5 seconds. A longer delay is necessary for quantitative analysis.[18]

  • Number of Scans: 8 - 16 scans for a moderately concentrated sample.[17]

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[17]

  • Spectral Width: 0 - 220 ppm.[8]

  • Acquisition Time: 1 - 2 seconds.[17]

  • Relaxation Delay (d1): 2 - 5 seconds.[17]

  • Number of Scans: 128 to several thousand, depending on the sample concentration.[8]

Data Processing Workflow

G cluster_processing Data Processing ft 1. Fourier Transformation (Apply exponential window function) phasing 2. Phasing (Manual correction for pure absorption lineshape) ft->phasing baseline 3. Baseline Correction (Polynomial correction for flat baseline) phasing->baseline referencing 4. Referencing (Set residual solvent peak, e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) baseline->referencing integration 5. Peak Picking and Integration referencing->integration

Caption: Workflow for NMR data processing.

Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in established spectroscopic principles and data from analogous compounds. The detailed experimental protocols for sample preparation and data acquisition offer a robust framework for obtaining high-quality, reliable data. By leveraging the insights within this guide, researchers, scientists, and drug development professionals can confidently characterize this and similar pyrazole derivatives, accelerating their research and development efforts.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • University of Leicester. NMR Sample Preparation. Available from: [Link]

  • Georgia Tech NMR Center. Small molecule NMR sample preparation. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University College London. Sample Preparation. Available from: [Link]

  • Hockstedler, A. N., et al. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 2017. Available from: [Link]

  • Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available from: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-Buty-P%C3%A9rez-Y%C3%A1%C3%B1ez-Alem%C3%A1n/0a3b8e7d9e7f8e1c3e3a4b9c8c9f5a3e1a0d7e6c]([Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997. Available from: [Link]

  • The Royal Society of Chemistry. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. NMR in Organic Structure Analysis, 2018. Available from: [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]

  • Ferreira, I. C. F. R., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2019. Available from: [Link]

  • The Royal Society of Chemistry. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available from: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • University of York. Quantitative NMR Spectroscopy. Available from: [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

  • MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Available from: [Link]

  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

  • ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • PubMed Central. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document moves beyond a standard protocol, offering in-depth insights into the rationale behind experimental choices for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the principles of ionization and fragmentation, proposing detailed fragmentation pathways for this specific molecule based on established chemical principles and spectral data from analogous structures. This guide is designed to empower researchers to develop and validate robust analytical methods for the characterization and quantification of this and similar pyrazole derivatives.

Introduction: The Significance of Pyrazole Core Structures

The pyrazole ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic and steric properties allow for diverse interactions with biological targets. This compound, with its characteristic bulky tert-butyl group and ethyl ester functionality, presents an interesting analytical challenge. Accurate and reliable analytical methodologies are paramount for its identification, purity assessment, and quantification in various matrices, from synthetic reaction mixtures to biological samples. Mass spectrometry, with its inherent sensitivity and specificity, is the premier technique for this purpose.

Foundational Physicochemical Properties

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂PubChem[2]
Molecular Weight 196.25 g/mol Santa Cruz Biotechnology[3]
Monoisotopic Mass 196.1212 g/mol PubChem[2]
Predicted XlogP 2.5PubChem[2]

The moderate lipophilicity (XlogP of 2.5) and the presence of nitrogen atoms suggest that this compound is amenable to both GC-MS (due to sufficient volatility) and LC-MS (due to its polar functional groups) analysis.

Strategic Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent, at an appropriate concentration, and free from interfering matrix components.[4][5][6][7]

General Considerations
  • Solvent Selection: For LC-MS, a mixture of water with methanol or acetonitrile is standard. For GC-MS, more volatile solvents like dichloromethane or ethyl acetate are preferable.

  • Purity: Avoid non-volatile salts (e.g., phosphates, sulfates) and detergents, which can suppress ionization and contaminate the MS source.[6] If their use is unavoidable, a desalting step is necessary.

  • Vials: Use glass autosampler vials, especially with organic solvents, to prevent leaching of plasticizers.[6]

Protocol for Pharmaceutical Intermediates

This protocol is designed for the analysis of the pure compound or its solution from a synthetic reaction.

Step-by-Step Protocol:

  • Accurate Weighing: Precisely weigh approximately 1 mg of the this compound standard.

  • Initial Solubilization: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol for LC-MS, dichloromethane for GC-MS) in a clean glass vial.

  • Serial Dilution: Perform serial dilutions to create a working solution with a concentration appropriate for the sensitivity of the mass spectrometer (typically in the low µg/mL to ng/mL range).

  • Filtration: For LC-MS analysis, filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the chromatography system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an excellent technique for the analysis of volatile and semi-volatile compounds like this compound.[8] It offers high chromatographic resolution, leading to excellent separation of isomers and impurities.

Experimental Protocol for GC-MS

This protocol provides a robust starting point for the analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

GC Conditions:

  • Column: A non-polar or medium-polarity column is recommended. A good choice is a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[8]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 ratio, can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: Increase to 180 °C at 10 °C/min.

    • Ramp 2: Increase to 280 °C at 25 °C/min, hold for 5 minutes.

MS Conditions (Electron Ionization - EI):

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.

Predicted Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, the molecular ion of this compound is expected to undergo significant fragmentation. The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

G M [M]+• m/z 196 F1 [M - CH3]+ m/z 181 M->F1 - •CH3 F2 [M - C2H5O]+ m/z 151 M->F2 - •OC2H5 F3 [M - C(CH3)3]+ m/z 139 M->F3 - •C(CH3)3 F4 [M - C2H4]+ m/z 168 M->F4 - C2H4 (McLafferty) F5 [M - C2H5OH]+ m/z 150 M->F5 - C2H5OH F6 [M - COOC2H5]+ m/z 121 M->F6 - •COOC2H5 F7 [C4H9]+ m/z 57 F1->F7 Further fragmentation

  • Molecular Ion (m/z 196): The molecular ion peak should be observable.

  • Loss of a Methyl Radical (m/z 181): A characteristic fragmentation of the tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.

  • Formation of the tert-Butyl Cation (m/z 57): The highly stable tert-butyl cation ([C(CH₃)₃]⁺) is expected to be a prominent peak in the spectrum.

  • Loss of the Ethoxy Group (m/z 151): Cleavage of the ester can lead to the loss of an ethoxy radical (•OC₂H₅).

  • McLafferty Rearrangement (m/z 168): The ethyl ester functionality can undergo a McLafferty rearrangement, resulting in the loss of ethene (C₂H₄).

  • Loss of the Ethyl Carboxylate Group (m/z 121): The entire ethyl carboxylate group can be lost as a radical (•COOC₂H₅).

  • Loss of Ethanol (m/z 150): A rearrangement followed by the elimination of a neutral ethanol molecule is also a plausible fragmentation pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful alternative, particularly for less volatile compounds or for analyses requiring higher sensitivity and specificity, such as in biological matrices.[9]

Experimental Protocol for LC-MS/MS

This protocol outlines a method for the sensitive and selective analysis of this compound.

Instrumentation:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

LC Conditions:

  • Column: A reversed-phase C18 column is a suitable choice (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Re-equilibrate at 30% B

MS Conditions (Electrospray Ionization - ESI):

  • Ionization Mode: Positive. The nitrogen atoms in the pyrazole ring are readily protonated.

  • Capillary Voltage: 4000 V.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

Tandem MS (MS/MS) for Quantification:

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred mode. This involves selecting the protonated molecule as the precursor ion and monitoring specific product ions.

  • Precursor Ion: [M+H]⁺ = m/z 197.1.

  • Collision Energy: This will need to be optimized for the specific instrument, but a starting point of 10-30 eV is reasonable.

  • Product Ions: Based on the predicted fragmentation, potential product ions to monitor would include those resulting from the loss of the tert-butyl group or components of the ester.

Predicted Electrospray Ionization (ESI) Fragmentation Pathway

ESI is a "soft" ionization technique, so the protonated molecule [M+H]⁺ at m/z 197.1 will be the predominant ion in the full scan spectrum.[10] Fragmentation is induced in the collision cell for MS/MS experiments.

G M [M+H]+ m/z 197 F1 [M+H - C4H8]+ m/z 141 M->F1 - C4H8 F2 [M+H - C2H5OH]+ m/z 151 M->F2 - C2H5OH F3 [M+H - C2H4]+ m/z 169 M->F3 - C2H4 F4 [M+H - CO]+ m/z 169 M->F4 - CO F5 [M+H - C4H8 - CO]+ m/z 113 F1->F5 - CO

  • Precursor Ion ([M+H]⁺, m/z 197): This will be the ion selected in the first quadrupole.

  • Loss of Isobutene (m/z 141): The protonated tert-butyl group can be readily lost as a neutral isobutene molecule (C₄H₈). This is often a dominant fragmentation pathway for tert-butyl substituted compounds.

  • Loss of Ethanol (m/z 151): The ethyl ester can lose a neutral ethanol molecule (C₂H₅OH).

  • Loss of Ethene (m/z 169): Similar to the McLafferty rearrangement in EI, a loss of ethene (C₂H₄) from the ethyl group is possible.

  • Decarbonylation (m/z 169): Loss of carbon monoxide (CO) from the ester group is another potential fragmentation.

  • Sequential Fragmentation (m/z 113): The ion at m/z 141 could further lose carbon monoxide to produce an ion at m/z 113.

Data Interpretation and Validation

  • Qualitative Analysis: The identity of the compound is confirmed by matching the retention time with that of a known standard and by comparing the obtained mass spectrum (both full scan and product ion scan) with the predicted fragmentation patterns.

  • Quantitative Analysis: For quantitative studies, a calibration curve should be constructed using a certified reference standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for any matrix effects and variations in instrument response.[11]

Conclusion

The mass spectrometric analysis of this compound can be successfully achieved using both GC-MS and LC-MS/MS. The choice of technique will depend on the specific analytical requirements, such as the complexity of the sample matrix, the need for high throughput, and the desired level of sensitivity. By understanding the fundamental principles of ionization and fragmentation, and by carefully optimizing the experimental parameters, researchers can develop robust and reliable methods for the characterization and quantification of this important pyrazole derivative. This guide provides the foundational knowledge and detailed protocols to serve as a strong starting point for such endeavors.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. BenchChem.
  • Materials Metric. (n.d.). How to Optimize Sample Preparation for Mass Spectrometry.
  • van der Lijke, H., & van der Heijden, R. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2103), 20160278.
  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook.
  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook.
  • PubChem. (n.d.). Ethyl 1H-pyrazole-3-carboxylate.
  • LGC Group. (n.d.).
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • PubChem. (n.d.). ethyl 5-amino-1H-pyrazole-3-carboxylate.
  • Boyd, B. J., & Appulage, D. K. (2012).
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  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5837–5847.
  • Re, M., et al. (2022).
  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28–32.
  • Ebenezer, O., et al. (2022).
  • Chemistry LibreTexts. (2022, July 3). 6.
  • da Silva, A. B. F., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3244.
  • PubChem. (n.d.). This compound (C10H16N2O2).
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Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence is due to their versatile chemical nature and ability to engage in various biological interactions. Molecules like celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and a host of kinase inhibitors used in oncology (e.g., ruxolitinib, axitinib) all feature the pyrazole scaffold.[3] this compound is a key heterocyclic building block used in the synthesis of more complex pharmaceutical compounds.[4][5] Its structural integrity and purity are paramount, making robust analytical characterization essential.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure of such compounds.[6][7] By measuring the absorption of infrared radiation, FT-IR spectroscopy creates a unique "molecular fingerprint" based on the vibrational frequencies of the molecule's functional groups.[8][9] This guide provides a detailed examination of the FT-IR spectrum of this compound, from experimental methodology to in-depth spectral interpretation.

Part 1: Acquiring the FT-IR Spectrum - A Protocol Grounded in Best Practices

The quality of an FT-IR spectrum is fundamentally dependent on the chosen sample preparation and data acquisition technique.[10] For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity, speed, and lack of need for sample dilution.[11][12][13]

The Rationale for ATR-FTIR

The ATR technique involves placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[13][14] An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface.[14] At each reflection, an evanescent wave penetrates a few microns into the sample, where it can be absorbed at specific frequencies.[14] This interaction provides a spectrum of the sample's surface without extensive preparation, making it the industry standard for rapid and reliable analysis.[13]

Step-by-Step Experimental Protocol for ATR-FTIR Analysis

This protocol ensures a high-quality, reproducible spectrum by systematically eliminating common sources of error.

  • Crystal Cleaning and Verification:

    • Action: Thoroughly wipe the ATR crystal surface with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or ethanol).

    • Causality: This step is critical to remove any residue from previous analyses, which would otherwise appear as contaminant peaks in the spectrum.

  • Acquisition of the Background Spectrum:

    • Action: With the clean, empty ATR accessory in place, perform a background scan.

    • Causality (Self-Validation): The background scan records the ambient spectrum, including absorptions from atmospheric water vapor and carbon dioxide, as well as any intrinsic signals from the instrument itself. The spectrometer software automatically subtracts this background from the sample spectrum, ensuring that the final output contains only information from the analyte.

  • Sample Application:

    • Action: Place a small amount of the this compound powder onto the center of the ATR crystal. A few milligrams is typically sufficient.

    • Causality: Only the portion of the sample in direct contact with the crystal is measured. Using a minimal amount of sample ensures good contact and simplifies cleaning.

  • Ensuring Optimal Sample Contact:

    • Action: Lower the built-in press arm and apply consistent pressure to the sample.

    • Causality: Good contact between the solid sample and the ATR crystal is essential for a strong, well-defined spectrum. Insufficient contact results in weak and noisy signals.

  • Sample Spectrum Acquisition:

    • Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum.

    • Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner and more easily interpretable spectrum.

  • Post-Analysis Cleanup:

    • Action: Retract the press arm, remove the sample powder, and clean the crystal as described in Step 1.

    • Causality: Proper cleanup prevents cross-contamination and ensures the instrument is ready for the next user.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Output Clean_Crystal 1. Clean ATR Crystal Background_Scan 2. Acquire Background (Atmosphere + Instrument) Clean_Crystal->Background_Scan Apply_Sample 3. Apply Sample Powder Background_Scan->Apply_Sample Instrument Ready Apply_Pressure 4. Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data 6. Background Subtraction & Fourier Transform Acquire_Spectrum->Process_Data Raw Interferogram Final_Spectrum 7. Final IR Spectrum (Absorbance vs. Wavenumber) Process_Data->Final_Spectrum

Caption: Experimental workflow for ATR-FTIR analysis.

Part 2: Deconstructing the Spectrum - A Functional Group Analysis

The FT-IR spectrum is best interpreted by dividing it into distinct regions and assigning the observed absorption bands to the vibrations of specific functional groups within the molecule.[6][9][15]

molecule_structure cluster_groups Key Functional Groups & Vibrational Regions mol This compound NH N-H Stretch (Pyrazole) mol->NH ~3100-3300 cm⁻¹ (Broad) CH_Aliphatic C-H Stretch (tert-Butyl, Ethyl) mol->CH_Aliphatic ~2850-2980 cm⁻¹ (Sharp, Strong) CO_Ester C=O Stretch (Ester) mol->CO_Ester ~1710-1730 cm⁻¹ (Sharp, Very Strong) Fingerprint Fingerprint Region (C-N, C-O, Bending) mol->Fingerprint < 1500 cm⁻¹ (Complex)

Caption: Key functional groups and their expected IR regions.

The High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen.

  • N-H Stretching (Pyrazole Ring): A moderately broad absorption band is expected in the range of 3300-3100 cm⁻¹ .[16][17]

    • Expert Insight: The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the N-H proton of one molecule and the pyrazole nitrogen of a neighboring molecule in the solid state. A sharper peak would suggest minimal hydrogen bonding, while a very broad band indicates strong, extensive networks.[18] The position and shape of this band are thus highly sensitive to the crystal packing of the solid.

  • C-H Stretching (Aromatic/Heteroaromatic): A weak to medium peak is anticipated just above 3000 cm⁻¹, typically around 3100-3050 cm⁻¹ , corresponding to the C-H bond on the pyrazole ring.[17][19]

  • C-H Stretching (Aliphatic): Multiple sharp, strong absorption bands will be prominent between 2980 cm⁻¹ and 2850 cm⁻¹ . These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the tert-butyl and ethyl groups.[20] The tert-butyl group, with its nine equivalent C-H bonds, contributes significantly to the intensity of these peaks.

The Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This region is crucial for identifying the ester and pyrazole ring structures.

  • C=O Stretching (Ethyl Ester): This will be one of the most intense and sharpest peaks in the entire spectrum, expected in the range of 1730-1710 cm⁻¹ .[21][22]

    • Expert Insight: The exact position is influenced by electronic effects. Conjugation with the pyrazole ring can lower the frequency slightly from a typical saturated aliphatic ester (which appears around 1750-1735 cm⁻¹).[22][23] This peak serves as a primary confirmation of the ester functionality.

  • C=N and C=C Stretching (Pyrazole Ring): The pyrazole ring will exhibit several medium-to-strong intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ .[19][24] These are complex, coupled vibrations involving the stretching of the C=N and C=C bonds within the heterocyclic ring. Assigning individual peaks in this region can be difficult, but their collective presence confirms the pyrazole core.

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex array of overlapping peaks that are unique to the molecule as a whole.[15] While individual assignment is challenging, key vibrations can be identified.

  • C-H Bending (Aliphatic): The tert-butyl group has characteristic bending vibrations. An asymmetric deformation appears around 1470-1450 cm⁻¹ , while a symmetric "umbrella" deformation often appears as a strong, sometimes split, peak around 1370 cm⁻¹ .[20][25] The ethyl group also contributes to bending vibrations in this area.

  • C-O Stretching (Ester): Esters display two distinct C-O stretching bands.[21] An asymmetric C-C(=O)-O stretch is expected as a strong band around 1300-1200 cm⁻¹ . A symmetric O-C-C stretch from the ethyl group will appear as a medium-to-strong band around 1150-1050 cm⁻¹ .

  • C-N Stretching (Pyrazole Ring): A medium intensity band corresponding to C-N stretching within the pyrazole ring is typically observed around 1300-1200 cm⁻¹ .[26]

Summary of Expected Vibrational Frequencies

The following table summarizes the key FT-IR absorption bands expected for this compound.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityPeak Shape
3300 - 3100N-H StretchPyrazole RingMediumBroad
3100 - 3050C-H Stretch (Aromatic)Pyrazole RingWeak - MediumSharp
2980 - 2850C-H Stretch (Aliphatic)tert-Butyl, EthylStrongSharp
1730 - 1710C=O StretchEthyl EsterVery StrongSharp
1600 - 1450C=N / C=C Ring StretchesPyrazole RingMedium - StrongSharp
~1370C-H Symmetric Bendtert-Butyl GroupStrongSharp
1300 - 1200C-O Asymmetric StretchEsterStrongSharp
1150 - 1050C-O Symmetric StretchEsterMedium - StrongSharp

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By following a validated experimental protocol, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, through the systematic assignment of absorption bands to the molecule's key functional groups—the hydrogen-bonded N-H of the pyrazole, the strong carbonyl of the ester, and the characteristic vibrations of the alkyl substituents—provides definitive confirmation of its molecular identity. This guide serves as a foundational reference for researchers employing this vital analytical technique in the rigorous landscape of pharmaceutical development.

References

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  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Retrieved from [Link]

  • Rani, M. A., & Gunasekaran, S. (2013). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 62-71. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra of solid samples after filtration during one of the experiments performed in 10% w/w IPA/water. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • ResearchGate. (n.d.). *FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E and complex 2 E (labeled as 2 E ) after exposure to ethanol vapor for 5 min. Retrieved from [Link]

  • Dopfer, O., et al. (2002). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Journal of the American Chemical Society. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ) between 3400–2600 cm. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectroscopy of Aqueous Solutions. Retrieved from [Link]

  • Finar, I. L., & Rackham, D. M. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • McLaughlin, R. P., et al. (2007). Vibrational analysis of n-butyl, isobutyl, sec-butyl and tert-butyl nitrite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 178-87. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Hansen, P. E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7629. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra of t-butyl alcohol, t-butylamine and t-butyl alcohol + t-butylamine binary liquid mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). Interpretation of the Vibrational Spectra of tert-Butyl Hydroperoxide and Dimethylethynylmethyl Hydroperoxide. Retrieved from [Link]

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crystal structure of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate for Drug Discovery Professionals

This guide provides a comprehensive, technically-grounded framework for the synthesis, crystallization, and structural analysis of this compound. While a public crystal structure for this specific molecule is not deposited in major crystallographic databases as of the time of this writing, this document outlines the complete, field-proven workflow for its determination and interpretation. The methodologies detailed herein represent the gold standard in small-molecule crystallography and are designed to provide the high-resolution structural insights critical for modern drug development programs.

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib. The strategic placement of substituents on the pyrazole ring, such as the bulky tert-butyl group at the 3-position and the ethyl ester at the 5-position, significantly influences the molecule's steric and electronic properties. These modifications can modulate binding affinity, selectivity, and pharmacokinetic profiles. Therefore, a precise understanding of the three-dimensional structure and intermolecular interactions of this compound is paramount for rational drug design and the development of novel therapeutics based on this privileged scaffold.

Part 1: Synthesis and Purification for Crystallographic Studies

The prerequisite for any successful crystallographic analysis is the availability of highly pure material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The synthesis of the title compound is typically achieved via a [3+2] cycloaddition reaction, a robust and widely used method for constructing five-membered heterocycles like pyrazoles.

A common and effective route involves the reaction of a β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate, with hydrazine hydrate. The tert-butyl group provides significant steric hindrance, which directs the regioselectivity of the reaction to yield the desired 3-tert-butyl-5-carboxylate isomer.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in ethanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure. Add deionized water to the residue and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude product is then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound as a white solid. The identity and purity should be confirmed by NMR and mass spectrometry before proceeding.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification s1 Reactants: Ethyl 4,4-dimethyl-3-oxopentanoate + Hydrazine Hydrate s3 Reaction: Reflux at 80°C s1->s3 in s2 Solvent: Ethanol s2->s3 w1 Solvent Removal s3->w1 Cool & Concentrate w2 Aqueous Workup (Water/Ethyl Acetate) w1->w2 w3 Column Chromatography w2->w3 w4 Purity Confirmation (NMR, MS) w3->w4 crys Ready for Crystallization w4->crys Pure Compound

Caption: Workflow from synthesis to purified compound.

Part 2: Single Crystal Growth Methodologies

Growing diffraction-quality single crystals is often the most challenging step in structure determination. It is an empirical process, and multiple techniques should be explored in parallel. For a small organic molecule like this compound, the following methods are highly recommended.

Table 1: Crystallization Techniques
MethodPrincipleProtocol
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal nucleation.Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
Vapor Diffusion An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar. Add a layer of the anti-solvent (e.g., hexane, pentane) to the bottom of the larger jar. The anti-solvent vapor will slowly diffuse into the inner vial.
Slow Cooling The solubility of the compound is reduced by slowly decreasing the temperature of a saturated solution.Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol) at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C).

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction

cluster_exp Experimental cluster_proc Data Processing cluster_solve Structure Solution & Refinement cluster_analysis Analysis & Validation exp1 Crystal Selection & Mounting exp2 X-ray Data Collection (Diffractometer) exp1->exp2 proc1 Integration (hkl file generation) exp2->proc1 proc2 Scaling & Absorption Correction proc1->proc2 solve1 Space Group Determination proc2->solve1 solve2 Structure Solution (e.g., Direct Methods) solve1->solve2 solve3 Structure Refinement (Full-Matrix Least-Squares) solve2->solve3 ana1 Model Validation (e.g., CheckCIF) solve3->ana1 ana2 Structural Analysis (Bond lengths, angles, H-bonds) ana1->ana2 report Crystallographic Information File (CIF) ana2->report Final Structure

Caption: The end-to-end workflow for SC-XRD analysis.

Experimental and Computational Protocol
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. The crystal is often flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: Data is collected using a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS detector). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization and absorption. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. Programs like SHELXT are commonly used for this purpose, employing direct methods or dual-space algorithms.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using full-matrix least-squares on F². This iterative process, often performed with software like SHELXL, adjusts atomic positions, and displacement parameters to minimize the difference between observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Table 2: Representative Crystallographic Data (Hypothetical)
ParameterValue
Chemical formulaC₁₀H₁₆N₂O₂
Formula weight196.25
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.5
β (°)98.5
Volume (ų)1068
Z4
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15
Goodness-of-fit (S)~1.0

Part 4: Structural Interpretation for Drug Development

The final refined crystal structure provides a wealth of information that is directly applicable to drug discovery.

  • Molecular Confirmation: The structure provides unambiguous confirmation of the chemical connectivity and stereochemistry.

  • Conformational Analysis: The structure reveals the preferred conformation of the molecule in the solid state, including the orientation of the flexible ethyl ester and the bulky tert-butyl group. This information is crucial for understanding how the molecule might fit into a protein binding pocket.

  • Intermolecular Interactions: A key aspect of the analysis is identifying and characterizing non-covalent interactions in the crystal lattice. For this molecule, the N-H group of the pyrazole ring is a strong hydrogen bond donor, while the carbonyl oxygen and the pyrazole nitrogen atoms are potential acceptors. These interactions can be visualized and analyzed to understand how the molecule might interact with biological targets. For instance, the formation of hydrogen-bonded dimers or chains in the crystal lattice can provide a model for protein-ligand recognition motifs.

Logical Flow: From Structure to Insight

cluster_data Primary Data cluster_analysis Structural Analysis cluster_application Drug Development Application cif Refined Crystal Structure (CIF File) conf Conformational State cif->conf inter Intermolecular Interactions (H-Bonds, Packing) cif->inter sar Structure-Activity Relationships (SAR) conf->sar inter->sar design Rational Drug Design (Pharmacophore Modeling) sar->design

Caption: From crystallographic data to drug design insights.

By elucidating the precise three-dimensional structure of this compound, researchers gain invaluable insights that can guide the design of more potent and selective drug candidates. The methodologies described in this guide provide a robust pathway to obtaining these critical data.

physical and chemical properties of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-tert-Butyl-1H-Pyrazole-5-Carboxylate

Executive Summary: The Pyrazole Core in Modern Chemistry

The pyrazole nucleus is a cornerstone heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity have made it a privileged scaffold in the design of bioactive agents. This guide focuses on a specific, valuable derivative: this compound. The strategic placement of a bulky tert-butyl group and an ethyl ester moiety creates a versatile building block with distinct steric and electronic characteristics.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the molecule's physicochemical properties, a robust synthetic protocol, detailed characterization methodologies, and essential safety information. The insights herein are grounded in established chemical principles to empower scientists to confidently utilize this compound in their research endeavors.

Core Physicochemical and Identification Data

Accurate identification and understanding of a compound's fundamental properties are prerequisites for any successful research application.

Structural and Identification Metrics

The following table summarizes the key identifiers for this compound.

ParameterValueReference
CAS Number 916791-97-4[1]
Molecular Formula C₁₀H₁₆N₂O₂[1]
Molecular Weight 196.25 g/mol [1]
IUPAC Name ethyl 3-(2-methylpropan-2-yl)-1H-pyrazole-5-carboxylate
Common Synonyms ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate[2]
InChI Key RCXMILPYEKVQLB-UHFFFAOYSA-N[2]
Canonical SMILES CCOC(=O)C1=NNC(=C1)C(C)(C)C[2]
Physical Properties

The physical state and solubility profile dictate the handling, reaction conditions, and formulation strategies for a compound. While comprehensive experimental data for this specific molecule is not widely published, reliable estimations can be made based on structurally similar compounds.

PropertyValue / ObservationRationale / Source
Appearance White to off-white solidBased on analogous pyrazole carboxylates which are typically crystalline solids at room temperature.[3]
Melting Point Data not available; requires experimental determination.A related compound, 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, has a melting point of 151 °C.[4]
Boiling Point Estimated >300 °CThe related carboxylic acid has a boiling point of 317.7±30.0 °C, suggesting the ester will have a similarly high boiling point.[4]
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane, and DMSO. Poorly soluble in water.Typical for organic esters with significant hydrocarbon character.

Chemical Characteristics and Reactivity

The chemical behavior of this compound is governed by the interplay of its three key components: the aromatic pyrazole ring, the ester functional group, and the sterically demanding tert-butyl group.

Pyrazole Ring Tautomerism and Reactivity

The "1H" designation signifies that one of the pyrazole nitrogen atoms is protonated. This proton is mobile, leading to the existence of two tautomeric forms. This is a critical consideration for subsequent reactions, such as N-alkylation, which can result in a mixture of regioisomers. The pyrazole ring is aromatic and can undergo electrophilic substitution, with the directing effects of the tert-butyl and ester groups influencing the position of substitution.

retrosynthesis target Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate intermediates Ethyl 4,4-dimethyl- 3-oxopentanoate + Hydrazine target->intermediates C-N / N-N Disconnection characterization_workflow crude Crude Product purification Purification (Recrystallization / Chromatography) crude->purification purity_check Purity Assessment (HPLC, TLC) purification->purity_check structure_confirm Structural Confirmation (¹H NMR, ¹³C NMR, MS, IR) purity_check->structure_confirm final_product Pure Characterized Product structure_confirm->final_product

References

An In-Depth Technical Guide to Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS 916791-97-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, registered under CAS number 916791-97-4. While specific research on this particular molecule is limited in publicly available literature, this guide synthesizes information from analogous pyrazole derivatives to provide a robust framework for its scientific exploration. The document details a probable synthetic route, outlines key analytical characterization techniques, and discusses the potential mechanisms of action based on the well-established pharmacological profile of the pyrazole scaffold, particularly in the areas of anti-inflammatory and anticancer research. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound featuring a pyrazole core. The pyrazole moiety is a five-membered aromatic ring with two adjacent nitrogen atoms, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] The subject of this guide is distinguished by a tert-butyl group at the 3-position and an ethyl carboxylate group at the 5-position of the pyrazole ring.

Table 1: Chemical Identity of CAS 916791-97-4

IdentifierValue
CAS Number 916791-97-4
Chemical Name This compound[2]
Molecular Formula C₁₀H₁₆N₂O₂[2]
Molecular Weight 196.25 g/mol [2]
Canonical SMILES CCOC(=O)C1=NNC(=C1)C(C)(C)C
InChI Key RCXMILPYEKVQLB-UHFFFAOYSA-N

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through a classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] A plausible and efficient synthetic route starts from the readily available ethyl 5,5-dimethyl-2,4-dioxohexanoate.

Diagram 2: Proposed Synthesis Workflow

G start Ethyl 5,5-dimethyl-2,4-dioxohexanoate + Hydrazine Hydrate step1 Cyclocondensation start->step1 product This compound step1->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Product purification->final_product

Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is a representative procedure adapted from the synthesis of similar pyrazole carboxylate derivatives.[3]

  • Reaction Setup: To a solution of ethyl 5,5-dimethyl-2,4-dioxohexanoate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature with stirring.

  • Reaction Progression: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Experimental Protocol: Purification
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure this compound as a solid.

  • Column Chromatography: If further purification is required, silica gel column chromatography can be employed using a gradient of ethyl acetate in hexane as the eluent.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic methods.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Appearance White to off-white solid
Melting Point Not reported; expected to be a crystalline solid
Solubility Soluble in common organic solvents (e.g., DMSO, methanol, dichloromethane)
XlogP 2.5
Spectroscopic Data

Table 3: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR δ (ppm): ~1.3 (s, 9H, t-butyl), 1.4 (t, 3H, ethyl-CH₃), 4.4 (q, 2H, ethyl-CH₂), 6.5-7.0 (s, 1H, pyrazole-H), 12-13 (br s, 1H, NH)
¹³C NMR δ (ppm): ~14 (ethyl-CH₃), 30 (t-butyl-CH₃), 32 (t-butyl-C), 61 (ethyl-CH₂), 105-110 (pyrazole-C4), 140-145 (pyrazole-C5), 160-165 (pyrazole-C3), 162 (C=O)
FT-IR ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2960 (C-H stretch), ~1720 (C=O stretch), ~1550 (C=N stretch)
Mass Spec (EI) m/z: 196 (M⁺), characteristic fragmentation pattern showing loss of ethyl and tert-butyl groups.
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point.

Potential Biological Activity and Mechanism of Action

While there are no specific studies on the biological activity of this compound, the pyrazole scaffold is a well-known pharmacophore with a broad range of activities, including anti-inflammatory, analgesic, and anticancer effects.[5][6][7]

Potential Anti-inflammatory Activity

Many pyrazole-containing compounds, including the commercial drug celecoxib, act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[7] The potential mechanism of action for this compound could involve the inhibition of prostaglandin synthesis through the COX pathway.

Diagram 3: Potential Anti-inflammatory Mechanism of Action

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Compound Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate (Hypothesized) Compound->COX Inhibition

Hypothesized inhibition of the COX pathway by this compound.

Potential Anticancer Activity

Numerous pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][6][8][9][10][11] The mechanisms of action are diverse and can include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.

  • Inhibition of Kinases: Targeting specific protein kinases that are crucial for cancer cell growth and survival.

Further research, including in vitro cytotoxicity assays against a panel of cancer cell lines and subsequent mechanistic studies, would be necessary to determine the anticancer potential of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. This technical guide provides a foundational framework for its synthesis and characterization. Future research should focus on the experimental validation of the proposed synthetic and analytical methods. Furthermore, comprehensive biological evaluation, including screening for anti-inflammatory and anticancer activities, is warranted to elucidate the therapeutic potential of this molecule. Mechanistic studies to identify its molecular targets will be crucial for any future drug development efforts.

References

  • Barrios-Guzman, J., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021(3), M1250.
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  • Wei, F., et al. (2006). Design, synthesis, and preliminary biological evaluation of novel ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate. Bioorganic & Medicinal Chemistry Letters, 16(24), 6342-6347.
  • Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278.
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  • Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 10, S1619-S1624.
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The Diverse Biological Activities of Pyrazole Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent structural features, including hydrogen bonding capabilities, dipole moment, and the ability to engage in various non-covalent interactions, make it a privileged scaffold for the design of therapeutic agents.[3][4] Among the vast landscape of pyrazole-containing compounds, pyrazole carboxylate and its derivatives have garnered significant attention due to their broad and potent biological activities.[5] These derivatives have demonstrated efficacy across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[5][6]

This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole carboxylate derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The uncontrolled proliferation of cancer cells is a primary target for many chemotherapeutic agents.[7] Pyrazole carboxylate derivatives have emerged as a promising class of anticancer compounds, exhibiting inhibitory effects against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, targeting key cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[9][10]

Mechanism of Action: Inhibition of Key Kinases and Cellular Processes

Several pyrazole derivatives have been shown to exert their anticancer effects through the inhibition of specific protein kinases, which are crucial regulators of cell growth and survival. For instance, certain pyrazole carboxamide derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and apoptosis.[9] Molecular docking studies have been instrumental in elucidating the binding interactions of these compounds within the active sites of kinases like VEGFR-2, Aurora A, and CDK2, providing a rationale for their inhibitory activity.[10][11]

Furthermore, some pyrazole derivatives have demonstrated the ability to induce apoptosis by disrupting the mitochondrial membrane potential and to interfere with DNA replication and repair processes.[12][13] The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole ring and the carboxylate moiety significantly influence the anticancer potency.[8] For example, the presence of specific halogenated phenyl groups can enhance the cytotoxic activity against certain cancer cell lines.[7]

Experimental Protocol: Evaluating In Vitro Anticancer Efficacy using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylate derivatives and incubate for a specified period (e.g., 48 or 72 hours).[15][16] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[9]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9][17] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9][17]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay for Cell Viability start Seed Cells in 96-well Plate treat Treat with Pyrazole Derivatives start->treat 24h incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: A flowchart illustrating the key steps of the MTT assay.

Quantitative Data Summary: Anticancer Activity of Pyrazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 70cVarious-[7]
Compound 70fVarious-[7]
Compound 111cMCF-7, HeLa-[7]
Compound 33HCT116, MCF7, HepG2, A549< 23.7[10]
Compound 34HCT116, MCF7, HepG2, A549< 23.7[10]
Compound 27MCF716.50[10]
Compound 48HCT116, HeLa1.7, 3.6[10]
Compound 50HepG20.71[10]
Compound 34dHeLa, DU-14510.41, 10.77[18]
Compound 31MCF-74.2 µg/mL[18]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[19] Pyrazole carboxylate derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][19][20]

Mechanism of Action and Structure-Activity Relationship

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Structure-activity relationship studies have shown that the antimicrobial potency can be modulated by the substituents on the pyrazole ring.[19] For instance, the introduction of specific aryl groups can enhance the activity against certain bacterial strains.[19]

Experimental Protocol: Antimicrobial Susceptibility Testing via Agar Well Diffusion Assay

The agar well diffusion method is a standard preliminary technique to qualitatively assess the antimicrobial activity of a compound.[21]

Step-by-Step Methodology:

  • Preparation of Media: Prepare and sterilize nutrient agar or Mueller-Hinton agar plates for bacteria, and potato dextrose agar plates for fungi.[21]

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard.[21]

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.[21]

  • Well Creation: Create wells (typically 6 mm in diameter) in the agar using a sterile cork borer.[21]

  • Compound Application: Add a defined volume of the pyrazole derivative solution (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control and a standard antibiotic/antifungal as positive controls.[21]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well, which indicates the extent of antimicrobial activity.

Diagram of the Agar Well Diffusion Assay Workflow:

Agar_Well_Diffusion cluster_workflow Agar Well Diffusion Assay start Prepare Agar Plates inoculate Inoculate with Microorganism start->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Pyrazole Derivatives create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zone of Inhibition incubate->measure

Caption: A flowchart outlining the agar well diffusion method.

Quantitative Data Summary: Antimicrobial Activity
Compound IDTarget MicroorganismActivityReference
Compound 151Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putidaGood antibacterial activity[6]
Compounds 153-156Candida parapsilosis, Candida tropicalis, Candida glabrataInhibitory effects[6]
Compound 6a, 6f, 6gGram-positive and Gram-negative bacteria, Fungal strainsSignificant antimicrobial potential[19]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, including celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][22]

Mechanism of Action: Selective COX-2 Inhibition

Many pyrazole carboxamide derivatives have been designed as selective COX-2 inhibitors.[22] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over COX-1 (which is involved in maintaining the gastric lining), these compounds can reduce inflammation with a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[22] Molecular docking studies have been crucial in understanding the structural basis for this selectivity, guiding the design of more potent and selective inhibitors.[22]

Experimental Protocol: In Silico Molecular Docking with COX Enzymes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a protein target.[22]

Step-by-Step Methodology:

  • Protein Preparation: Obtain the 3D crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.[22]

  • Ligand Preparation: Draw the 2D structures of the pyrazole carboxamide derivatives and convert them to 3D structures. Minimize their energy to obtain a stable conformation.[22]

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligands into the active sites of COX-1 and COX-2.[22]

  • Analysis of Results: Analyze the docking scores to estimate the binding affinity. Visualize the protein-ligand complexes to identify key interactions, such as hydrogen bonds and hydrophobic interactions, which contribute to the binding and selectivity.[22]

Diagram of the Molecular Docking Workflow:

Molecular_Docking cluster_workflow Molecular Docking Workflow protein_prep Prepare Protein Structures (COX-1 & COX-2) docking Perform Docking Simulation protein_prep->docking ligand_prep Prepare Ligand Structures (Pyrazole Derivatives) ligand_prep->docking analysis Analyze Binding Affinity and Interactions docking->analysis

Caption: A simplified workflow for molecular docking studies.

Antiviral Activity: A Frontier in Pyrazole Research

The antiviral potential of pyrazole carboxylate derivatives is an emerging area of research with promising initial findings.[23][24] These compounds have shown activity against a range of viruses, including the Dengue virus and Newcastle disease virus.[23][24]

Mechanism of Action: Targeting Viral Enzymes

One of the key mechanisms of antiviral action for pyrazole-3-carboxylic acid derivatives is the inhibition of viral proteases.[23] For example, certain derivatives have been identified as inhibitors of the Dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[23] SAR studies have indicated that the substituents at the C5 and N1 positions of the pyrazole ring are crucial for potent antiviral activity.[23] These compounds have shown promising activity in both biochemical and cell-based assays with low cytotoxicity.[23]

Conclusion and Future Directions

Pyrazole carboxylate derivatives represent a remarkably versatile scaffold in medicinal chemistry, demonstrating a wide array of potent biological activities. Their efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents underscores their potential for the development of novel therapeutics. The continued exploration of their structure-activity relationships, elucidation of their mechanisms of action, and application of advanced computational and experimental techniques will undoubtedly pave the way for the discovery of new and improved drug candidates based on this privileged heterocyclic core. The future of pyrazole research holds great promise for addressing unmet medical needs across various disease areas.

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Methodological & Application

Application Notes and Protocols: Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate for Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The search for novel, selective, and potent kinase inhibitors is a continuous effort. Within this landscape, heterocyclic scaffolds have proven to be particularly fruitful, with the pyrazole ring standing out as a "privileged" structure.[3] Pyrazole derivatives are featured in numerous FDA-approved kinase inhibitors and clinical candidates, valued for their ability to form key hydrogen bond interactions within the ATP-binding site of kinases. Their synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[3]

This document provides a comprehensive technical guide for researchers investigating Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate , a compound belonging to this promising class. While specific kinase inhibitory data for this exact molecule is not yet extensively published, its structure merits investigation. The bulky tert-butyl group may confer selectivity, and the ethyl carboxylate offers a potential vector for interaction or further chemical modification.

These application notes are designed to guide the user through the essential first steps of characterizing a novel, putative kinase inhibitor: from proper handling and quality control to robust biochemical and cell-based screening protocols.

Section 1: Compound Handling, Characterization, and Quality Control

Before initiating any biological assays, it is critical to properly handle, characterize, and ensure the quality of the test compound. Inconsistent results in screening campaigns can often be traced back to issues with compound solubility, stability, or purity.

Physicochemical Properties (Predicted)

A summary of computed properties for this compound is provided below. Note that experimental validation is recommended.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂PubChem
Molecular Weight 196.25 g/mol PubChem
Predicted XlogP 2.5PubChemLite[4]
Monoisotopic Mass 196.12119 DaPubChemLite[4]

The predicted XlogP of 2.5 suggests moderate lipophilicity, indicating that the compound will likely be soluble in organic solvents like DMSO but may have limited solubility in aqueous buffers.[4]

Preparation of Stock Solutions

The accuracy of biological data is contingent on the precise concentration of the test compound. Following a standardized protocol for stock solution preparation is essential.

Protocol 1.1: Preparation of a 10 mM DMSO Stock Solution

  • Pre-handling: Bring the vial containing the powdered compound to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 1 mg) using a calibrated analytical balance.

  • Solvent Addition: Based on the molecular weight (196.25 g/mol ), calculate the required volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.

    • Calculation: Volume (µL) = (Weight (mg) / 196.25 g/mol ) * 100,000

    • Example: For 1 mg, Volume = (1 / 196.25) * 100,000 ≈ 509.5 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial. Ensure complete dissolution by vortexing and, if necessary, gentle warming (not to exceed 40-50°C) or brief sonication.[5] Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture contamination.[5] Store at -20°C or -80°C.

Solubility and Stability Assessment

A common failure mode in screening is compound precipitation when the DMSO stock is diluted into aqueous assay buffers. Furthermore, the ester moiety of the compound may be susceptible to hydrolysis, especially at non-neutral pH or in the presence of esterase enzymes in cellular assays.[6]

Protocol 1.2: Assessing Aqueous Buffer Stability

This protocol provides a framework to determine if the compound degrades in the buffer used for biological assays.

  • Prepare Working Solution: Dilute the 10 mM DMSO stock solution into your primary kinase assay buffer to the highest intended final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all experiments (typically ≤ 1%).

  • Incubation: Incubate the working solution at the temperature of your planned experiment (e.g., 30°C or 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Analysis: Immediately analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Interpretation: Monitor for a decrease in the peak area of the parent compound over time, which indicates degradation. The appearance of new peaks may correspond to degradation products (e.g., the carboxylic acid from ester hydrolysis). If significant degradation occurs within the timeframe of your assay, the experimental window should be shortened, or results will be unreliable.[7]

Quality Control (QC)

The identity and purity of the compound should be verified before use.

  • Identity Confirmation: Use LC-MS to confirm that the molecular mass of the compound matches its expected value (196.12 Da for [M+H]⁺).

  • Purity Assessment: Use HPLC with UV detection (e.g., at 254 nm) or a universal detector like a Charged Aerosol Detector (CAD) to determine the purity. A purity of >95% is recommended for initial screening.

Section 2: Biochemical Kinase Inhibition Assays

Biochemical assays are the first step in determining if a compound directly interacts with and inhibits the catalytic activity of a purified kinase enzyme.[8] These assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). A variety of detection formats are available.[8] We will detail a protocol for the widely used ADP-Glo™ Luminescent Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Principle of the ADP-Glo™ Assay

This assay is a two-step process:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. The amount of ADP produced is proportional to kinase activity.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added, which converts the newly formed ADP back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP generated, and therefore, to the kinase activity.

Experimental Workflow: Biochemical Kinase Assay

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep1 Dispense Compound Dilutions (e.g., 11-point, 3-fold serial dilution in DMSO) reac1 Add Kinase Enzyme and Substrate Mixture prep1->reac1 Transfer to Assay Plate prep2 Add Positive Control (Staurosporine) and Negative Control (DMSO) prep2->reac1 reac2 Initiate Reaction by Adding ATP reac1->reac2 reac3 Incubate at 30°C for 60 min reac2->reac3 det1 Add ADP-Glo™ Reagent (Incubate 40 min) reac3->det1 Stop Reaction det2 Add Kinase Detection Reagent (Incubate 30 min) det1->det2 det3 Read Luminescence on Plate Reader det2->det3

Caption: Workflow for a typical biochemical kinase inhibition assay using the ADP-Glo™ platform.

Protocol 2.1: In Vitro Kinase Inhibition Assay (384-well format)

Materials:

  • Purified active kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (10 mM stock in DMSO)

  • Staurosporine or other known inhibitor (Positive Control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: a. Create a serial dilution curve of the test compound in DMSO. For an 11-point curve, start with the 10 mM stock and perform 1:3 serial dilutions. b. Dispense a small volume (e.g., 50 nL) of each compound concentration, DMSO vehicle (negative control), and a known inhibitor (positive control) into the appropriate wells of the 384-well plate.

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in kinase assay buffer. The optimal concentrations of kinase and substrate must be empirically determined but typically range from 1-10 ng/µL for the kinase and 0.1-1 mg/mL for the substrate. b. Add 5 µL of the 2X Kinase/Substrate mix to each well containing the plated compounds. c. Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at or near the Kₘ of the kinase for ATP (often 10-100 µM). d. To start the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL. e. Mix the plate gently and incubate for 60 minutes at 30°C.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: a. Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis
  • Normalization:

    • The average signal from the DMSO-only wells represents 100% kinase activity (no inhibition).

    • The average signal from the potent inhibitor wells (e.g., staurosporine) represents 0% activity (maximum inhibition).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_0%_Control) / (Signal_100%_Control - Signal_0%_Control))

  • IC₅₀ Determination:

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Section 3: Cell-Based Kinase Inhibition Assays

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if a compound can enter cells, engage its target in a physiological context, and exert a functional effect.

Principle of Cellular Phosphorylation Assay

Many kinases are part of signaling cascades, and their activity is measured by the phosphorylation of a downstream substrate. A cellular phosphorylation assay quantifies the level of a specific phospho-protein in cells after treatment with an inhibitor. A reduction in the phosphorylation of the substrate indicates inhibition of the upstream kinase. Western blotting is a common, albeit low-throughput, method for this analysis.

Experimental Workflow: Cellular Phospho-Protein Analysis

G cluster_cell_culture Cell Treatment cluster_biochem Protein Analysis cluster_detection Immunoblotting cell1 Seed Cells in Multi-well Plate (e.g., 6-well) cell2 Allow Cells to Adhere (24 hours) cell1->cell2 cell3 Treat with Compound Dilutions (e.g., 2-4 hours) cell2->cell3 cell4 Lyse Cells in RIPA Buffer cell3->cell4 bio1 Determine Protein Concentration (BCA Assay) cell4->bio1 bio2 Separate Lysates by SDS-PAGE bio1->bio2 bio3 Transfer Proteins to PVDF Membrane bio2->bio3 det1 Block Membrane & Incubate with Primary Antibody (e.g., anti-phospho-STAT3) bio3->det1 det2 Incubate with HRP-conjugated Secondary Antibody det1->det2 det3 Visualize with Chemiluminescence det2->det3 det4 Strip and Re-probe for Total Protein (Loading Control) det3->det4

Caption: Workflow for assessing kinase inhibition in cells via Western Blot analysis of a downstream substrate.

Protocol 3.1: Western Blot for Target Engagement

This protocol assumes a hypothetical target kinase (e.g., a JAK kinase) and a known downstream substrate (e.g., STAT3). This would need to be adapted for the specific target of interest.

Materials:

  • Cancer cell line with a constitutively active kinase pathway (e.g., a cell line with a JAK2 mutation).

  • Complete cell culture medium (e.g., RPMI + 10% FBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-STAT3 (pY705), anti-total-STAT3.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE equipment and PVDF membranes.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours. b. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a DMSO vehicle control. c. Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse the cells directly in the well with 100-150 µL of ice-cold RIPA buffer. c. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. b. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control and Data Analysis: a. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like GAPDH. b. Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each lane. c. The results will show a dose-dependent decrease in the phosphorylation of the target substrate if the compound is active in cells.

References

Application Notes & Protocols: Evaluating Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate , a representative pyrazole derivative, for its potential anti-inflammatory properties. We present a multi-tiered analytical approach, beginning with foundational cell-free enzymatic assays and progressing to complex cell-based models to elucidate its functional effects and potential mechanisms of action. The protocols herein are designed to be self-validating, incorporating essential controls and cytotoxicity assessments to ensure the generation of robust and reliable data.

Scientific Foundation: Key Inflammatory Pathways

A thorough understanding of the molecular underpinnings of inflammation is critical for designing and interpreting anti-inflammatory assays. The inflammatory response is orchestrated by a complex network of signaling pathways that regulate the expression of pro-inflammatory mediators. We will focus on evaluating the compound's effect on two central pathways and a key enzymatic family.

Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[5] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation.[6][7] Many pyrazole-based drugs achieve their therapeutic effect by selectively inhibiting COX-2.[1][2]

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

The NF-κB pathway is a master regulator of inflammation.[8][9] In resting cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing the active NF-κB dimer (typically p65/p50) to translocate to the nucleus.[10][11] Once in the nucleus, NF-κB binds to DNA and drives the transcription of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[8][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_complex Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_p P-IκBα IkB->IkB_p inactive_complex Inactive Complex IkB->inactive_complex p65_p50 NF-κB (p65/p50) p65_p50->inactive_complex nucleus_p65_p50 NF-κB (p65/p50) p65_p50->nucleus_p65_p50 Translocation Proteasome Proteasome Proteasome->IkB_p IkB_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) nucleus_p65_p50->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Promotes Transcription

Caption: Canonical NF-κB Signaling Pathway Activation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, JNK, and ERK, represents another critical signaling hub in the inflammatory response.[13][14] These kinases are activated by various extracellular stimuli, including LPS, and they regulate inflammatory gene expression and cytokine production, often in concert with the NF-κB pathway.[15] For instance, the p38 MAPK pathway is known to stabilize the mRNAs of pro-inflammatory cytokines, enhancing their translation.

MAPK_Pathway cluster_kinases MAPK Cascades Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylates MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylates MEK1_2 MEK1/2 MAP3K->MEK1_2 Phosphorylates p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) p38->TranscriptionFactors Activate JNK->TranscriptionFactors Activate ERK1_2->TranscriptionFactors Activate InflammatoryResponse Inflammatory Response (Cytokine Production, etc.) TranscriptionFactors->InflammatoryResponse

Caption: Overview of the MAPK Signaling Cascades.

Part 1: Foundational Assays & Prerequisites

Before assessing anti-inflammatory activity, it is imperative to establish foundational parameters, including compound solubility and cytotoxicity. These steps are crucial for data integrity.

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate sterile cell culture medium. The final concentration of DMSO in the culture wells should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Cell Culture

The murine macrophage cell line RAW 264.7 is a widely accepted model for in vitro inflammation studies due to its robust response to inflammatory stimuli like LPS.[16][17][18]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Protocol: Cell Viability (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of the test compound. The observed reduction in inflammatory markers must not be a result of cell death.[19]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for quantification.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Use concentrations that demonstrate >90% cell viability for subsequent anti-inflammatory assays.

Part 2: In Vitro Assays for Anti-inflammatory Activity

This section details the core assays for evaluating the compound's effect on key inflammatory mediators.

Experimental_Workflow cluster_outputs Collect & Analyze cluster_supernatant_assays Supernatant Assays cluster_lysate_assays Lysate Assays start Seed RAW 264.7 Cells (96-well or 6-well plates) incubate1 Incubate 24h (Allow attachment) start->incubate1 pretreat Pre-treat with Test Compound (Various concentrations) or Vehicle incubate1->pretreat incubate2 Incubate 1-2h pretreat->incubate2 stimulate Stimulate with LPS (1 µg/mL) (Except for 'No LPS' control) incubate2->stimulate incubate3 Incubate 18-24h stimulate->incubate3 supernatant Collect Supernatant incubate3->supernatant cells Collect Cell Lysate incubate3->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (COX-2, iNOS, p-p65) cells->western

Caption: General workflow for cell-based anti-inflammatory assays.
Protocol: Nitric Oxide (NO) Production (Griess Assay)

Principle: In inflamed macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO. NO is an unstable radical that rapidly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in culture medium. The Griess assay is a simple colorimetric method that quantifies nitrite concentration as an indicator of NO production.[19][20]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the general workflow. Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate. Pre-treat with non-toxic concentrations of the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect Supernatant: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature. A purple/magenta color will develop.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration in each sample by interpolating from the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol: Pro-inflammatory Cytokine Quantification (TNF-α and IL-6 ELISA)

Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to quantify protein levels. A sandwich ELISA uses two antibodies that bind to different epitopes on the target protein (e.g., TNF-α). An immobilized "capture" antibody binds the cytokine from the sample, and a "detection" antibody, which is conjugated to an enzyme, binds to the captured cytokine. The addition of a substrate results in a color change proportional to the amount of cytokine present.[21][22][23]

Step-by-Step Protocol (General): This protocol is a general template. Always follow the specific instructions provided with your commercial ELISA kit.

  • Cell Seeding and Treatment: Follow the general workflow. Seed RAW 264.7 cells and treat as described above. The incubation time after LPS stimulation can be optimized (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • Collect Supernatant: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • Prepare Plate: Use the pre-coated plate provided in the kit. Wash the wells according to the kit's instructions.

  • Add Standards and Samples: Add 100 µL of standards, controls, and samples (supernatants) to the appropriate wells. Incubate for the time specified in the kit manual (e.g., 2 hours at room temperature).[22][24]

  • Wash and Add Detection Antibody: Aspirate the liquid and wash the wells several times. Add 100 µL of the biotinylated detection antibody to each well. Incubate as directed.[25]

  • Wash and Add HRP-Streptavidin: Aspirate and wash the wells. Add 100 µL of HRP-conjugated streptavidin. Incubate.[21]

  • Wash and Add Substrate: Aspirate and wash the wells. Add 100 µL of TMB substrate solution. Incubate in the dark until a color develops.[26]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance at 450 nm immediately.

  • Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of TNF-α or IL-6 in your samples.

Part 3: Mechanistic Assays

To understand how the compound might be working, we can investigate its effects on the expression of key proteins within the inflammatory pathways.

Protocol: COX-2 and iNOS Protein Expression (Western Blot)

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., COX-2, iNOS) and a loading control (e.g., β-actin or GAPDH).

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound and stimulate with LPS for 18-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of the target protein bands to the loading control to compare protein expression levels across different treatments. A reduction in COX-2 or iNOS band intensity in treated samples compared to the LPS-only control indicates inhibition of their expression.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity. The results from the various assays can be integrated to build a comprehensive profile of the compound's anti-inflammatory potential.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

AssayParameter MeasuredConcentrationResult (% Inhibition vs. LPS Control)
Cell Viability Metabolic Activity (MTT)50 µM2% (98% Viability)
Nitric Oxide Nitrite (Griess Assay)10 µM35% ± 4.2%
25 µM68% ± 5.1%
50 µM85% ± 3.8%
Cytokine ELISA TNF-α25 µM55% ± 6.3%
IL-625 µM72% ± 4.9%
Western Blot iNOS Protein Expression25 µMSignificant Reduction
COX-2 Protein Expression25 µMSignificant Reduction

Interpretation: The hypothetical data above suggests that this compound is a potent inhibitor of inflammatory mediator production in LPS-stimulated macrophages at non-toxic concentrations. The dose-dependent inhibition of NO, TNF-α, and IL-6, coupled with the reduced expression of iNOS and COX-2 proteins, strongly indicates that the compound acts by suppressing the transcriptional or translational machinery of these key pro-inflammatory genes, possibly through modulation of upstream signaling pathways like NF-κB or MAPK. Further Western blot analysis for phosphorylated signaling proteins (e.g., p-p65, p-p38) would be a logical next step to further pinpoint the mechanism of action.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Gaestel, M., et al. (2007). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]

  • Kim, C., et al. (2018). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]

  • Gaba, M., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM Health. [Link]

  • Zhang, M., et al. (2022). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]

  • Sharma, A., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Zanin, R.F., et al. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Garscha, U., et al. (2012). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. [Link]

  • Hassan, G.S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • ScienceDirect. (2025). MAPK signalling pathway: Significance and symbolism. ScienceDirect. [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. IBL International. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

  • Biomedica. (n.d.). Human IL-6 ELISA. Biomedica. [Link]

  • ELK Biotechnology. (n.d.). Human IL6(Interleukin 6) ELISA Kit. ELK Biotechnology. [Link]

  • RayBiotech. (n.d.). Human IL-6 ELISA Kit. RayBiotech. [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. [Link]

  • RayBiotech. (n.d.). Human TNF alpha ELISA Kit. RayBiotech. [Link]

  • Bryan, N.S., & Grisham, M.B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Kolbert, M., et al. (2019). Detection of Nitric Oxide and Determination of Nitrite Concentrations in Arabidopsis thaliana and Azospirilum brasilense. Bio-protocol. [Link]

  • ResearchGate. (2019). Protocol Griess Test. ResearchGate. [Link]

  • Huang, Y., et al. (2022). Guidelines for the in vitro determination of anti‐inflammatory activity. ResearchGate. [Link]

  • Singh, V., et al. (2020). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Current Bioactive Compounds. [Link]

  • Li, S., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC - PubMed Central. [Link]

  • ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]

  • Jain, A., et al. (2015). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • ResearchGate. (2025). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? ResearchGate. [Link]

  • Lee, D.S., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC - PubMed Central. [Link]

  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. [Link]

  • ResearchGate. (n.d.). Flow cytometry analysis of lipopolysaccharide (LPS)-activated RAW 264.7... ResearchGate. [Link]

  • Thore, S.N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

  • Lin, Y.C., et al. (2020). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]

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Application Note & Protocols: Preclinical Evaluation of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including notable anticancer properties.[1][2][3] These compounds have been shown to interact with various critical targets in cancer cells, such as protein kinases, tubulin, and DNA, leading to cytotoxicity, apoptosis, and cell cycle arrest.[1][4] Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a member of this promising class of heterocyclic compounds. While specific anticancer data for this exact molecule is not extensively published, its structural features warrant a thorough investigation into its potential as a therapeutic agent.[5][6]

The initial preclinical evaluation of any novel compound is a critical phase in the drug discovery pipeline.[7][8] It aims to systematically characterize the compound's effect on cancer cell viability and elucidate its fundamental mechanism of action. This guide provides a comprehensive, field-proven framework for the in vitro evaluation of this compound. The protocols herein are designed not merely as procedural steps but as a self-validating system, incorporating essential controls and explaining the scientific causality behind each experimental choice to ensure data integrity and reproducibility.

Overall Experimental Workflow

The systematic evaluation of a novel compound involves a multi-assay approach, progressing from broad cytotoxicity screening to more detailed mechanistic studies. The workflow is designed to first establish the compound's potency and then to understand how it exerts its effects on cancer cells.

G cluster_0 cluster_1 cluster_2 cluster_3 Primary Endpoint: Cytotoxicity cluster_4 Secondary Endpoints: Mechanism of Action A Compound Preparation (Stock Solution & Serial Dilutions) D Treatment with Compound (Dose-Response & Time-Course) A->D B Cancer Cell Line Culture & Maintenance C Cell Seeding in Multi-well Plates B->C C->D E Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) D->E G Apoptosis Assay (Annexin V/PI Staining) D->G H Cell Cycle Analysis (PI Staining & Flow Cytometry) D->H I Protein Expression Analysis (Western Blotting) D->I F IC50 Value Determination E->F

Figure 1: General workflow for in vitro evaluation of a novel compound.

Primary Endpoint: Determining Cytotoxicity

The first crucial step is to determine if the compound exhibits cytotoxic or anti-proliferative effects and to quantify its potency.[7] This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

The MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells, which can be quantified by measuring the absorbance.

Protocol: MTT Assay

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT solution (5 mg/mL in sterile PBS)[10]

    • Solubilization solution (e.g., DMSO or acidified isopropanol)[10]

    • 96-well flat-bottom sterile microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest cells during their exponential growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[7]

    • Compound Preparation & Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (medium with the same final concentration of DMSO) and untreated controls (medium only).

    • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[7]

    • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[11]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[12]

    • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[10]

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Presentation and Analysis

The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This data is then plotted to generate a dose-response curve, from which the IC50 value is determined.

Table 1: Example IC50 Data for this compound

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4812.5
A549Lung Carcinoma4821.8
HepG2Hepatocellular Carcinoma4818.3
PC-3Prostate Adenocarcinoma4835.1

Secondary Endpoints: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next logical step is to investigate how the compound kills cancer cells. The two most common mechanisms for anti-cancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[8][13]

Apoptosis Detection by Annexin V/PI Staining

Principle: A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA. This dual-staining method allows for the differentiation of four cell populations via flow cytometry:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely seen as a primary mechanism).

Protocol: Annexin V-FITC/PI Staining

  • Materials:

    • Cells treated with the test compound at relevant concentrations (e.g., 1x and 2x IC50)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

    • Ice-cold PBS

    • Flow cytometer

  • Procedure:

    • Cell Treatment & Harvesting: Treat cells in culture flasks or plates with the compound for a specified time (e.g., 24 hours). Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[16]

    • Washing: Wash the cells once with ice-cold PBS and centrifuge at a low speed (e.g., 500 x g for 5 minutes).

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Note: Titration of reagents is recommended for optimal results.[15]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

    • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.

    • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.[16]

Cell Cycle Analysis by PI Staining

Principle: The cell cycle is a tightly regulated process that ensures proper cell division. Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing proliferation.[17] Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[18][19] This allows for the differentiation of cell populations based on their DNA content:

  • G0/G1 phase: Cells with a 2n DNA content.

  • S phase: Cells undergoing DNA synthesis, with a DNA content between 2n and 4n.

  • G2/M phase: Cells that have completed DNA replication, with a 4n DNA content.

Protocol: Cell Cycle Analysis

  • Materials:

    • Cells treated with the test compound

    • Ice-cold PBS

    • 70% cold ethanol (-20°C) for fixation[19][20]

    • PI staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[19]

    • Flow cytometer

  • Procedure:

    • Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.

    • Washing: Wash the cell pellet (1-2 x 10^6 cells) with ice-cold PBS.

    • Fixation: Resuspend the pellet in a small volume of PBS. While gently vortexing, add 4-5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[20]

    • Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[20]

    • Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade any double-stranded RNA that PI could also bind to, ensuring DNA-specific staining.[19][21]

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.

    • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[22]

Data Presentation and Analysis

Flow cytometry data is analyzed using specialized software to quantify the percentage of cells in each phase of the cell cycle.

Table 2: Example Cell Cycle Distribution in MCF-7 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.222.512.3
Compound (12.5 µM)78.910.111.0
Compound (25 µM)85.45.59.1

This hypothetical data suggests the compound induces cell cycle arrest at the G0/G1 checkpoint.

Hypothesized Mechanism and Further Investigation

Based on the known activities of pyrazole derivatives, this compound may induce apoptosis and cell cycle arrest by modulating key regulatory proteins.[1][4] A plausible hypothesis is the inhibition of a Cyclin-Dependent Kinase (CDK), leading to G1 arrest and subsequent activation of the intrinsic apoptotic pathway.

G compound Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate cdk CDK4/6-Cyclin D Complex compound->cdk Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation? rb pRb (Retinoblastoma Protein) cdk->rb Phosphorylation e2f E2F Transcription Factor rb->e2f Inhibition s_phase S-Phase Entry e2f->s_phase Activation bax Bax (Pro-apoptotic) mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->bax cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: Hypothesized signaling pathway for the test compound.

Further Investigation with Western Blotting: To validate this hypothesis, Western Blotting can be used to measure changes in the expression levels of key proteins. For example, one could probe for:

  • Cell Cycle Proteins: Cyclin D1, CDK4, pRb, phospho-pRb.

  • Apoptosis Proteins: Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP.

This analysis provides direct molecular evidence to support the phenotypic observations from flow cytometry.[23][24]

Conclusion

This application note provides a robust and scientifically grounded framework for the initial preclinical evaluation of this compound in cancer cell lines. By systematically assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can generate a comprehensive profile of the compound's in vitro anti-cancer activity. These foundational experiments are essential for making informed decisions about advancing promising compounds into more complex preclinical models and further stages of drug development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche website. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5898. [Link]

  • Thangasamy, A., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1707, 87-92. [Link]

  • Dube, Z. F., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 15(18), 1667-1687. [Link]

  • Provost, J. J. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Dube, Z. F., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 15(18). [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from Encyclopedia.pub website. [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from BosterBio website. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. Retrieved from globalresearchonline.net. [Link]

  • JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from JoVE website. [Link]

  • Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from Bio-Rad website. [Link]

  • Kandil, S., et al. (2009). Discovery and preclinical evaluation of a novel class of small-molecule compounds in hormone-dependent and -independent cancer cell lines. Molecular Cancer Therapeutics, 8(11), 3037-3047. [Link]

  • Jaffery, R., et al. (2024). (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • Huang, C. Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14597–14606. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from cancer.wisc.edu. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from Crown Bioscience Blog. [Link]

  • Huang, C. Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS omega, 5(24), 14597–14606. [Link]

  • MDPI. (2021). Novel Mixed Cancer-Cell Models Designed to Capture Inter-Patient Tumor Heterogeneity for Accurate Evaluation of Drug Combinations. Retrieved from MDPI website. [Link]

  • bioRxiv. (2023). DropBlot: single-cell western blotting of chemically fixed cancer cells. Retrieved from bioRxiv website. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from NCBI website. [Link]

  • OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from OriGene website. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature website. [Link]

  • Addgene. (2022). Western Blot. Retrieved from Addgene website. [Link]

  • Fisher Scientific. (n.d.). This compound, 97%. Retrieved from Fisher Scientific website. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of global pharma technology, 5(2), 1-15. [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & anti-allergy agents in medicinal chemistry, 17(1), 32–38. [Link]

  • Kumar, A., et al. (2025). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • PubMed Central. (2016). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 9(4), 67. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & medicinal chemistry letters, 27(20), 4663–4668. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Journal of enzyme inhibition and medicinal chemistry, 40(1), 2372791. [Link]

Sources

protocol for using ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in COX-2 inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Evaluating Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate as a Selective COX-2 Inhibitor using a Fluorometric Assay

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cyclooxygenase-2 (COX-2) inhibition assays. We detail the scientific rationale for investigating pyrazole-based compounds as COX-2 inhibitors, present a robust, step-by-step protocol for a fluorometric enzyme inhibition assay, and provide guidelines for data analysis and interpretation. The protocol is designed to be self-validating through the inclusion of necessary controls, ensuring high-quality, reproducible results for screening and characterizing potential anti-inflammatory agents.

Introduction: The Significance of COX-2 Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for converting arachidonic acid into prostanoids, which are critical biological mediators.[1][2] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like maintaining the gastric mucosa.[1][3] In contrast, COX-2 is typically absent in most cells but is rapidly induced by pro-inflammatory signals, leading to the production of prostaglandins that mediate pain and inflammation.[1][3][4]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX enzymes.[5] However, traditional NSAIDs like ibuprofen inhibit both isoforms, and the inhibition of COX-1 is associated with undesirable side effects, particularly gastrointestinal damage.[3] This led to the development of selective COX-2 inhibitors, which offer potent anti-inflammatory effects with a reduced risk of such side effects.[5]

The pyrazole scaffold is a core structural feature of several successful selective COX-2 inhibitors, including the FDA-approved drug Celecoxib.[6][7][8] These compounds exploit a key structural difference between the two isoforms: the active site of COX-2 is larger due to the substitution of a valine residue in place of isoleucine in COX-1, creating a side pocket that can accommodate the bulkier pyrazole-based structures.[3] this compound (MW: 196.25, Formula: C₁₀H₁₆N₂O₂)[9] is a pyrazole derivative, making it a logical candidate for investigation as a novel COX-2 inhibitor.

Scientific Principle of the Fluorometric Assay

The protocol described herein utilizes a fluorometric method to measure COX-2 activity. This approach is highly sensitive, suitable for high-throughput screening (HTS), and relies on the peroxidase activity inherent to the COX enzyme.

The COX enzyme has two distinct catalytic activities:

  • A cyclooxygenase activity that converts arachidonic acid to prostaglandin G2 (PGG2).

  • A peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2).

This assay measures the peroxidase component. In the presence of PGG2, a non-fluorescent probe (such as 10-acetyl-3,7-dihydroxyphenoxazine, ADHP, or a similar proprietary probe) is oxidized to produce a highly fluorescent product (resorufin).[10] The rate of increase in fluorescence is directly proportional to the peroxidase activity of COX-2. A potential inhibitor, like this compound, will reduce the rate of this reaction.

COX-2_Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism cluster_detection Signal Detection Arachidonic_Acid Arachidonic Acid (Substrate) PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-2 (Cyclooxygenase Activity) Probe_F Fluorescent Product (e.g., Resorufin) Probe_NF Non-Fluorescent Probe (e.g., ADHP) Probe_NF->Probe_F COX-2 (Peroxidase Activity) Measurement Measure Fluorescence (Ex: ~535 nm / Em: ~590 nm) Rate ∝ COX-2 Activity Probe_F->Measurement Inhibitor Test Compound (Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate) Inhibitor->PGG2 Blocks Activity

Caption: Mechanism of the fluorometric COX-2 inhibition assay.

Materials and Reagents

Key Components
ReagentSupplier & Cat. No. (Example)StoragePurpose
Human Recombinant COX-2Cayman Chemical, #60122-80°CEnzyme Source
Ovine COX-1 (for selectivity)Cayman Chemical, #60100-80°CSelectivity Control
COX Assay BufferBPS Bioscience, Assay Kit Component4°C or -20°CReaction Buffer
HemeCayman Chemical, #460102-20°CEnzyme Cofactor
Arachidonic AcidCayman Chemical, #90010-20°CEnzyme Substrate
Fluorometric Probe (e.g., ADHP)Cayman Chemical, Assay Kit Component-20°CSignal Generation
CelecoxibSigma-Aldrich, #PZ0008-20°CPositive Control Inhibitor
Test Compound N/AAs per supplierTest Inhibitor
Dimethyl Sulfoxide (DMSO)Sigma-Aldrich, #D8418Room Temp.Solvent
96-well Black, Flat-Bottom PlateCorning, #3603Room Temp.Assay Plate

Note: Many components can be sourced from commercially available COX inhibitor screening kits such as those from Cayman Chemical, BPS Bioscience, or Sigma-Aldrich.[3][10][11]

Reagent Preparation
ReagentPreparation InstructionsStability
Complete Assay Buffer Prepare according to kit instructions. Typically a 0.1 M Tris-HCl buffer, pH 8.0.1-2 months at 4°C
Heme Cofactor Dilute stock solution in Complete Assay Buffer. (e.g., 1:100 dilution). Prepare fresh.~12 hours at RT
Test Compound Stock Prepare a 10 mM stock solution of this compound in 100% DMSO.Store at -20°C
Celecoxib Stock Prepare a 10 mM stock solution in 100% DMSO.Store at -20°C
Arachidonic Acid Prepare a 2 mM working solution. Mix equal volumes of stock and 0.1 M KOH, then dilute with water. Prepare fresh.[4][12]~30-60 minutes on ice
Fluorometric Probe Dissolve lyophilized powder in DMSO, then dilute further in Complete Assay Buffer. Prepare immediately before use.[10]~30 minutes (light sensitive)
COX-2 Enzyme Thaw on ice. Dilute with ice-cold Complete Assay Buffer to the desired working concentration just before use.~1 hour on ice

Experimental Protocol: Step-by-Step Workflow

This protocol is designed for a 96-well plate format. All additions should be performed in triplicate.

Experimental_Workflow start Start prep 1. Prepare Reagents (Buffer, Inhibitors, Enzyme, Substrate, Probe) start->prep plate 2. Plate Setup Add buffer, heme, and probe to all wells. prep->plate inhibitor 3. Add Inhibitors Dispense serial dilutions of Test Compound, Celecoxib, and DMSO (vehicle) to appropriate wells. plate->inhibitor enzyme 4. Add Enzyme Add diluted COX-2 to all wells except 'Background'. inhibitor->enzyme incubate 5. Pre-incubation Incubate for 10-15 min at 25°C to allow inhibitor binding. enzyme->incubate initiate 6. Initiate Reaction Add Arachidonic Acid to all wells. incubate->initiate read 7. Kinetic Measurement Read fluorescence (Ex: 535 nm, Em: 590 nm) every minute for 10 min. initiate->read analyze 8. Data Analysis Calculate reaction rates, % inhibition, and IC50 value. read->analyze end End analyze->end

Caption: Step-by-step workflow for the COX-2 inhibition assay.

Plate Layout

A well-defined plate map is crucial for accurate data interpretation.

Well TypeDescriptionReagents Added
Background No enzyme activity.Assay Buffer, Heme, Probe, Vehicle (DMSO), Substrate
100% Activity (EC) Uninhibited enzyme control.Assay Buffer, Heme, Probe, Vehicle (DMSO), COX-2, Substrate
Inhibitor Control (IC) Positive control for inhibition.Assay Buffer, Heme, Probe, Celecoxib, COX-2, Substrate
Test Compound (S) Experimental wells.Assay Buffer, Heme, Probe, Test Compound, COX-2, Substrate
Assay Procedure
  • Prepare Serial Dilutions: Prepare a serial dilution series of the 10 mM Test Compound and Celecoxib stocks in DMSO. A common starting point is a 10-point, 3-fold dilution series. Then, create an intermediate dilution plate by diluting these 100-fold in Assay Buffer. This minimizes the final DMSO concentration in the assay to <1%.

  • Reagent Addition (to 96-well plate):

    • Add 150 µL of Assay Buffer to the "Background" wells.

    • Add 140 µL of Assay Buffer to all other wells.

    • Add 10 µL of Heme solution to all wells.

    • Add 10 µL of the fluorescent Probe solution to all wells.

  • Inhibitor/Vehicle Addition:

    • Add 10 µL of Assay Buffer (containing DMSO at the final concentration) to the "100% Activity" and "Background" wells.

    • Add 10 µL of each Celecoxib dilution to the "Inhibitor Control" wells.

    • Add 10 µL of each Test Compound dilution to the "Test Compound" wells.

  • Enzyme Addition:

    • Add 10 µL of diluted COX-2 enzyme solution to all wells except the "Background" wells.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes, protected from light. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Place the plate in a fluorescence plate reader pre-set to the correct wavelengths (e.g., Excitation: 535 nm, Emission: 590 nm) and temperature (25°C).

    • Using a multichannel pipette, add 10 µL of the freshly prepared Arachidonic Acid solution to all wells to initiate the reaction. The total volume should now be 200 µL.

  • Kinetic Measurement: Immediately begin reading the fluorescence kinetically. Measure every 60 seconds for a total of 10 minutes.

Data Analysis and Interpretation

Calculating Reaction Rates
  • For each well, plot the relative fluorescence units (RFU) against time (in minutes).

  • Identify the linear portion of the curve (usually the first 5-7 minutes).

  • Calculate the slope of this linear portion (ΔRFU / Δtime). This slope represents the initial reaction rate (V).

Calculating Percentage Inhibition

Use the average rates from your triplicate wells to calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ 1 - ( ( V_inhibitor - V_background ) / ( V_100%_activity - V_background ) ) ] * 100

Where:

  • V_inhibitor is the rate in the presence of the test compound.

  • V_background is the rate of the no-enzyme control.

  • V_100%_activity is the rate of the uninhibited (DMSO vehicle) control.

Determining the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R).

  • The software will calculate the IC₅₀ value from the curve.

CompoundExpected IC₅₀ RangeNotes
Celecoxib 0.2 - 0.8 µM[11][13]Serves as a benchmark for potent and selective COX-2 inhibition.
This compound To be determinedA value in the low micromolar or nanomolar range would indicate significant activity.

Establishing Isoform Selectivity (COX-1 vs. COX-2)

A crucial step in characterizing a potential new NSAID is to determine its selectivity for COX-2 over COX-1. A highly selective compound will have a much lower IC₅₀ for COX-2 than for COX-1.

To determine this, repeat the entire assay protocol substituting ovine COX-1 for human COX-2. Run the same concentrations of your test compound and calculate the IC₅₀ for COX-1.

The Selectivity Index (SI) is then calculated as:

SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

A higher SI value indicates greater selectivity for COX-2. For context, Celecoxib has a reported SI ranging from ~13 to over 30, depending on the assay conditions.[14][15]

References

Application Notes and Protocols for Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4] Its remarkable versatility and "privileged scaffold" status stem from its ability to engage in various biological interactions, leading to a wide spectrum of pharmacological activities.[1][3][5] This guide provides an in-depth exploration of pyrazole derivatives, covering their diverse therapeutic applications, fundamental principles of drug design, detailed synthetic protocols, and methodologies for biological evaluation. We will dissect the success of blockbuster drugs like Celecoxib and Sildenafil, offering researchers and drug development professionals a comprehensive resource to harness the full potential of this exceptional chemical entity.[4][6]

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

Pyrazoles are a class of compounds that have attracted immense interest from medicinal chemists.[1][2] Their physicochemical properties, including metabolic stability and the capacity for its nitrogen atoms to act as both hydrogen bond donors and acceptors, make them ideal for interacting with biological targets.[7] This inherent versatility has led to the development of pyrazole-containing drugs across a vast range of therapeutic areas.[1][2][8]

Key Structural Features and Reactivity:

The pyrazole ring is an aromatic system. Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. This predictable reactivity is a significant advantage in the rational design and synthesis of new drug candidates.[1]

Caption: General structure of the 1H-pyrazole ring.

The Pharmacological Landscape of Pyrazole Derivatives

The pyrazole moiety is a component of numerous drugs with diverse therapeutic actions.[1][2] This broad applicability underscores its importance in drug development.

Table 1: Prominent FDA-Approved Pyrazole-Based Drugs and Their Applications

Drug Name (Brand)Target/Mechanism of ActionTherapeutic Application
Celecoxib (Celebrex®)Selective COX-2 InhibitorAnti-inflammatory, Analgesic[6][9][10][11]
Sildenafil (Viagra®)Phosphodiesterase-5 (PDE5) InhibitorErectile Dysfunction, Pulmonary Hypertension[6]
Rimonabant (Acomplia®)Cannabinoid Receptor 1 (CB1) AntagonistAnti-obesity (Withdrawn due to side effects)[1][2][4]
Ruxolitinib (Jakafi®)Janus Kinase (JAK1/JAK2) InhibitorMyelofibrosis, Polycythemia Vera[6]
Apixaban (Eliquis®)Factor Xa InhibitorAnticoagulant[6]
Crizotinib (Xalkori®)ALK/ROS1 Tyrosine Kinase InhibitorNon-Small Cell Lung Cancer (NSCLC)[6]
Niraparib (Zejula®)PARP1/PARP2 InhibitorOvarian and Fallopian Tube Cancer[6]

These examples highlight the scaffold's ability to be tailored to interact with a wide array of biological targets, from enzymes like COX-2 and kinases to G-protein coupled receptors.[1][6][7]

Case Study: Celecoxib - A Revolution in Anti-Inflammatory Therapy

The development of Celecoxib marked a pivotal moment in medicinal chemistry, showcasing the power of structure-based drug design.[12]

Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[10][13] The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions) and COX-2 (inducible at sites of inflammation), presented a therapeutic opportunity.[12] Celecoxib was designed to selectively inhibit COX-2, thereby reducing inflammation and pain while sparing the protective functions of COX-1 in the gastrointestinal tract.[9][11][12] This selectivity is attributed to its sulfonamide side chain, which binds to a specific hydrophilic region present in the active site of COX-2 but not COX-1.[10][12]

Celecoxib_MOA AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammation Site) AA->COX2 Metabolism PGs Prostaglandins (e.g., PGE2) COX2->PGs Synthesis Inflammation Pain & Inflammation PGs->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Knorr_Synthesis cluster_workflow Knorr Pyrazole Synthesis Workflow Start Dissolve 1,3-Diketone in Ethanol AddHydrazine Add Phenylhydrazine & Acetic Acid Catalyst Start->AddHydrazine Reflux Heat to Reflux (2-4 hours) AddHydrazine->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temp Monitor->Cool Complete Precipitate Precipitate Product (Add water if needed) Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Purify Recrystallize Filter->Purify Characterize Characterize (NMR, MS, MP) Purify->Characterize End Pure Pyrazole Product Characterize->End

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for amides or other aromatic rings have led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory (e.g., Celecoxib), anti-obesity (e.g., Rimonabant), and anti-cancer agents.[1][2][3] The starting material, ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, offers a robust and versatile platform for generating novel derivatives. Its structure presents three primary points for chemical modification: the ester at the C5 position, the acidic N-H proton of the pyrazole ring, and the C4 position, which can be functionalized for cross-coupling reactions. This guide provides detailed protocols and the underlying chemical rationale for the synthesis of key derivatives from this valuable starting block.

Section 1: Functionalization of the C5-Ester Group

The ethyl ester at the C5 position is the most readily accessible functional group for derivatization. Its conversion to a carboxylic acid is a gateway to a vast array of subsequent modifications, most notably the formation of amides, which are fundamental linkages in many bioactive molecules.

Saponification: Hydrolysis to the Carboxylic Acid Core

The initial and often necessary step is the saponification (hydrolysis) of the ethyl ester to its corresponding carboxylic acid. This transformation is typically achieved under basic conditions, which promote the nucleophilic attack of a hydroxide ion on the ester carbonyl. The choice of base (e.g., lithium hydroxide, sodium hydroxide) and solvent system is critical for achieving high yields without compromising the integrity of the pyrazole core. Lithium hydroxide is often preferred due to the high solubility of lithium carboxylate intermediates in aqueous/organic solvent mixtures, facilitating a smooth reaction.

Protocol 1: Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid

  • Materials: this compound, Lithium hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Water (H₂O), 2M Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Brine.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and H₂O (e.g., a 3:1 v/v ratio).

    • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2M HCl. A white precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-tert-butyl-1H-pyrazole-5-carboxylic acid.

  • Purification: The product is often of sufficient purity for the next step. If required, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

Amide Bond Formation: Building Molecular Diversity

With the carboxylic acid in hand, amide coupling reactions can be performed to introduce a wide range of substituents. This reaction requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by an amine. A variety of coupling reagents are available, each with its own advantages.

Coupling ReagentCommon AdditiveKey Advantages
HATUDIPEA or Hünig's baseHigh efficiency, fast reaction times, low racemization.
EDCHOBt or OxymaWater-soluble byproducts, cost-effective.
T3PPyridine or DIPEAHigh reactivity, clean workup.

Protocol 2: General Procedure for Amide Coupling

  • Materials: 3-tert-butyl-1H-pyrazole-5-carboxylic acid, desired amine (1.1 eq), HATU (1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 3-tert-butyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

G cluster_0 C5-Ester Derivatization Workflow start Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate acid 3-tert-butyl-1H- pyrazole-5-carboxylic acid start->acid  Protocol 1:  Saponification  (e.g., LiOH, THF/H₂O) amide Diverse Pyrazole-5-carboxamides acid->amide  Protocol 2:  Amide Coupling  (e.g., HATU, Amine, DMF)

Fig. 1: Workflow for C5-ester functionalization.

Section 2: N-Alkylation of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms, but in the unsubstituted 1H-pyrazole, the proton can tautomerize. For this compound, N-alkylation introduces substituents directly onto the heterocyclic core, significantly altering the molecule's steric and electronic properties. While two regioisomers are possible, alkylation typically shows a preference controlled by sterics.[4] Traditional methods involve deprotonation with a strong base followed by reaction with an electrophile.[3] Milder, acid-catalyzed methods have also been developed.[3][4]

Protocol 3: N-Alkylation using an Alkyl Halide

  • Materials: this compound, Alkyl halide (e.g., benzyl bromide, 1.1 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq), Anhydrous DMF or Acetonitrile.

  • Procedure (using NaH):

    • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until gas evolution ceases.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to separate regioisomers and impurities. The major product is typically the less sterically hindered N1-alkylated isomer.

G cluster_1 N-Alkylation Reaction Scheme start Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate product Ethyl 1-Alkyl-3-tert-butyl- 1H-pyrazole-5-carboxylate (Major Regioisomer) start->product  Protocol 3 reagents + R-X (Alkyl Halide) + Base (e.g., NaH, K₂CO₃) reagents->product

Fig. 2: General scheme for N-alkylation.

Section 3: C4-Arylation via Halogenation and Suzuki-Miyaura Cross-Coupling

Introducing aryl or heteroaryl groups at the C4 position of the pyrazole ring is a powerful strategy for exploring new chemical space. This is typically accomplished in a two-step sequence: electrophilic halogenation of the electron-rich C4 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]

Halogenation of the C4 Position

The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are effective for installing a halogen atom, which then serves as a handle for cross-coupling.

Protocol 4: Bromination at the C4 Position

  • Materials: this compound, N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile or Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile at room temperature.

    • Add NBS (1.05 eq) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be gently heated if necessary. Monitor by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The resulting ethyl 4-bromo-3-tert-butyl-1H-pyrazole-5-carboxylate can be purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds.[7] It involves the reaction of the C4-bromo pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.

Protocol 5: C4-Arylation via Suzuki-Miyaura Coupling

  • Materials: Ethyl 4-bromo-3-tert-butyl-1H-pyrazole-5-carboxylate, Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system, Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium carbonate (Na₂CO₃, 2.0 eq), 1,4-Dioxane and Water (e.g., 4:1 v/v).

  • Procedure:

    • In a reaction vessel, combine ethyl 4-bromo-3-tert-butyl-1H-pyrazole-5-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane/water).

    • Heat the reaction mixture to 80-100 °C and stir for 4-18 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_2 C4-Arylation Workflow start Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate halogenated Ethyl 4-bromo-3-tert-butyl- 1H-pyrazole-5-carboxylate start->halogenated  Protocol 4:  Halogenation  (e.g., NBS, ACN) coupled Ethyl 4-Aryl-3-tert-butyl- 1H-pyrazole-5-carboxylate halogenated->coupled  Protocol 5: Suzuki Coupling  (Ar-B(OH)₂, Pd Catalyst, Base)

Fig. 3: Two-step workflow for C4-arylation.

Conclusion

This compound is a highly adaptable starting material for creating diverse libraries of pyrazole derivatives. By strategically targeting the C5-ester, the pyrazole nitrogen, and the C4 position, researchers can systematically explore the structure-activity relationships of this important heterocyclic scaffold. The protocols outlined in this guide provide a reliable foundation for these synthetic endeavors, enabling the development of novel compounds for various applications in drug discovery and materials science.

References

  • Gemoets, H., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3433. Available at: [Link]

  • Gouda, M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. Available at: [Link]

  • Bassyouni, F. A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Advanced Scientific Research. Available at: [Link]

  • Gouda, M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed, 23(1), 136. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar. Available at: [Link]

  • List, B., & Kennemur, J. L. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Synfacts, 17(03), 0322. Available at: [Link]

  • Arote, R. B., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 168-183. Available at: [Link]

  • Gemoets, H., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Zhang, Z., et al. (2021). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters, 23(11), 4234–4239. Available at: [Link]

  • Sviridova, L. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(19), 6806. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Available at: [Link]

  • da Costa, M. F., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(11), 17539–17552. Available at: [Link]

  • Uličný, J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12510–12524. Available at: [Link]

  • Chitemere, M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(26), 14509–14519. Available at: [Link]

Sources

The Strategic Role of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[1] Its prevalence in FDA-approved drugs is a testament to its remarkable versatility, enabling it to engage in a wide array of biological interactions.[2] The pyrazole moiety can act as a bioisosteric replacement for other aromatic systems, often enhancing metabolic stability and improving physicochemical properties.[1] Furthermore, the nitrogen atoms of the pyrazole ring can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1]

Within this important class of compounds, ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1) emerges as a particularly valuable building block for medicinal chemists. The presence of the sterically demanding tert-butyl group at the 3-position can impart unique pharmacological properties, influencing selectivity and metabolic stability. The ethyl ester at the 5-position provides a versatile handle for further chemical modifications, allowing for the construction of diverse compound libraries for high-throughput screening and lead optimization. This guide provides a comprehensive overview of the synthesis and strategic applications of this key intermediate, complete with detailed experimental protocols for its synthesis and derivatization.

Core Synthetic Strategies and Experimental Protocols

The journey from simple starting materials to complex drug candidates hinges on robust and reproducible synthetic methodologies. The following protocols are designed to be self-validating, with clear explanations for each step, ensuring both efficiency and success in the laboratory.

Protocol 1: Synthesis of this compound (1) via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and highly reliable method for the construction of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[3][4][5][6] This protocol outlines the synthesis of the title compound from the readily available β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate.

Causality Behind Experimental Choices:

  • Reaction of a β-ketoester with hydrazine: This is a cornerstone of pyrazole synthesis. The hydrazine initially condenses with the ketone functionality of the β-ketoester to form a hydrazone intermediate.

  • Intramolecular cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion. This cyclization, followed by dehydration, leads to the formation of the stable aromatic pyrazole ring.[3]

  • Use of a protic solvent with an acid catalyst: Ethanol is a suitable solvent that facilitates the dissolution of the reactants. A catalytic amount of a weak acid, such as acetic acid, is often employed to protonate the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack by the hydrazine.[3]

Experimental Workflow:

Synthesis_Workflow start Start ketoester Ethyl 4,4-dimethyl- 3-oxopentanoate start->ketoester hydrazine Hydrazine Hydrate start->hydrazine reaction Knorr Pyrazole Synthesis (Ethanol, Acetic Acid, Reflux) ketoester->reaction hydrazine->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate (1) purification->product end End product->end Hydrolysis_Workflow start Start ester Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate (1) start->ester hydrolysis Saponification (NaOH, Ethanol/Water, Reflux) ester->hydrolysis acidification Acidification (HCl) hydrolysis->acidification filtration Filtration & Drying acidification->filtration product 3-tert-butyl-1H-pyrazole- 5-carboxylic Acid (2) filtration->product end End product->end Amide_Coupling_Workflow start Start acid 3-tert-butyl-1H-pyrazole- 5-carboxylic Acid (2) start->acid amine Primary or Secondary Amine start->amine coupling Amide Coupling (EDC/HOBt or HATU, DIPEA, DMF) acid->coupling amine->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product 3-tert-butyl-1H-pyrazole- 5-carboxamide Derivative (3) purification->product end End product->end

References

Application Notes and Protocols for the Development of Assays for Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its designation as a "privileged scaffold" is well-earned, as this versatile structure is a key component in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, contribute to its often favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1][3]

The successful development of pyrazole-based therapeutics is critically dependent on the establishment of robust and reliable assays to characterize their biological activity, determine their mechanism of action, and guide structure-activity relationship (SAR) studies.[4][5] This technical guide provides an in-depth exploration of key assay methodologies for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel pyrazole-based compounds. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights into data interpretation.

Section 1: Initial Screening of Pyrazole Compound Libraries

The initial phase of discovery often involves screening a library of pyrazole-based compounds to identify "hits" with desired biological activity.[6] High-throughput screening (HTS) is a powerful approach for rapidly assessing large numbers of compounds.[6] The choice of primary assay is paramount and is dictated by the biological target of interest.

High-Throughput Screening (HTS) Workflow

The HTS process for pyrazole libraries typically follows a multi-step workflow designed to efficiently identify and validate promising candidates.[6]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Assay_Dev Assay Development & Validation Lib_Prep Pyrazole Library Preparation Primary_Screen Primary HTS Lib_Prep->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_Confirm Hit Confirmation Hit_ID->Hit_Confirm Dose_Response Dose-Response & IC50 Hit_Confirm->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

Caption: High-level workflow for HTS of pyrazole compound libraries.

Data Presentation: Initial Hit Identification

The primary output of an HTS campaign is the identification of compounds that exhibit activity against the target. This data is often expressed as a percentage of inhibition or activation relative to controls.

Compound ID Concentration (µM) % Inhibition (Kinase X) Hit Flag
PYR-001105.2No
PYR-0021085.1Yes
PYR-0031012.5No
PYR-0041092.8Yes

Section 2: Biochemical Assays for Target-Based Discovery

For pyrazole compounds designed to interact with a specific molecular target, such as an enzyme, biochemical assays are indispensable for quantifying their potency and selectivity.[4]

In Vitro Kinase Inhibition Assay

A significant number of pyrazole-based drugs target protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[4][7]

This assay directly measures the ability of a pyrazole compound to inhibit the enzymatic activity of a specific kinase.[4] The principle involves incubating the kinase with its substrate and ATP, and then quantifying the amount of product formed. An effective inhibitor will reduce the rate of this reaction. The choice of detection method (e.g., radiometric, fluorescence, luminescence) depends on the specific kinase and available reagents.

  • Reagent Preparation :

    • Prepare a reaction buffer appropriate for the target kinase, typically containing a buffering agent (e.g., HEPES), MgCl₂, and a reducing agent (e.g., DTT).

    • Prepare a stock solution of the target kinase and its specific substrate peptide.

    • Prepare a stock solution of ATP. The final concentration in the assay should be close to the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.[4]

  • Compound Preparation :

    • Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations for dose-response analysis.[1]

  • Reaction Initiation :

    • In a 96-well or 384-well plate, add the kinase, the test compound dilution, and the substrate.

    • Allow a pre-incubation period for the compound to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.[1][4]

  • Incubation :

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).[1][4]

  • Detection :

    • Terminate the reaction and quantify kinase activity. A common method is to use a phosphospecific antibody that recognizes the phosphorylated substrate, often in a fluorescence or luminescence-based readout format.

  • Data Analysis :

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 3: Cell-Based Assays for Phenotypic and Mechanistic Studies

Cell-based assays are crucial for evaluating the effects of pyrazole compounds in a more biologically relevant context, providing insights into their cellular potency, toxicity, and mechanism of action.[7][8]

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the impact of a compound on cell proliferation and health.[4]

The MTT assay, for example, measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production in the presence of a pyrazole compound suggests reduced cell viability or cytotoxicity.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of the pyrazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle (DMSO) control.

  • MTT Addition :

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization :

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement :

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against compound concentration.[9][10]

Target Engagement and Mechanism of Action in Cells

For pyrazole compounds with a known target, it is essential to confirm that they engage their target within the cell and modulate downstream signaling pathways.

Western blotting is a widely used technique to assess changes in protein expression and phosphorylation states, providing a snapshot of signaling pathway activity.[7]

If a pyrazole compound is designed to inhibit a kinase in a specific signaling pathway (e.g., the CDK/Rb pathway), western blotting can be used to measure the phosphorylation status of downstream substrates.[7] A decrease in the phosphorylation of a key substrate in response to compound treatment provides evidence of target engagement and functional modulation of the pathway.

CDK_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_CDK Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_CDK Rb Rb Cyclin_CDK->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb (Phosphorylated) pRb->E2F releases Gene_Transcription G1/S Phase Gene Transcription E2F->Gene_Transcription activates Pyrazole_Inhibitor Pyrazole CDK Inhibitor Pyrazole_Inhibitor->Cyclin_CDK inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.[7]

  • Cell Treatment and Lysis :

    • Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time.[7]

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[7]

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[7]

  • SDS-PAGE and Transfer :

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting :

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein or its phosphorylated form.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

  • Detection :

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[7]

  • Analysis :

    • Quantify the band intensities to determine the relative changes in protein phosphorylation or expression levels.

Assays for G Protein-Coupled Receptor (GPCR) Modulators

Many pyrazole compounds may also target GPCRs, a large family of transmembrane receptors involved in a multitude of physiological processes.[11][12]

Functional assays for GPCRs measure the intracellular accumulation of second messengers following receptor activation.[11] For Gs- and Gi-coupled receptors, cAMP levels are measured, while for Gq-coupled receptors, inositol phosphates (like IP1) or intracellular calcium flux are monitored.[13] These assays provide a direct readout of receptor activation or inhibition by a test compound.

GPCR_Assay_Workflow Cell_Prep Prepare GPCR-expressing cells Compound_Add Add Pyrazole Compound (agonist or antagonist) Cell_Prep->Compound_Add Ligand_Stim Stimulate with known ligand (for antagonists) Compound_Add->Ligand_Stim Incubate Incubate Ligand_Stim->Incubate Detect_Signal Detect Second Messenger (cAMP, IP1, Ca2+) Incubate->Detect_Signal Data_Analysis Analyze Dose-Response (EC50/IC50) Detect_Signal->Data_Analysis

Caption: General workflow for cell-based GPCR functional assays.

Section 4: Biophysical Methods for Characterizing Interactions

Biophysical techniques provide detailed information about the direct binding of a pyrazole compound to its target protein, complementing the data from biochemical and cell-based assays.

Mass Spectrometry for Covalent Inhibitors

For pyrazole compounds designed to form a covalent bond with their target, mass spectrometry is a powerful tool to confirm this mechanism of action.[14]

A mass-shift assay involves incubating the target protein with the pyrazole compound and then analyzing the protein's mass using mass spectrometry.[14] If the compound has formed a covalent adduct with the protein, there will be a detectable increase in the protein's mass corresponding to the molecular weight of the bound compound or a fragment of it.[14]

Sample Observed Mass (Da) Mass Shift (Da) Interpretation
Native Thrombin36,025.62-Unmodified protein
Thrombin + Cmpd 24e36,110.15+84.53Covalent modification by the pivaloyl moiety[14]

Conclusion

The development of robust and well-validated assays is a critical component of any successful drug discovery program focused on pyrazole-based compounds. A multi-faceted approach, combining high-throughput screening, biochemical characterization, cell-based functional analysis, and biophysical methods, is essential for identifying promising lead candidates, elucidating their mechanisms of action, and guiding their optimization into potential therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute meaningful experiments in their pursuit of novel pyrazole-based drugs.

References

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Application Note: A Comprehensive Framework for Screening Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. Pyrazole-based compounds have emerged as a privileged scaffold in the design of kinase inhibitors due to their structural versatility and ability to form key interactions within the ATP-binding pocket of kinases.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the screening of a novel pyrazole derivative, ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, against a diverse panel of protein kinases. We outline a strategic workflow, from initial high-throughput biochemical screening to secondary cell-based assays, to comprehensively characterize the compound's potency, selectivity, and cellular activity.

Introduction: The Rationale for Kinase Screening

Kinases regulate a vast array of cellular processes, and their aberrant activity can drive diseases like cancer.[4] Consequently, identifying compounds that can selectively modulate kinase activity is a highly sought-after goal in therapeutic development.[5] The pyrazole scaffold is a well-established pharmacophore found in numerous approved and investigational kinase inhibitors.[1][6][7] Its unique chemical properties allow for diverse substitutions that can be tailored to achieve high potency and selectivity for specific kinase targets.[1]

This compound is a compound of interest due to its structural features that suggest potential interactions with the ATP-binding site of various kinases. A systematic screening approach is essential to elucidate its inhibitory profile across the human kinome. This process typically begins with broad screening against a large panel of kinases to identify initial "hits" and is followed by more focused studies to determine the precise inhibitory constants (IC50 values) and to confirm activity in a more physiologically relevant cellular context.[5][8]

Experimental Design & Strategy

A multi-tiered screening cascade is the most efficient approach to evaluate a novel compound. This strategy allows for the rapid identification of active compounds in a high-throughput manner, followed by more rigorous and lower-throughput assays to validate and characterize the initial findings.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Validation A Compound Preparation (this compound) B High-Throughput Screening (HTS) (e.g., ADP-Glo™ Kinase Assay) A->B D Dose-Response Analysis B->D Identify 'Hits' (% Inhibition > 50%) C Large Kinase Panel (e.g., >100 kinases) C->B E IC50 Determination D->E F Selectivity Profiling E->F G Cell-Based Phosphorylation Assay F->G Prioritize Potent & Selective Hits I Mechanism of Action Studies G->I H Cell Viability/Proliferation Assay H->I G cluster_0 Biochemical Assay cluster_1 Cellular Assay A Recombinant Kinase D ADP Production (Luminescence) A->D B Substrate + ATP B->D C Test Compound C->D E Intact Cells F Endogenous Kinase E->F H Phosphorylation (Western/ELISA) F->H G Test Compound G->H

Caption: Comparison of biochemical and cellular kinase assay principles.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded framework for the initial characterization of this compound as a potential kinase inhibitor. By following this multi-tiered approach, researchers can efficiently identify and validate kinase targets, determine the compound's potency and selectivity, and confirm its activity in a cellular setting. The data generated will be crucial for guiding subsequent lead optimization efforts, structure-activity relationship (SAR) studies, and further preclinical development.

References
  • Ansari, A., et al. (2017). Pyrazole and fused pyrazole systems as promising scaffolds for many anticancer agents. European Journal of Medicinal Chemistry, 138, 111-133.
  • Barbu, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5437. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5183. [Link]

  • Gande, S., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(20), 5735-5746. [Link]

  • Zhang, Y., et al. (2023). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase (compounds 44–48). ResearchGate. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

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  • Zhang, J., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(10), 2760-2769. [Link]

  • Bantscheff, M., et al. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Journal of Visualized Experiments, (29), 1377. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Graves, J. F., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 800, 151-175. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Haupenthal, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]

  • Petr, K., & J., T. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Robert, A., et al. (2020). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. [Link]

  • Ciu, Y., et al. (2015). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Bioengineering and Biotechnology, 3, 156. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate. PubChem. [Link]

  • Matulevičiūtė, G., et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules, 26(11), 3321. [Link]

  • Creative Bioarray. (n.d.). Kinase Screening and Profiling. Creative Bioarray. [Link]

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Application Notes & Protocols for In Vivo Evaluation of Pyrazole Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing and executing in vivo studies for pyrazole carboxylate compounds. It moves beyond simple procedural lists to offer a strategic framework grounded in scientific principles, ensuring that the generated data is robust, reproducible, and translatable.

Part I: The Strategic Framework for In Vivo Studies

The success of an in vivo study hinges on a well-conceived strategy that aligns the compound's proposed mechanism of action with the appropriate biological model and experimental endpoints.

Target Rationale and Mechanistic Considerations

Pyrazole carboxylates are a versatile class of heterocyclic compounds known to interact with a wide range of biological targets. A clear understanding of the intended target is the foundational first step in designing a meaningful in vivo experiment.

Expert Insight: The choice of an in vivo model is dictated by the compound's mechanism of action (MoA). For instance, a compound targeting a specific human protein kinase should be tested in a model where that human protein is present and functional, such as a human tumor xenograft. Conversely, a compound targeting a metabolic enzyme conserved across species, like succinate dehydrogenase (SDH), may allow for a wider range of models.

One of the most well-documented MoAs for pyrazole carboxylates, particularly in the agrochemical field, is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II in the electron transport chain. This mechanism has also been explored for anticancer and antimicrobial applications. SDH inhibition disrupts cellular respiration and energy production, leading to cell death.

Below is a conceptual diagram illustrating the central role of SDH in the mitochondrial electron transport chain and its inhibition by pyrazole carboxylate compounds.

SDH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inputs Citric Acid Cycle Complex_I Complex I CoQ CoQ Complex_I->CoQ e- Proton_Gradient H+ Gradient Complex_I->Proton_Gradient Complex_II Complex II (SDH) Complex_II->CoQ e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III CytC Cyt c Complex_III->CytC e- Complex_III->Proton_Gradient Complex_IV Complex IV O2 O2 Complex_IV->O2 e- -> H2O Complex_IV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP -> ATP CoQ->Complex_III e- CytC->Complex_IV e- Proton_Gradient->ATP_Synthase Drives Succinate Succinate Succinate->Complex_II Oxidation Inhibitor Pyrazole Carboxylate Compound Inhibitor->Complex_II Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by a pyrazole carboxylate compound.

Selection of the Appropriate In Vivo Model

The choice of animal model is a critical decision point that directly impacts the relevance and applicability of the study's findings. The primary considerations are the biological question being asked and the compound's MoA.

Model TypePrimary ApplicationAdvantagesDisadvantages
Syngeneic Mouse Model Immuno-oncology, inflammationFully competent immune system allows for studying interactions between the compound and immune response.Requires mouse-specific tumor cell lines; may not fully recapitulate human tumor heterogeneity.
Human Tumor Xenograft General oncologyAllows for testing against human cancer cells. Widely used and well-characterized.Immunocompromised host (e.g., nude or SCID mice) prevents study of immune interactions.
Systemic Infection Model Antimicrobial, antifungalEvaluates compound efficacy in a whole-organism context against a pathogen.Can be complex to establish and requires appropriate biosafety containment.
Genetically Engineered Mouse Model (GEMM) Targeted oncology, rare diseasesTumors arise spontaneously in an immunocompetent host, closely mimicking human disease progression.Can be time-consuming and expensive to develop and maintain.

The following workflow provides a decision-making framework for model selection.

Model_Selection_Workflow start Define Therapeutic Goal (e.g., Antitumor, Antifungal) q1 Is Immune System Interaction Key to MoA? start->q1 If Antitumor infection_model Use Systemic Infection Model start->infection_model If Antifungal q2 Is the Target Human-Specific? q1->q2 No syngeneic Use Syngeneic Model q1->syngeneic Yes q3 Is the Goal to Model Spontaneous Tumorigenesis? q2->q3 No xenograft Use Human Xenograft Model q2->xenograft Yes q3->xenograft No (Default Choice) gemm Use GEMM q3->gemm Yes

Caption: Decision workflow for selecting an appropriate in vivo model.

Formulation, Dosing, and Route of Administration

Trustworthiness: An ineffective study is often not due to the compound's lack of activity, but rather its inability to reach the target tissue at sufficient concentrations. Proper formulation and dose selection are paramount.

  • Formulation: Pyrazole carboxylates can exhibit poor aqueous solubility. A suitable vehicle must be developed to ensure bioavailability. Common vehicles include:

    • Saline (for water-soluble compounds)

    • PBS (Phosphate-Buffered Saline)

    • 5% Dextrose in water (D5W)

    • Aqueous solution of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.

    • A formulation of DMSO, PEG300, and saline. Note: The concentration of DMSO should be kept low (typically <10%) to avoid toxicity.

  • Route of Administration:

    • Oral (PO): Preferred for drugs intended for oral administration in humans. Requires assessment of oral bioavailability.

    • Intraperitoneal (IP): Bypasses first-pass metabolism, often resulting in higher systemic exposure. A common route for preclinical efficacy testing.

    • Intravenous (IV): Ensures 100% bioavailability and is used for establishing baseline pharmacokinetic parameters.

  • Dose Selection: Dose levels are typically determined from prior in vitro potency data and preliminary in vivo tolerability or maximum tolerated dose (MTD) studies.

Part II: Core In Vivo Protocols

The following protocols are templates and should be adapted based on the specific compound, target, and animal model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol: Antitumor Efficacy in a Subcutaneous Xenograft Model

This protocol outlines a standard study to evaluate the efficacy of a pyrazole carboxylate compound against human tumor cells implanted in immunocompromised mice.

Materials:

  • Immunocompromised mice (e.g., athymic Nude, NOD/SCID)

  • Human tumor cell line (e.g., A549, HCT116)

  • Sterile PBS, cell culture medium, and trypsin

  • Matrigel® (optional, can improve tumor take-rate)

  • Test compound, vehicle control

  • Calipers, syringes, needles

  • Anesthesia and euthanasia supplies

Procedure:

  • Cell Preparation: Culture tumor cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or medium at a concentration of 20-50 x 10^6 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject 1-5 x 10^6 cells (in 100-200 µL) subcutaneously into the right flank of each mouse. If using Matrigel, the cell suspension should be a 1:1 mixture with Matrigel.

  • Tumor Growth and Randomization:

    • Monitor mice daily for health and tumor growth.

    • Measure tumors with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, Compound at 10 mg/kg, Compound at 30 mg/kg). Ensure average tumor volumes are similar across all groups.

  • Treatment:

    • Prepare fresh formulations of the test compound and vehicle daily.

    • Administer the assigned treatment to each mouse via the chosen route (e.g., PO, IP) and schedule (e.g., once daily, 5 days a week).

    • Record the body weight of each mouse at least 3 times per week as a measure of toxicity.

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration).

  • Data Analysis:

    • Calculate the percent TGI using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Perform statistical analysis (e.g., t-test, ANOVA) to determine significance.

Protocol: Systemic Antifungal Efficacy Model

This protocol describes a model for testing a compound's ability to clear a systemic fungal infection.

Materials:

  • Immunocompetent or temporarily neutropenic mice (e.g., BALB/c)

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Fungal culture medium (e.g., YPD, Sabouraud Dextrose Agar)

  • Test compound, vehicle control, positive control (e.g., Fluconazole)

  • Saline, syringes, needles

Procedure:

  • Inoculum Preparation: Grow the fungal strain in liquid culture. Wash and resuspend the cells in sterile saline to a predetermined concentration (e.g., 1 x 10^6 CFU/mL). The exact concentration must be optimized to establish a non-lethal but persistent infection.

  • Infection: Inject a defined volume (e.g., 100 µL) of the fungal inoculum into mice via the tail vein (IV).

  • Treatment:

    • Begin treatment at a set time post-infection (e.g., 2 hours or 24 hours).

    • Administer the test compound, vehicle, or positive control daily for a defined period (e.g., 3-7 days).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest target organs (typically kidneys, as they are a primary site of fungal colonization).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenate and plate onto fungal growth agar.

    • Incubate the plates (e.g., at 30°C for 48 hours).

  • Data Analysis:

    • Count the number of colonies on the plates to determine the Colony-Forming Units (CFU) per gram of tissue.

    • Compare the mean log10 CFU/gram of tissue between the treated and vehicle control groups. A statistically significant reduction in CFU indicates efficacy.

Part III: Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpreting study outcomes.

Pharmacokinetic Data Summary

A preliminary pharmacokinetic (PK) study is crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterDescriptionExample Value (30 mg/kg, PO)
Cmax Maximum observed plasma concentration1,250 ng/mL
Tmax Time at which Cmax is observed2.0 hours
AUC(0-t) Area under the concentration-time curve8,500 hr*ng/mL
Elimination half-life4.5 hours
F% Oral Bioavailability35%
Antitumor Efficacy Data Summary

Efficacy data should be summarized to clearly show the dose-response relationship and statistical significance.

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEM% TGIP-value vs. Vehicle
Vehicle101450 ± 150--
Compound A (10 mg/kg)10870 ± 11040%0.04
Compound A (30 mg/kg)10360 ± 8575%<0.001

References

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection. [Link]

  • Oyedotun, O. S., & Lemire, B. D. (2004). The quaternary structure of the Saccharomyces cerevisiae succinate dehydrogenase. Journal of Biological Chemistry. [Link]

  • Shapiro, R. S., et al. (2011). A high-throughput-screening-compatible strategy for the discovery of fungal virulence inhibitors. Journal of Visualized Experiments. [Link]

  • Gad, S. C. (2008). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific pyrazole derivative using column chromatography. Pyrazole scaffolds are crucial in medicinal chemistry, and achieving high purity is paramount for subsequent applications.[1][2][3][4] This document synthesizes technical expertise with practical, field-proven insights to ensure your purification is successful, efficient, and reproducible.

I. Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems encountered during the column chromatography of this compound. Each issue is presented in a question-and-answer format, detailing the cause and providing a step-by-step solution.

Question 1: My compound, this compound, is eluting too quickly (high Rf) or not sticking to the silica gel at all, even with a non-polar solvent system like hexane/ethyl acetate.

Answer: This issue typically points to two possibilities: either the chosen solvent system is still too polar, or the compound itself has limited interaction with the silica stationary phase. The tert-butyl group, while bulky, contributes significant non-polar character, and the pyrazole ring with its ester functional group adds polarity.

  • Immediate Action:

    • Decrease Solvent Polarity: Your first step should be to significantly decrease the polarity of your eluent. If you are using a hexane/ethyl acetate mixture, increase the proportion of hexane. Start with a high percentage of hexane (e.g., 95:5 or even 98:2 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.

    • Alternative Non-Polar Solvents: Consider replacing hexane with petroleum ether, which can sometimes offer slightly different selectivity.

  • Underlying Cause & Long-Term Solution:

    • The combination of the bulky tert-butyl group and the relatively small polar surface area of the molecule can lead to weaker interactions with the silica.

    • Systematic TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems. Your goal is to find a system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[5] This Rf value generally translates well to good separation on a column.

Question 2: I'm observing significant peak tailing. The compound starts to elute, but it continues to come off the column over many fractions, leading to low concentration and poor separation from impurities.

Answer: Peak tailing is a common problem, especially with nitrogen-containing heterocyclic compounds like pyrazoles.[6][7] It is often caused by strong, non-ideal interactions between the analyte and the stationary phase or secondary interactions with acidic silanol groups on the silica surface.

  • Immediate Action:

    • Increase Eluent Polarity After Elution Starts: Once your compound begins to elute, you can increase the polarity of the solvent system to push the remaining compound off the column more quickly and sharpen the peak.[8]

    • Add a Modifier: Incorporating a small amount of a competitive base, such as triethylamine (0.1-1%), into your eluent can neutralize the acidic sites on the silica gel that cause tailing.[5] Always perform a small-scale test to ensure your compound is stable to triethylamine.

  • Underlying Cause & Long-Term Solution:

    • The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing.

    • Deactivating the Silica Gel: For particularly stubborn cases, you can deactivate the silica gel before use. This can be done by flushing the packed column with a solvent mixture containing a small percentage of a base like triethylamine, followed by flushing with your initial mobile phase to remove the excess base.[5]

Question 3: My compound seems to be decomposing on the column. My yield is significantly lower than expected, and I see new, unexpected spots on my TLC plates of the collected fractions.

Answer: The acidity of standard silica gel can sometimes lead to the degradation of sensitive compounds. While pyrazoles are generally stable, specific functionalities or reaction byproducts might not be.

  • Immediate Action:

    • Test for Stability: Before committing to a large-scale purification, spot your crude material on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots that weren't present initially, your compound is likely degrading on the silica.

    • Switch to a Different Stationary Phase: If instability is confirmed, consider alternative stationary phases. Alumina (neutral or basic) or Florisil can be good options for compounds that are sensitive to the acidity of silica gel.[8]

  • Underlying Cause & Long-Term Solution:

    • Acid-catalyzed hydrolysis of the ethyl ester or other acid-sensitive functional groups on your main compound or impurities could be occurring.

    • Use Deactivated Silica: As mentioned for tailing, using silica gel that has been deactivated with a base can mitigate decomposition.

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography (using a C18-functionalized silica gel and a polar mobile phase like water/acetonitrile or water/methanol) can be an excellent alternative, as the stationary phase is non-polar and less prone to causing degradation.[5]

Question 4: I'm having trouble separating my desired product from a very closely related impurity, possibly a regioisomer.

Answer: The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds can often lead to the formation of regioisomers, which can be notoriously difficult to separate due to their similar polarities.[1]

  • Immediate Action:

    • Optimize the Solvent System: This is where fine-tuning your eluent is critical. Try adding a third solvent to your mobile phase to alter the selectivity. For a hexane/ethyl acetate system, adding a small amount of dichloromethane or acetone can sometimes improve the separation of closely eluting spots.

    • Gradient Elution: A shallow gradient, where the polarity of the eluent is increased very slowly over the course of the separation, can provide the resolution needed to separate isomers.

  • Underlying Cause & Long-Term Solution:

    • Regioisomers often have very similar polarities and molecular weights, making them challenging to separate by standard chromatography.

    • High-Performance Flash Chromatography: Utilizing smaller particle size silica gel (e.g., 25-40 µm) in a high-performance flash chromatography system can provide the increased efficiency (higher plate count) needed for such difficult separations.

    • Alternative Purification Methods: If chromatography fails, consider recrystallization. Experiment with different solvent systems to find one in which your desired product has good solubility at high temperatures but poor solubility at low temperatures, while the impurity remains in solution.[9]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. Begin with a ratio of 9:1 (hexane:ethyl acetate) and test progressively more polar mixtures (e.g., 4:1, 2:1). The goal is to achieve an Rf value of 0.2-0.3 for your target compound. Based on similar pyrazole carboxylates, a system in the range of 20-30% ethyl acetate in hexane is often a suitable starting point for the column.[10]

Q2: How should I load my sample onto the column?

A2: There are two primary methods for loading your sample:

  • Wet Loading: Dissolve your crude product in the minimum amount of your initial elution solvent (or a slightly more polar solvent if necessary for solubility).[11] Pipette this solution directly onto the top of the silica bed. This method is quick but can lead to band broadening if too much solvent is used.

  • Dry Loading: Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder.[11] Carefully add this powder to the top of your packed column. Dry loading is highly recommended for larger scale purifications or when the compound has poor solubility in the mobile phase, as it typically results in sharper bands and better separation.[11]

Q3: How do I scale up my purification from a small-scale reaction to a larger one?

A3: Scaling up flash chromatography is generally straightforward if you maintain the same loading percentage.[12] The key is to keep the ratio of the mass of crude material to the mass of the stationary phase constant. For example, if you successfully purified 200 mg of crude material on a 20 g silica column (a 1% load), then to purify 2 g of crude material, you would scale up to a 200 g column.[12] It's crucial to ensure that the larger reaction has a similar impurity profile to the smaller one.[12]

Q4: Can I use reverse-phase chromatography for this compound?

A4: Yes, reverse-phase chromatography is a viable option, particularly if you encounter issues with compound stability on silica gel or if the compound is more polar than anticipated. In reverse-phase, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol). This technique separates compounds based on their hydrophobicity.

Q5: What are the key impurities I should be looking out for?

A5: The potential impurities will depend on the synthetic route used. Common impurities in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines include:

  • Unreacted starting materials (the dicarbonyl compound and tert-butylhydrazine).[13]

  • The regioisomer (ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate).

  • Byproducts from side reactions.

A thorough analysis of your crude reaction mixture by TLC, LC-MS, or NMR before purification will help you identify what you need to separate.

III. Data and Protocols

Recommended Column Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, cost-effective, and suitable for a wide range of polarities.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 5% Ethyl Acetate) and gradually increase to elute the compound.
TLC Target Rf 0.2 - 0.3This range typically provides the best separation on a column.[5]
Sample Loading Dry LoadingMinimizes band broadening and improves resolution, especially for larger quantities.[11]
Column Dimensions Mass of Silica ~50-100x Mass of CrudeA general rule of thumb to ensure sufficient separation capacity.
Flow Rate ~1 inch/minute (column height)A good starting point to balance speed and resolution.
Step-by-Step Protocol: Column Chromatography Purification
  • TLC Analysis: Determine the optimal solvent system that gives your target compound an Rf of 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with light pressure.

    • Ensure the silica bed is flat and free of cracks or air bubbles.

  • Sample Loading (Dry Method):

    • Dissolve your crude material in a minimal amount of a volatile solvent.

    • Add silica gel (2-3x the mass of your crude product) and mix.

    • Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution:

    • Carefully add your starting eluent to the column without disturbing the top layer.

    • Begin collecting fractions.

    • If using a gradient, slowly increase the percentage of the more polar solvent.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain your purified this compound.

IV. Visual Workflow

Troubleshooting Logic Diagram

The following diagram outlines a systematic approach to troubleshooting common column chromatography issues.

TroubleshootingWorkflow Start Start Purification Problem Problem Identified? Start->Problem HighRf High Rf / No Retention Problem->HighRf Yes Tailing Peak Tailing Problem->Tailing Yes Decomposition Decomposition / Low Yield Problem->Decomposition Yes PoorSep Poor Separation of Isomers Problem->PoorSep Yes Success Purification Successful Problem->Success No Sol_HighRf1 Decrease Solvent Polarity HighRf->Sol_HighRf1 Sol_Tailing1 Add Triethylamine (0.1-1%) to Eluent Tailing->Sol_Tailing1 Sol_Decomp1 Use Neutral/Basic Alumina or Deactivated Silica Decomposition->Sol_Decomp1 Sol_PoorSep1 Use Shallow Gradient / Add 3rd Solvent PoorSep->Sol_PoorSep1 Sol_HighRf1->Problem Re-evaluate Sol_Tailing1->Problem Re-evaluate Sol_Decomp1->Problem Re-evaluate Sol_PoorSep1->Problem Re-evaluate Sol_PoorSep2 Consider Recrystallization Sol_PoorSep1->Sol_PoorSep2 Sol_PoorSep2->Success

Sources

identifying common impurities in ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will address specific experimental issues through a detailed troubleshooting guide and a frequently asked questions section, focusing on the identification and mitigation of common impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most prevalent and industrially relevant method for synthesizing pyrazoles is the Knorr pyrazole synthesis.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For the target molecule, the specific reactants are typically ethyl 4,4-dimethyl-2,4-dioxopentanoate (a β-ketoester) and a hydrazine source, such as hydrazine hydrate, often in a protic solvent like ethanol.[4][5]

Q2: What is the most common and challenging impurity to resolve in this synthesis?

The formation of a regioisomeric pyrazole is the most significant challenge, particularly when using an unsymmetrical 1,3-dicarbonyl compound.[1][6] In this synthesis, the primary impurity is ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate . This regioisomer forms because the hydrazine can react with either of the two carbonyl groups of the dicarbonyl starting material.[3][6] These isomers often have very similar physical properties, making their separation by standard techniques like recrystallization or column chromatography difficult.[6]

Q3: Which analytical techniques are indispensable for identifying impurities in my reaction mixture?

A combination of chromatographic and spectroscopic methods is essential for comprehensive analysis.[1]

  • Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of the reaction's progress and detecting the presence of multiple components.[1][7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of the final product and quantifying the levels of impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation and are the most powerful tools for distinguishing between the desired product and its regioisomer.[7][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities by their mass-to-charge ratio.[1][4]

Q4: How can I modify reaction conditions to improve the final product's purity?

Yes, optimizing reaction conditions can significantly influence the product profile. The regioselectivity of the Knorr synthesis can be sensitive to factors such as pH, solvent, and temperature.[3] For instance, performing the condensation in aprotic dipolar solvents or adjusting the pH with acid can, in some cases, favor the formation of one regioisomer over the other.[3][6] Ensuring the reaction goes to completion by adjusting time and temperature can also minimize impurities related to unreacted starting materials and reaction intermediates.

Section 2: Troubleshooting Guide: Impurity Identification & Resolution

This section addresses specific experimental observations and provides a structured approach to identifying and resolving the underlying impurity issues.

Issue 1: NMR spectrum shows duplicate peaks, and HPLC/TLC reveals two closely eluting major components.
  • Symptom: Your ¹H NMR spectrum displays two sets of signals for the pyrazole proton, the ethyl ester, and the tert-butyl group. Your HPLC chromatogram shows two major peaks with similar retention times.

  • Probable Cause: Co-formation of the regioisomer, ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate.

  • Causality: The unsymmetrical nature of the ethyl 4,4-dimethyl-2,4-dioxopentanoate precursor presents two distinct electrophilic carbonyl sites for the initial nucleophilic attack by hydrazine. This leads to two different cyclization pathways, as illustrated in the diagram below.

  • Identification Protocol:

    • ¹H NMR Analysis: The most telling signal is the pyrazole ring proton (-CH=). In the desired 3-tert-butyl isomer, this proton is adjacent to the ester group and will have a distinct chemical shift compared to the 5-tert-butyl isomer, where it is adjacent to the tert-butyl group.

    • 2D NMR: Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can definitively establish the connectivity between the tert-butyl protons and the pyrazole ring carbons (C3 or C5) to confirm the identity of each isomer.[10]

  • Resolution Strategy:

    • Chromatographic Separation: Meticulous column chromatography on silica gel is the most common method for separating these isomers.[11][12] Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) to maximize separation.

    • Reaction Optimization: Investigate the effect of pH. Some studies have shown that conducting the reaction under acidic conditions (e.g., using hydrazine hydrochloride or adding catalytic acid) can favor the formation of one regioisomer.[6]

Issue 2: The isolated product is off-white or yellow, and minor impurities are visible on TLC.
  • Symptom: Your final product is not a pure white solid, and TLC analysis shows baseline impurities or faint, colored spots.

  • Probable Cause:

    • Presence of unreacted 1,3-dicarbonyl starting material.

    • Side-reaction products resulting from the degradation or oxidation of hydrazine.[1]

    • Incompletely cyclized intermediates.

  • Causality: Hydrazine is a potent reducing agent and can be unstable, leading to colored byproducts. Incomplete reactions will naturally leave starting materials in the final mixture.

  • Identification Protocol:

    • TLC Co-spotting: Spot your purified product, the crude mixture, and the starting materials on the same TLC plate to confirm the presence of unreacted precursors.

    • LC-MS Analysis: A Liquid Chromatography-Mass Spectrometry analysis can detect ions corresponding to the molecular weights of starting materials or plausible intermediates (e.g., the initial hydrazone adduct).

  • Resolution Strategy:

    • Recrystallization: This is often effective for removing small amounts of baseline or colored impurities. Test various solvent systems (e.g., ethanol/water, hexane/ethyl acetate).

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and filter through celite to remove colored impurities.

    • Ensure Complete Reaction: Increase the reaction time or temperature moderately and monitor carefully by TLC until the starting material spot is no longer visible.

Section 3: Synthesis Pathway and Impurity Formation

The following diagram illustrates the Knorr condensation reaction, highlighting the two competing pathways that lead to the desired product and its primary regioisomeric impurity.

G cluster_pathA Pathway A (Attack at C2) cluster_pathB Pathway B (Attack at C4) SM1 Ethyl 4,4-dimethyl- 2,4-dioxopentanoate IntA Hydrazone Intermediate A SM1->IntA Path A IntB Hydrazone Intermediate B SM1->IntB Path B SM2 Hydrazine (H2N-NH2) SM2->IntA SM2->IntB Product Ethyl 3-tert-butyl- 1H-pyrazole-5-carboxylate (Desired Product) IntA->Product Cyclization & Dehydration Impurity Ethyl 5-tert-butyl- 1H-pyrazole-3-carboxylate (Regioisomeric Impurity) IntB->Impurity Cyclization & Dehydration

Caption: Knorr synthesis showing formation of regioisomers.

Section 4: Analytical Protocols and Data

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for analyzing the purity of this compound. Optimization may be required based on the specific instrument and impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.

Table 1: Common Impurities and Key Identification Data
Impurity NameMolecular FormulaMolecular Weight ( g/mol )Key Identification Feature(s)
Ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate (Regioisomer) C₁₀H₁₆N₂O₂196.25Different chemical shift for the pyrazole ring proton in ¹H NMR compared to the desired product.
Ethyl 4,4-dimethyl-2,4-dioxopentanoate (Starting Material) C₉H₁₄O₄186.20Absence of pyrazole ring signals in NMR; distinct carbonyl peaks in ¹³C NMR.
Hydrazine (Starting Material) H₄N₂32.05Highly polar; typically removed during aqueous workup. May not be observed by standard RP-HPLC/MS.
Hydrazone Intermediate C₁₀H₁₈N₂O₃214.26MS peak at M+18 relative to the final product. May be unstable and difficult to isolate.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). PubMed Central. Retrieved January 3, 2026, from [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). Retrieved January 3, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. Retrieved January 3, 2026, from [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides | Request PDF. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved January 3, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. Retrieved January 3, 2026, from [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved January 3, 2026, from [Link]

  • This compound (C10H16N2O2). (n.d.). PubChemLite. Retrieved January 3, 2026, from [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. Retrieved January 3, 2026, from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved January 3, 2026, from [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). IUCr. Retrieved January 3, 2026, from [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). Retrieved January 3, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 3, 2026, from [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR. Retrieved January 3, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. (n.d.). Retrieved January 3, 2026, from [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved January 3, 2026, from [Link]

  • ethyl 3-cyano-4,5-dihydro-1H-pyrazole-5-carboxylate. (2025). ChemSynthesis. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles?

The most prevalent and classic method for pyrazole synthesis is the Knorr pyrazole synthesis.[2][4][5] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][6][7] Other widely used methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, often followed by an oxidation step, and various multicomponent reactions that allow for the construction of complex pyrazoles in a single step.[2][8][9]

Q2: I'm observing the formation of two isomers in my reaction. What is happening and how can I control it?

The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][5][9] The issue arises because the initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons of the dicarbonyl compound, leading to a mixture of pyrazole products.[4][10] Controlling regioselectivity can be achieved by modifying reaction conditions such as solvent, temperature, and catalyst. For instance, using aprotic dipolar solvents like DMF or NMP can sometimes offer better regioselectivity compared to protic solvents like ethanol.[6]

Q3: My reaction mixture has turned a deep yellow or red color. Is this normal?

The appearance of a yellow or red color in the reaction mixture is a frequent observation in pyrazole synthesis, particularly when using hydrazine starting materials.[5][11] This is often due to the formation of colored impurities from side reactions involving the hydrazine.[5] While it can be alarming, it doesn't necessarily indicate that the main reaction has failed. However, it does suggest that purification will be a critical step.

Q4: What are the key safety precautions I should take when working with hydrazines?

Hydrazine and its derivatives are toxic and potentially explosive.[12] It is imperative to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Anhydrous hydrazine, in particular, is highly reactive and should be handled with extreme caution.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your pyrazole synthesis experiments.

Issue 1: Low or No Product Yield

A low yield of the desired pyrazole is one of the most common frustrations in the lab. The underlying causes can be multifaceted, ranging from reactant quality to suboptimal reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can significantly interfere with the reaction.[13]

    • Solution: Ensure your starting materials are of high purity. If necessary, purify them by recrystallization or distillation before use.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature or, conversely, side reactions may dominate at elevated temperatures.

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC).[13] Systematically screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C, reflux) to find the optimal condition for your specific substrates.[1]

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.[13]

    • Solution: Experiment with a variety of solvents. Protic solvents like ethanol and acetic acid are commonly used.[11][14] Aprotic polar solvents such as DMF or DMSO can also be effective, particularly in cases where regioselectivity is a concern.[6][15]

  • Catalyst Issues (for catalyzed reactions): The choice of catalyst, its activity, and loading are critical.

    • Solution: If using an acid catalyst, as is common in the Knorr synthesis, ensure it is fresh and used in the appropriate amount.[4] For other catalyzed reactions, such as those employing metal catalysts, screen different catalysts and ligands to find the most effective combination.[1]

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis [10]

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the hydrazine derivative (1.0-1.2 eq.).

  • If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or sulfuric acid).[14]

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate directly. If not, add water to induce precipitation.[12][14]

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature purity->temp If pure solvent Screen Different Solvents temp->solvent If optimized catalyst Verify Catalyst Activity/Loading solvent->catalyst If optimized workup Optimize Work-up & Purification catalyst->workup If optimized end Improved Yield workup->end

Caption: Workflow for troubleshooting low pyrazole yield.

Issue 2: Formation of Pyrazoline Intermediate

In syntheses starting from α,β-unsaturated ketones or aldehydes, the initial product is often a pyrazoline, which then needs to be aromatized to the pyrazole.[6][8][9] Incomplete conversion to the pyrazole is a common issue.

Potential Causes & Step-by-Step Solutions:

  • Lack of Oxidizing Agent: The reaction conditions may not be sufficiently oxidizing to promote the aromatization of the pyrazoline intermediate.

    • Solution: Introduce an oxidizing agent to the reaction mixture after the initial cyclization. Common oxidizing agents for this purpose include air (oxygen), iodine, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[9]

  • Reaction Conditions Not Conducive to Aromatization: The chosen solvent or temperature may not favor the elimination step required for aromatization.

    • Solution: After the formation of the pyrazoline, consider changing the solvent or increasing the temperature to promote the elimination of a leaving group or dehydrogenation.

Reaction Pathway: Pyrazole Synthesis from α,β-Unsaturated Ketones

G start α,β-Unsaturated Ketone + Hydrazine pyrazoline Pyrazoline Intermediate start->pyrazoline Cyclocondensation oxidation Oxidation/ Aromatization pyrazoline->oxidation pyrazole Pyrazole Product oxidation->pyrazole

Caption: General pathway from unsaturated ketones to pyrazoles.

Issue 3: Difficulty in Product Purification

Purifying the final pyrazole product can be challenging due to the presence of regioisomers, unreacted starting materials, or colored impurities.[5][11]

Potential Causes & Step-by-Step Solutions:

  • Co-elution of Isomers in Column Chromatography: Regioisomers often have very similar polarities, making their separation by standard column chromatography difficult.[5]

    • Solution:

      • Optimize your chromatography: Use a longer column, a shallower solvent gradient, or try a different stationary phase (e.g., alumina instead of silica gel).

      • Recrystallization: This can be a very effective method for separating isomers if a suitable solvent system can be found. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).[16]

  • Persistent Colored Impurities: The colored byproducts mentioned in the FAQs can be difficult to remove.[5]

    • Solution:

      • Charcoal Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help adsorb colored impurities.

      • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids.[17] An acid-base workup can sometimes be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl), neutralize the aqueous layer with a base, and then extract the purified pyrazole back into an organic solvent.[16][18]

Data Summary: Common Solvents for Pyrazole Purification

Purification MethodCommon Solvents/Solvent SystemsNotes
Recrystallization Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexanes, IsopropanolThe choice of solvent is highly dependent on the specific pyrazole derivative.[16]
Column Chromatography Hexanes/Ethyl Acetate, Dichloromethane/MethanolA gradient elution is often necessary. Deactivating silica gel with triethylamine can be helpful for basic pyrazoles.[16]

By systematically addressing these common issues, you can significantly improve the outcome of your pyrazole synthesis experiments. Remember that each substrate is unique, and optimization is a key part of the scientific process.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01211A. Retrieved from [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. Retrieved from [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). RSC Publishing. Retrieved from [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). R Discovery. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2025). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2025). ResearchGate. Retrieved from [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of University of Shanghai for Science and Technology. Retrieved from [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved from [Link]

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Technical Support Center: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and product purity.

Section 1: Synthesis Overview and Core Protocol

The synthesis of this compound is most efficiently achieved via the Knorr pyrazole synthesis, a robust and widely-used method for constructing pyrazole rings.[1][2][3][4] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[3][5][6] In this specific case, the precursors are ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate) and hydrazine hydrate.

The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[2][7] The use of a catalytic amount of acid is common to facilitate the condensation steps.[1][4]

Reaction Scheme:

ReactionScheme cluster_product Product Ketoester Ethyl 4,4-dimethyl-3-oxopentanoate Plus + Hydrazine Hydrazine Hydrate Pyrazole This compound mid_point->Pyrazole Solvent (e.g., Ethanol) H⁺ (cat.)

Caption: General reaction for the synthesis of the target pyrazole.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question: My final yield is significantly lower than expected (<50%). What are the primary factors I should investigate?

Answer: Low yield is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.

  • Reagent Purity and Stoichiometry:

    • Ethyl 4,4-dimethyl-3-oxopentanoate: This β-keto ester can be susceptible to hydrolysis or other degradation pathways.[8] Ensure you are using a high-purity reagent.[9][10][11] If the purity is questionable, consider purification by distillation before use.

    • Hydrazine Hydrate: Hydrazine is a strong reducing agent and can be oxidized by atmospheric oxygen.[7] Use a fresh bottle or a previously opened bottle that has been stored properly under an inert atmosphere (e.g., nitrogen or argon). The stoichiometry is critical; a slight excess of hydrazine (1.1 to 1.2 equivalents) is often used to drive the reaction to completion, but a large excess can complicate purification.

  • Reaction Conditions:

    • Temperature: While the reaction often proceeds well at room temperature, gentle heating (e.g., refluxing in ethanol) can significantly increase the rate and yield.[12] However, excessive heat can lead to side reactions and decomposition. We recommend starting at room temperature and monitoring by Thin Layer Chromatography (TLC), warming to 50-60°C or reflux if the reaction is sluggish.

    • Solvent: Ethanol is the most common and effective solvent for this condensation.[12] It readily dissolves the starting materials and the final product at elevated temperatures, often allowing for crystallization upon cooling. Aprotic dipolar solvents have also been reported to give good results in similar syntheses.[3]

    • pH Control: The Knorr synthesis is typically catalyzed by a small amount of acid, such as a drop of acetic or sulfuric acid.[4][6][13] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by hydrazine. A patent for similar pyrazole preparations suggests maintaining a pH between 0 and 6.9.[6] Without any acid catalysis, the reaction can be very slow.

  • Work-up and Isolation:

    • The product can sometimes remain dissolved in the reaction mixture, especially if the volume of solvent is large. If you do not see a precipitate upon cooling, try concentrating the reaction mixture under reduced pressure.

    • Precipitation can be induced by adding the concentrated reaction mixture to cold water or an ice bath.[12] The pyrazole product is significantly less soluble in water than in ethanol.

Question: My TLC analysis shows multiple spots, and my final product NMR is impure. What are the likely side products and how can I avoid them?

Answer: The presence of multiple spots indicates either unreacted starting materials or the formation of side products. Given the nature of this specific reaction, the formation of regioisomers is not a concern since unsubstituted hydrazine is a symmetrical reagent. The most likely impurities are:

  • Unreacted Starting Materials: If you see spots corresponding to your starting ketoester, it indicates an incomplete reaction. See the troubleshooting steps for low yield above (extend reaction time, increase temperature, or check catalyst).

  • Hydrazone Intermediate: The initial condensation product is a hydrazone. If the subsequent cyclization is slow, this intermediate may persist. This is often resolved by increasing the reaction time or temperature.

  • Pyrazolone Tautomer: The product can exist in equilibrium with its pyrazolone tautomer. While the pyrazole form is generally more stable due to its aromaticity, the pyrazolone may be present.[7] This is an isomeric form and not an impurity, but it can complicate characterization. NMR data, particularly the presence of a pyrazole C-H proton signal, typically confirms the major tautomer.[7]

Below is a workflow to diagnose and address impurity issues.

TroubleshootingWorkflow start_node start_node decision_node decision_node action_node action_node end_node end_node start Impure Product (Multiple TLC Spots) check_sm Do spots correspond to starting materials? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_side_products Spots do not match starting materials check_sm->check_side_products No extend_time Increase reaction time/temp Check catalyst (H⁺) incomplete_rxn->extend_time pure_product Pure Product extend_time->pure_product purify Purify via Column Chromatography or Recrystallization check_side_products->purify purify->pure_product

Caption: A troubleshooting workflow for addressing product impurity.

Question: I am struggling with the final purification. What is the best method to obtain a high-purity sample?

Answer: The optimal purification method depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization: This is the preferred method if your crude product is a solid and the yield is reasonably high. Ethanol or an ethanol/water mixture is an excellent choice. Dissolve the crude product in a minimum amount of hot ethanol, then slowly add water until the solution becomes turbid. Re-heat to clarify and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Column Chromatography: If the product is an oil or a highly impure solid, column chromatography is the most effective method.[14][15]

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is standard.

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity of the eluent. The pyrazole product is moderately polar and should elute effectively with mixtures in the range of 90:10 to 70:30 Hexane:Ethyl Acetate. Monitor the fractions by TLC to isolate the pure product.

Section 3: Frequently Asked Questions (FAQs)

Q: How can I monitor the reaction's progress effectively?

A: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting ketoester on a silica gel plate. Use a mobile phase like 4:1 Hexane:Ethyl Acetate. The reaction is complete when the spot corresponding to the starting ketoester has disappeared. The product spot will be more polar than the ketoester and should have a lower Rf value.

Q: Is it necessary to run the reaction under an inert atmosphere?

A: While not always strictly necessary, it is highly recommended. Hydrazine can be slowly oxidized by air, and an inert atmosphere (Nitrogen or Argon) will ensure its stability throughout the reaction, leading to more consistent and higher yields.[7]

Q: Can this synthesis be performed using microwave irradiation?

A: Yes, Knorr-type pyrazole syntheses are often amenable to microwave-assisted organic synthesis (MAOS).[1] Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.

Q: What are the expected spectroscopic signatures for this compound?

A:

  • ¹H NMR: You should expect to see a singlet for the tert-butyl group (~1.3 ppm), a quartet and a triplet for the ethyl ester group (~4.3 and ~1.3 ppm, respectively), a singlet for the pyrazole C4-H (~6.5 ppm), and a broad singlet for the pyrazole N-H (variable, can be >10 ppm).

  • ¹³C NMR: Key signals will include the quaternary carbons of the tert-butyl group, the carbonyl carbons of the ester, and the carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The EI-MS or ESI-MS should show a prominent molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the product.

Section 4: Key Protocols and Data

Table 1: Recommended Reaction Parameters
ParameterRecommended Value/ConditionRationale & Notes
Solvent Absolute EthanolExcellent solubility for reactants and product; allows for easy crystallization.[12]
Reactant Ratio 1.0 eq. Ketoester : 1.1-1.2 eq. HydrazineA slight excess of hydrazine ensures complete consumption of the limiting ketoester.
Catalyst 1-2 drops Glacial Acetic Acid or H₂SO₄Accelerates the condensation by activating the carbonyl group.[4][13]
Temperature 25°C to Reflux (78°C)Monitor by TLC. Gentle heating is often sufficient to drive the reaction to completion.
Reaction Time 2 - 15 hoursHighly dependent on temperature and substrate. Monitor by TLC until starting material is consumed.[12]
Atmosphere Nitrogen or ArgonPrevents oxidative degradation of hydrazine, leading to more reproducible results.
Protocol 1: Synthesis of this compound
  • To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq.).

  • Add absolute ethanol (approx. 5-10 mL per gram of ketoester).

  • Begin stirring and add hydrazine hydrate (1.1 eq.) dropwise to the solution.

  • Add one drop of glacial acetic acid to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC every hour. If the reaction is slow, heat the mixture to 60°C or gentle reflux until the starting ketoester is no longer visible by TLC (typically 2-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • If no solid forms, reduce the solvent volume by approximately half using a rotary evaporator and cool again.

  • Collect the precipitated solid product by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Process for the preparation of pyrazoles. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Center for Biotechnology Information (PMC). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). National Center for Biotechnology Information (PMC). [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journals. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Center for Biotechnology Information (PMC). [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (n.d.). National Center for Biotechnology Information (PMC). [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). MDPI. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

  • Synthesis of 5-formyl-1-tert-butyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). International Union of Crystallography (IUCr). [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2002). ResearchGate. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). PubMed. [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022). MDPI. [Link]

  • Ethyl pivaloylacetate. (n.d.). PubChem. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. [Link]

Sources

Technical Support Center: Stability of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate and need to understand its stability profile, particularly in acidic environments. The following information provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay involves an acidic step, and I'm concerned about the stability of my this compound. What is the primary degradation pathway I should be aware of?

A1: The primary concern for this compound in acidic conditions is acid-catalyzed hydrolysis of the ethyl ester functional group.[1][2] This reaction involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the corresponding carboxylic acid (3-tert-butyl-1H-pyrazole-5-carboxylic acid) and ethanol.

The pyrazole ring itself is generally stable under moderately acidic conditions. However, harsh acidic conditions (e.g., concentrated strong acids, elevated temperatures) could potentially lead to further degradation of the heterocyclic ring system, though this is less common than ester hydrolysis.[3]

Q2: I'm observing a loss of my parent compound in my LC-MS analysis after treatment with an acidic mobile phase. How can I confirm if this is due to hydrolysis?

A2: To confirm acid-catalyzed hydrolysis, you should look for the appearance of a new peak in your chromatogram corresponding to the hydrolyzed product, 3-tert-butyl-1H-pyrazole-5-carboxylic acid. The mass of this product will be 28 atomic mass units (amu) less than the parent ester (loss of the ethyl group, C2H5, and addition of a proton, H).

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: Monitor for the expected m/z of the carboxylic acid metabolite in your MS data.

  • Co-injection with a Standard: If available, synthesize or purchase a standard of 3-tert-butyl-1H-pyrazole-5-carboxylic acid and co-inject it with your degraded sample. Retention time matching will provide strong evidence of hydrolysis.

  • pH-Dependent Degradation Study: Perform a controlled experiment where you incubate your compound in buffers of varying pH (e.g., pH 2, 4, 7) and monitor the rate of degradation. A faster degradation rate at lower pH is indicative of acid-catalyzed hydrolysis.

Q3: What are the typical conditions for conducting a forced degradation study to assess the acidic stability of my pyrazole compound?

A3: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[4][5][6] For acid hydrolysis, the following conditions are generally recommended as a starting point:

Stress ConditionReagentTemperatureDurationTarget Degradation
Acid Hydrolysis0.1 M to 1 M HCl or H2SO4Room Temperature to 60°C30 minutes to 14 days5-20%

Source: Adapted from ICH Guidelines and MedCrave online.[4][7][8]

It is crucial to start with milder conditions and increase the severity (acid concentration, temperature, or time) if no significant degradation is observed.[4][8] The goal is to achieve a detectable level of degradation (typically 5-20%) to identify the degradation products without completely degrading the parent compound.[7]

Q4: Can the substituents on the pyrazole ring influence its stability in acidic media?

A4: Yes, the nature and position of substituents on the pyrazole ring can significantly impact its stability.

  • Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to electrophilic attack under very harsh acidic conditions. However, for ester hydrolysis, their effect is more complex and can influence the reactivity of the ester group through electronic and steric effects.

  • Electron-withdrawing groups , such as the carboxylate group in your compound, generally decrease the basicity of the pyrazole ring nitrogens, making them less likely to be protonated. This can enhance the overall stability of the ring system.

  • Steric hindrance from bulky groups like the tert-butyl group can sterically shield the adjacent ester functional group, potentially slowing down the rate of hydrolysis compared to less hindered analogs.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a systematic approach to assess the stability of this compound under acidic stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 1 M and 0.1 M

  • Sodium Hydroxide (NaOH), 1 M and 0.1 M

  • Volumetric flasks, pipettes, and vials

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Sample Preparation:

    • Acid Stress: To a vial, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Control Sample: Prepare a control sample by adding the same volume of stock solution to an equal volume of purified water.

  • Incubation: Incubate both the acid-stressed and control samples at 60°C for 2 hours.

  • Neutralization and Dilution: After incubation, cool the samples to room temperature. Neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH. Dilute both samples to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.

  • HPLC-UV/MS Analysis: Analyze the samples using a suitable stability-indicating HPLC method. Monitor for the parent compound and any potential degradation products.

Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

  • Identify degradation products by their mass-to-charge ratio (m/z) in the mass spectrometer.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Initial HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 254 nm) and/or MS detection

Source: General chromatographic principles for pyrazole analysis.[9][10]

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the intended purpose.

Visualizations

G cluster_0 Acid-Catalyzed Hydrolysis Pathway PyrazoleEster Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate ProtonatedEster Protonated Ester (Intermediate) PyrazoleEster->ProtonatedEster + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O CarboxylicAcid 3-tert-butyl-1H-pyrazole- 5-carboxylic acid TetrahedralIntermediate->CarboxylicAcid - H+ Ethanol Ethanol TetrahedralIntermediate->Ethanol

Caption: Proposed pathway for acid-catalyzed hydrolysis.

G cluster_1 Forced Degradation Workflow PrepStock Prepare Stock Solution (1 mg/mL) PrepSamples Prepare Acid-Stressed and Control Samples PrepStock->PrepSamples Incubate Incubate Samples (e.g., 60°C, 2h) PrepSamples->Incubate Neutralize Neutralize and Dilute Incubate->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze Data Calculate % Degradation and Identify Products Analyze->Data

Caption: Workflow for a forced degradation study.

References

stability of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical guidance for handling this compound, particularly concerning its stability and reactions under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A: The molecule has two main reactive sites under basic conditions: the acidic proton on the pyrazole ring nitrogen (N1) and the ethyl ester at the C5 position.

  • Pyrazole N-H Deprotonation: The N-H proton of the 1H-pyrazole ring is acidic, with a pKa of approximately 14.2.[1][2] In the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), this proton will be readily abstracted to form a pyrazolate anion. This is typically the first and most favorable reaction to occur.[1]

  • Ester Hydrolysis (Saponification): The ethyl ester group at the C5 position is susceptible to base-catalyzed hydrolysis, also known as saponification. This reaction cleaves the ester bond to form a carboxylate salt and ethanol.[3][4][5] This process is generally considered irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by an alkoxide or hydroxide ion, which is thermodynamically very favorable.[5][6]

The pyrazole ring itself is a stable aromatic system and is generally resistant to ring-opening under mild basic conditions.[7] However, very strong bases can potentially cause ring cleavage.[7]

Q2: How does the tert-butyl group at the C3 position influence the molecule's reactivity?

A: The tert-butyl group is a large, sterically bulky substituent. Its primary influence is steric hindrance, which significantly protects adjacent functional groups from nucleophilic attack.[8] In this molecule, the tert-butyl group at C3 sterically shields the C3 position of the pyrazole ring. While pyrazole rings can be susceptible to nucleophilic attack at the C3 and C5 positions due to reduced electron density,[7] the bulky tert-butyl group makes such reactions at C3 highly unlikely. More importantly, this steric bulk does not significantly hinder the ethyl ester at the C5 position from reacting, allowing for selective saponification. This is in stark contrast to tert-butyl esters, which are famously resistant to basic hydrolysis precisely because the bulky group is directly attached to the ester oxygen, blocking the carbonyl carbon from attack.[8]

Q3: Can I perform the saponification without affecting the pyrazole ring?

A: Yes. Standard saponification conditions (e.g., NaOH or KOH in an aqueous alcohol solution at room temperature or with gentle heating) are selective for the hydrolysis of the ethyl ester. The pyrazole ring is robust enough to withstand these conditions without degradation.[7] The initial deprotonation of the N-H proton to form the pyrazolate anion does not compromise the ring's integrity and is a reversible process upon acidic workup.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving the basic hydrolysis of this compound.

Issue 1: Incomplete or Slow Saponification Reaction

Question: My attempt to hydrolyze the ethyl ester to the corresponding carboxylic acid is showing low conversion, even after several hours. What could be the cause and how can I fix it?

Answer: Slow or incomplete saponification can stem from several factors related to reaction conditions.

Causality and Solution Workflow:

G cluster_problem Problem: Incomplete Saponification cluster_causes Potential Causes cluster_solutions Solutions & Optimization Problem Low conversion of ester to acid Cause1 Insufficient Base Problem->Cause1 Cause2 Low Temperature Problem->Cause2 Cause3 Poor Solubility Problem->Cause3 Sol1 Increase Base Equivalents (2-3 eq.) Cause1->Sol1 Stoichiometry Check Sol2 Increase Reaction Temperature (e.g., 50-80°C / Reflux) Cause2->Sol2 Kinetic Enhancement Sol3 Add Co-solvent (e.g., THF) Improve substrate solubility Cause3->Sol3 Phase Homogenization Success Success Sol1->Success Reaction Completion Sol2->Success Sol3->Success

Caption: Troubleshooting workflow for incomplete saponification.

Detailed Explanation:

  • Insufficient Base: Saponification consumes at least one equivalent of base per mole of ester. However, since the pyrazole N-H is also acidic, it will consume an additional equivalent of base. Therefore, using at least 2-3 equivalents of base is recommended to ensure there is enough hydroxide to act as a nucleophile for the ester hydrolysis.

  • Low Temperature: While the reaction can proceed at room temperature, it may be slow. Gently heating the reaction mixture (e.g., to 50-80°C or reflux) will increase the reaction rate significantly.[9]

  • Poor Solubility: The starting ester may have limited solubility in purely aqueous base. Using a co-solvent like methanol, ethanol, or tetrahydrofuran (THF) can create a homogeneous solution, improving reaction kinetics.[9][10] Methanol and ethanol are common choices as they can dissolve both the ester and the inorganic base.[9]

Issue 2: Difficulty Isolating the Carboxylic Acid Product

Question: After the reaction, I'm struggling to isolate my final carboxylic acid product. My workup procedure gives a low yield or an impure product. What is the correct workup procedure?

Answer: The product of the saponification reaction is a carboxylate salt, which is typically soluble in the aqueous reaction mixture. Proper workup requires a specific acidification step to precipitate the neutral carboxylic acid.

Mechanism of Saponification and Workup:

G Ester Ethyl Pyrazole-Carboxylate (Starting Material) Base 1. NaOH / H₂O, EtOH 2. Deprotonation (N-H) 3. Nucleophilic Attack (C=O) Ester->Base Intermediate Tetrahedral Intermediate Base->Intermediate Saponification Salt Pyrazole Carboxylate Salt (Water Soluble) Intermediate->Salt Elimination & Deprotonation Acidification Acidic Workup (e.g., HCl (aq)) Salt->Acidification Protonation Product Final Carboxylic Acid (Precipitates) Acidification->Product

Caption: Key steps in saponification and product isolation.

Recommended Protocol: Standard Saponification

This protocol outlines a reliable method for the hydrolysis of the ethyl ester.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent mixture, such as methanol/water (e.g., 4:1 v/v) or THF/water.

  • Addition of Base: Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.5 eq.) in water to the ester solution.

  • Reaction Monitoring: Stir the mixture at room temperature or heat to reflux (typically 50-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. If an organic solvent was used, remove it under reduced pressure (e.g., using a rotary evaporator).

  • Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add a strong acid, such as 1M or 2M hydrochloric acid (HCl), while stirring.[5][9] Continue adding acid until the pH of the solution is acidic (pH ~2-3), which will cause the carboxylic acid product to precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the isolated solid under vacuum to obtain the final 3-tert-butyl-1H-pyrazole-5-carboxylic acid.

Data Summary

The stability and reactivity are dictated by the interplay of the functional groups. The following table summarizes the key considerations for reaction conditions.

ParameterConditionRationale & JustificationPotential Issues
Base NaOH, KOH, LiOHStrong nucleophiles required for ester attack. LiOH can be effective for more hindered or hydrophobic substrates.[10]Using less than 2 equivalents may lead to incomplete reaction due to N-H deprotonation.
Stoichiometry 2.0 - 3.0 equivalentsEnsures complete deprotonation of both the pyrazole N-H and the resulting carboxylic acid, driving the reaction to completion.Excess base is generally not problematic but requires more acid for neutralization.
Solvent MeOH/H₂O, EtOH/H₂O, THF/H₂OCo-solvents are used to solubilize the organic ester in the aqueous basic medium, creating a homogeneous reaction mixture.[9]A purely aqueous system may result in a slow, heterogeneous reaction.
Temperature Room Temperature to Reflux (80°C)Higher temperatures increase the rate of hydrolysis. The choice depends on the desired reaction time.[9]High temperatures are generally not necessary and may not be suitable for substrates with other sensitive functional groups.
Workup Acidification (e.g., HCl) to pH 2-3The product is a water-soluble carboxylate salt. Protonation with a strong acid is required to form the neutral, less soluble carboxylic acid for isolation.[5]Failure to sufficiently acidify the mixture will result in poor or no product precipitation and low isolated yield.
References
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  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Barreiro, E. J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 63. Available from: [Link]

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  • Shcherbakov, V. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5245. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem Compound Database. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(24), 4407–4410. Available from: [Link]

  • Varsha, M. K., et al. (2025). The tert-butyl group in chemistry and biology. Request PDF. Available from: [Link]

  • Sun, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1629-1653. Available from: [Link]

  • Ielo, L., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(16), 4995. Available from: [Link]

  • Reddy, T. S., et al. (2015). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Request PDF. Available from: [Link]

  • Bouzayani, N., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(12), 2841. Available from: [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • National Center for Biotechnology Information. (n.d.). 3-phenyl-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Yadav, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. Available from: [Link]

  • Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Galkin, A. A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Organic Letters, 23(14), 5488–5492. Available from: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazoles, a critical scaffold in medicinal chemistry.[1] Here, we will delve into the intricacies of these reactions, providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot effectively and optimize your yields.

I. Understanding the Core Reaction: The Knorr Pyrazole Synthesis and Its Variants

The most prevalent method for pyrazole synthesis is the Knorr cyclization, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] Understanding the mechanism is the first step in troubleshooting. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]

A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomers.[6][7] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.

II. Troubleshooting Guide: Addressing Common Issues in Pyrazole Synthesis

This section is formatted as a series of questions and answers to directly address specific problems you may be facing in the lab.

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What should I do?

This is a common issue that can often be resolved by systematically evaluating your reaction parameters.

A1: Initial Diagnostic Workflow

  • Verify Starting Material Quality:

    • Hydrazine Stability: Hydrazine and its derivatives can be unstable and prone to oxidation.[8] Use a freshly opened bottle or purify stored hydrazines before use. Discoloration (yellowing) can be an indicator of degradation.

    • 1,3-Dicarbonyl Purity: Ensure the purity of your dicarbonyl compound. Impurities can inhibit the reaction.

  • Optimize Reaction Conditions:

    • Temperature: While many Knorr syntheses proceed at room temperature, some substrates require heating to overcome activation energy barriers.[6] Conversely, excessive heat can lead to decomposition and side product formation. A temperature-controlled approach can sometimes even be used to selectively synthesize different pyrazole derivatives.[9][10][11]

    • Catalyst: The Knorr reaction is often acid-catalyzed.[2][5] Glacial acetic acid is commonly used.[4] Ensure you are using an appropriate amount of catalyst. In some cases, a different acid catalyst may be more effective. For specific applications, green catalysts like ammonium chloride have been successfully employed.[12]

    • Solvent: The choice of solvent is crucial. Ethanol is a common protic solvent. However, for some substrates, aprotic dipolar solvents like DMF or N,N-dimethylacetamide can lead to better yields and regioselectivity.[7] The use of deep eutectic solvents (DESs) is an emerging green alternative that can enhance reaction rates and yields.[13]

Experimental Protocol: Small-Scale Reaction Optimization

To efficiently find the optimal conditions, set up a parallel synthesis array with small-scale reactions (e.g., 0.1 mmol) to test different solvents, temperatures, and catalyst loadings.

Parameter Condition 1 Condition 2 Condition 3
Solvent EthanolAcetonitrileToluene
Temperature Room Temp50 °C80 °C
Catalyst Acetic Acid (10 mol%)p-TsOH (5 mol%)No Catalyst

Monitor the reactions by TLC or LC-MS to determine the best combination for your specific substrates.

Q2: I'm observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a classic challenge with unsymmetrical 1,3-dicarbonyls.

A2: Strategies for Controlling Regioselectivity

  • Steric Hindrance: The initial attack of the hydrazine is often directed to the less sterically hindered carbonyl group. You can leverage this by choosing a hydrazine with a bulky substituent or modifying your 1,3-dicarbonyl to increase the steric bulk around one of the carbonyls.

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl can influence the electrophilicity of the carbonyl carbons. An electron-withdrawing group will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack.

  • Solvent and Catalyst Effects: As mentioned, the choice of solvent can impact regioselectivity. Aprotic dipolar solvents have been shown to improve regioselectivity in some cases.[7] The use of specific catalysts can also direct the reaction towards a single isomer.

  • Flow Chemistry: For advanced control, flow chemistry setups can provide precise control over reaction temperature and time, which can be leveraged to favor the formation of one regioisomer over another.[14]

Q3: My reaction mixture is turning dark, and I'm getting a lot of side products. What is causing this, and how can I prevent it?

A dark reaction mixture, often yellow or red, is a common observation in Knorr pyrazole syntheses and usually points to the decomposition of the hydrazine starting material.[8]

A3: Minimizing Side Product Formation

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the hydrazine.

  • Controlled Addition: Instead of adding all reagents at once, try a slow, dropwise addition of the hydrazine to the solution of the 1,3-dicarbonyl and catalyst. This can help to control the reaction rate and minimize side reactions.

  • Temperature Management: Avoid excessive heating, as this can accelerate the decomposition of sensitive reagents.

  • Alternative Synthetic Routes: If side product formation is persistent, consider alternative pyrazole syntheses, such as those involving [3+2] cycloadditions of 1,3-dipoles with alkynes, which can sometimes offer cleaner reaction profiles.[15][16]

Q4: I'm struggling to purify my pyrazole product. What are the best purification strategies?

Purification can be challenging due to the similar polarities of the product and certain impurities.

A4: Effective Purification Techniques

  • Recrystallization: This is often the most effective method for obtaining highly pure pyrazole products.[17] Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[17]

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a standard alternative.[18]

    • Pro-Tip: Pyrazoles can be basic and may interact strongly with acidic silica gel, leading to peak tailing and poor separation. To mitigate this, you can deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.

  • Acid-Base Extraction: Since pyrazoles are basic, you can use an acid-base extraction to separate them from non-basic impurities.[17][19][20]

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The pyrazole will be protonated and move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the pyrazole, which will then precipitate or can be extracted back into an organic solvent.

III. Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to pyrazoles? A: The Knorr synthesis, involving the reaction of 1,3-dicarbonyls with hydrazines, is the most traditional and widely used method.[15][21] Other important routes include the reaction of α,β-unsaturated carbonyls with hydrazines followed by oxidation, and [3+2] cycloaddition reactions.[16]

Q: How do I choose the right catalyst for my pyrazole synthesis? A: For standard Knorr syntheses, a simple acid catalyst like glacial acetic acid is often sufficient.[4] However, for more challenging substrates or to improve yields, other catalysts such as p-toluenesulfonic acid (p-TsOH), Lewis acids, or even heterogeneous catalysts can be beneficial.[6][22] The choice of catalyst may require some empirical optimization for your specific reaction.

Q: Are there any "green" or more sustainable methods for pyrazole synthesis? A: Yes, significant progress has been made in developing more environmentally friendly methods. These include the use of microwave irradiation or sonication to accelerate reactions and reduce energy consumption, as well as the use of green solvents like water or deep eutectic solvents, and recyclable catalysts.[13][18][23][24]

Q: Can I use a β-ketoester instead of a β-diketone? A: Yes, β-ketoesters are commonly used in Knorr-type syntheses and react with hydrazines to form pyrazolones, which are tautomers of hydroxypyrazoles.[4][25][26]

IV. Visualizing the Workflow

Diagram 1: General Knorr Pyrazole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1,3-Dicarbonyl 1,3-Dicarbonyl Solvent & Catalyst Selection Solvent & Catalyst Selection 1,3-Dicarbonyl->Solvent & Catalyst Selection Hydrazine Hydrazine Hydrazine->Solvent & Catalyst Selection Temperature Control Temperature Control Solvent & Catalyst Selection->Temperature Control Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Temperature Control->Reaction Monitoring (TLC/LC-MS) Quenching/Extraction Quenching/Extraction Reaction Monitoring (TLC/LC-MS)->Quenching/Extraction Crude Product Isolation Crude Product Isolation Quenching/Extraction->Crude Product Isolation Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Crude Product Isolation->Purification (Recrystallization/Chromatography) Characterization Characterization Purification (Recrystallization/Chromatography)->Characterization

Caption: A generalized workflow for Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity & Stability start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok optimize_cond Optimize Reaction Conditions (Temp, Solvent, Catalyst) sm_ok->optimize_cond Yes replace_sm Replace/Purify Starting Materials sm_ok->replace_sm No cond_ok Yield Improved? optimize_cond->cond_ok side_rxns Significant Side Products/Isomers? cond_ok->side_rxns No success Yield Improved cond_ok->success Yes purification Review Purification Strategy side_rxns->purification No consider_alt Consider Alternative Synthetic Route side_rxns->consider_alt Yes purification->success consider_alt->success replace_sm->check_sm

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

V. References

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1706. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules, 25(19), 4430. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • Process for the purification of pyrazoles. (2009). Google Patents.

  • Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2023). Journal of Emerging Technologies and Innovative Research. [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2024). ACS Omega. [Link]

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2023). RSC Medicinal Chemistry. [Link]

  • Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2013). Journal of the Brazilian Chemical Society. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2021). International Journal of Creative Research Thoughts. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Unit 4 Pyrazole. (2018). Slideshare. [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). Scientific Reports. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]

  • (PDF) Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. ResearchGate. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

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Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our guidance is grounded in established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during the synthesis of substituted pyrazoles, providing insights into their causes and offering actionable solutions.

Issue 1: Formation of a Mixture of Regioisomers

Symptoms:

  • You observe duplicate sets of peaks in the 1H or 13C NMR spectrum of your purified product.

  • Multiple spots are visible on the TLC plate, even after attempted purification.

  • The melting point of your product is broad.

Probable Cause: The most common cause for the formation of regioisomers is the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different constitutional isomers.[3] The regiochemical outcome is a delicate balance of steric and electronic factors of the reactants, as well as the reaction conditions.[1][3]

Solutions:

  • Solvent Optimization: The choice of solvent can dramatically influence regioselectivity. While ethanol is a common solvent, it often leads to low regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the formation of a single regioisomer.[1] Deep eutectic solvents (DESs) are also emerging as green and effective media that can enhance reaction rates and selectivity.[4][5]

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which nitrogen atom initiates the cyclization.[3] Acidic conditions, often employing a catalytic amount of an acid like acetic acid, can favor the formation of one regioisomer over the other.[6][7]

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance the kinetic control of the reaction, favoring the formation of the product from the most reactive carbonyl group.

  • Strategic Choice of Starting Materials: If possible, consider using a symmetrical 1,3-dicarbonyl compound or an unsubstituted hydrazine to avoid the issue of regioselectivity altogether.

Experimental Protocol: Enhancing Regioselectivity using Trifluoroethanol (TFE)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (5-10 mL per mmol of dicarbonyl).

  • Add the substituted hydrazine (1.1 eq) to the solution.

  • If desired, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired regioisomer.

Data Presentation: Effect of Solvent on Regioselectivity

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~1:1
1-Phenyl-1,3-butanedioneMethylhydrazineTFE>95:5
1-(Trifluoromethyl)-1,3-butanedionePhenylhydrazineEthanol80:20[8]
1-(Trifluoromethyl)-1,3-butanedionePhenylhydrazineN,N-Dimethylacetamide (acidic)98:2[8]

Logical Relationship: Factors Influencing Regioselectivity

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Steric_Hindrance Steric Hindrance Regioselectivity Regioselectivity in Pyrazole Synthesis Steric_Hindrance->Regioselectivity Influences Electronic_Effects Electronic Effects Electronic_Effects->Regioselectivity Influences Solvent Solvent Choice (e.g., TFE, HFIP) Solvent->Regioselectivity Strongly Influences pH pH (Acidic/Basic) pH->Regioselectivity Influences Temperature Temperature Temperature->Regioselectivity Influences

Caption: Key factors governing the regiochemical outcome of pyrazole synthesis.

Issue 2: Reaction Mixture Develops a Strong Yellow or Red Color

Symptoms:

  • The reaction mixture turns intensely colored (yellow, orange, or red) during the synthesis.[9]

  • The isolated crude product is colored, and purification is challenging.

Probable Cause: This is often due to side reactions involving the hydrazine starting material, which can be prone to oxidation or decomposition, especially when heated in the presence of air.[2] Phenylhydrazine, in particular, is known to form colored impurities.[9]

Solutions:

  • Use High-Purity Hydrazine: Ensure the hydrazine or hydrazine derivative is of high purity and has been stored correctly to minimize oxidation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the hydrazine.

  • Controlled Temperature: Avoid excessive heating, as this can accelerate the decomposition of the hydrazine.

  • Purification: Colored impurities can sometimes be removed by treating the crude product with activated carbon or by column chromatography. A silica gel plug followed by elution with a non-polar solvent can sometimes wash away the colored impurities before eluting the desired product with a more polar solvent system.[9]

Issue 3: Formation of Pyrazoline Intermediates

Symptoms:

  • NMR analysis of the product shows signals corresponding to sp3-hybridized carbons and protons in the pyrazole ring backbone, indicating a lack of aromaticity.

  • A byproduct with a higher molecular weight (by 2 Da) than the expected pyrazole is detected by mass spectrometry.

Probable Cause: Incomplete aromatization of the initially formed pyrazoline intermediate can lead to its isolation as a byproduct.[2] This is more common in syntheses starting from α,β-unsaturated aldehydes or ketones with hydrazines, where a subsequent oxidation or elimination step is required to form the aromatic pyrazole ring.[8]

Solutions:

  • Oxidative Workup: If a pyrazoline is the expected intermediate, include an oxidation step in the reaction sequence. Common oxidizing agents include bromine, or simply heating in DMSO under an oxygen atmosphere.[10]

  • Dehydrogenation Catalysts: For certain substrates, a dehydrogenation catalyst (e.g., Pd/C) can be used to facilitate the aromatization of the pyrazoline ring.

  • Reaction Conditions: Ensure the reaction is heated for a sufficient duration to drive the dehydration/elimination that leads to the aromatic pyrazole.

Experimental Workflow: Synthesis and Aromatization of Pyrazolines

G Start α,β-Unsaturated Carbonyl + Hydrazine Pyrazoline Pyrazoline Intermediate Start->Pyrazoline Cyclocondensation Oxidation Oxidation Step (e.g., Br2, O2/DMSO) Pyrazoline->Oxidation Requires Pyrazole Aromatic Pyrazole Product Oxidation->Pyrazole Yields

Caption: Workflow for pyrazole synthesis via a pyrazoline intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the Knorr pyrazole synthesis, and what are its main limitations?

A1: The Knorr pyrazole synthesis is a classical and widely used method for preparing pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][6] While versatile, its main limitation is the potential for forming a mixture of regioisomers when using unsymmetrical starting materials, which can be difficult to separate.[1][11]

Q2: My pyrazole product is difficult to purify. What are some effective purification strategies?

A2: Purification of pyrazoles can be challenging due to the presence of closely related isomers or persistent impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline pyrazoles, especially if the impurities have different solubility profiles.[12]

  • Column Chromatography: Silica gel chromatography is a standard technique for separating regioisomers and other byproducts. Careful selection of the eluent system is crucial for achieving good separation.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. An acidic wash can sometimes help remove non-basic impurities. Conversely, if the pyrazole has an acidic proton (e.g., on the N-H), a basic wash can be used.

  • Crystallization as a Salt: The pyrazole can be dissolved in a suitable solvent and treated with an inorganic or organic acid to form a crystalline acid addition salt, which can then be isolated by filtration. The free pyrazole can be regenerated by neutralization.[13]

Q3: Can I perform N-alkylation on my synthesized pyrazole? What are the potential side reactions?

A3: Yes, N-alkylation of the pyrazole ring is a common and important functionalization reaction.[14][15] It is typically carried out by deprotonating the N-H of the pyrazole with a base (e.g., NaH, K2CO3) followed by the addition of an alkylating agent (e.g., an alkyl halide).[16][17] The primary side reaction is the formation of two regioisomeric N-alkylated pyrazoles if the starting pyrazole is unsymmetrical (e.g., 3-methylpyrazole). The site of alkylation is influenced by the steric and electronic nature of the substituents on the pyrazole ring and the alkylating agent.[16]

Q4: I am observing the formation of a bis-pyrazole derivative. How can this be avoided?

A4: The formation of bis-pyrazole derivatives can occur if the reaction conditions or stoichiometry favor a second reaction of a pyrazole intermediate. For example, in the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), two equivalents of a pyrazolone react with one equivalent of an aldehyde.[18] To avoid this, ensure accurate stoichiometry of your reactants. If you are using a di-carbonyl compound or another difunctional starting material, carefully control the molar ratios to favor the formation of the desired mono-pyrazole.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: )
  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. - Benchchem. (URL: )
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (URL: )
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Method for purifying pyrazoles - Google P
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (URL: [Link])

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES - Paper Publications. (URL: [Link])

  • Knorr Pyrazole Synthesis - Chem Help ASAP. (URL: [Link])

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (URL: [Link])

  • Synthetic pathway for solvent‐free preparations of pyrazole derivatives. - ResearchGate. (URL: [Link])

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (URL: [Link])

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Technical Support Center: Recrystallization Methods for Pyrazole Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your recrystallization processes with confidence.

Recrystallization is a powerful technique for purifying solid organic compounds, and it is frequently the final and most critical step in ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates.[1] Pyrazole carboxylate esters, a key scaffold in medicinal chemistry, often require careful optimization of this process to achieve the desired purity, crystal form, and yield. This guide synthesizes established principles with field-proven insights to help you navigate the common challenges associated with their crystallization.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of pyrazole carboxylate esters in a direct question-and-answer format.

Q1: My pyrazole carboxylate ester is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A1: The Scientific Rationale: "Oiling out" occurs when your compound precipitates from the solution as a liquid instead of a solid.[2] This happens because the solution becomes supersaturated at a temperature that is above the melting point of your compound.[2][3] Impurities can also depress the melting point of your product, making it more susceptible to oiling out.[2] The resulting oil is essentially an impure, molten version of your compound, which rarely forms pure crystals upon solidification.[2]

Troubleshooting Steps:

  • Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional "good" (high-solubility) solvent (10-20% more volume) to the hot solution.[2][3] This increases the total solvent volume, lowering the saturation temperature and allowing crystallization to initiate at a temperature below the compound's melting point.

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[4] Once the oil is redissolved, allow the flask to cool as slowly as possible. Insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool or a towel. This gradual temperature change provides the necessary time for ordered crystal lattice formation.

  • Change the Solvent System: If the issue persists, the boiling point of your solvent may be too high. Experiment with a solvent that has a lower boiling point.[3] Alternatively, if using a mixed-solvent system, try adjusting the ratio to be richer in the "good" solvent.

  • Utilize a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal ("seed") to the cooled, supersaturated solution.[3][4] A seed crystal provides a template for proper crystal growth, bypassing the kinetic barrier to nucleation and encouraging crystallization over oiling.[5]

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: The Scientific Rationale: The absence of crystals indicates that the solution is not sufficiently supersaturated at the current temperature.[4] This usually means either too much solvent was used initially, or the compound has a high kinetic barrier to nucleation, meaning the molecules need an energy prompt to start forming a crystal lattice.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at or just below the meniscus of the solution.[4] The microscopic imperfections in the glass create nucleation sites where crystals can begin to form.[4]

  • Introduce a Seed Crystal: As mentioned previously, adding a seed crystal is a highly effective way to initiate crystallization in a stubborn solution.[4][6]

  • Increase Concentration: Carefully heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume).[2] This increases the solute concentration, ensuring the solution becomes supersaturated upon cooling. Allow the concentrated solution to cool slowly again.

  • Drastically Reduce Temperature: If slow cooling at room temperature is unsuccessful, place the flask in an ice-water bath to further decrease the compound's solubility.[4][5] Be aware that rapid cooling at this stage can sometimes lead to the formation of smaller, less pure crystals.[2]

  • Consider an Anti-Solvent (for single-solvent systems): If your compound is dissolved in a "good" solvent, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes persistently turbid.[7] Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

Q3: My recrystallization yield is very low. How can I improve my recovery?

A3: The Scientific Rationale: A low yield indicates that a significant amount of your compound has remained dissolved in the mother liquor after cooling and filtration.[2] This is most often a consequence of using an excessive amount of solvent or choosing a suboptimal solvent.

Troubleshooting Steps:

  • Minimize the Hot Solvent: The most critical step for a high yield is to use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[3] Any excess solvent will retain more of your compound in solution upon cooling.[3] Work in small solvent additions when initially dissolving the solid.

  • Ensure Complete Cooling: The solubility of your compound decreases as the temperature drops.[5] Ensure the solution has been given adequate time to cool, first to room temperature and then in an ice bath for at least 15-20 minutes before filtration, to maximize the precipitation of the solid.

  • Re-evaluate Your Solvent Choice: The ideal solvent will dissolve the pyrazole ester completely when hot but have very low solubility for it when cold.[4] If your compound has significant solubility even at 0°C in your chosen solvent, you will inevitably have a low yield. Test alternative solvents on a small scale.

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by boiling off a significant portion of the solvent and then re-cool it. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.[4]

Q4: How can I remove colored impurities during the recrystallization of my pyrazole?

A4: The Scientific Rationale: Highly conjugated, colored impurities can be persistent. They are often present in low concentrations but can still impart significant color to your final product. These impurities can sometimes be removed by adsorption onto a high-surface-area material.

Troubleshooting Steps:

  • Use Activated Charcoal: After dissolving your crude pyrazole ester in the hot solvent, add a very small amount of activated charcoal (the tip of a spatula is usually sufficient) to the hot solution.[3]

  • Boil and Filter Hot: Swirl or briefly boil the solution with the charcoal for a few minutes to allow it to adsorb the colored impurities.

  • Perform a Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal.[2] This step must be done quickly to prevent your desired product from crystallizing prematurely in the funnel.

  • Proceed with Cooling: Allow the clarified, hot filtrate to cool slowly as you normally would.

Caution: Activated charcoal is not perfectly selective and can also adsorb your desired product, which may lead to a reduction in yield.[2] Use it sparingly and only when necessary.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my pyrazole carboxylate ester?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. A good rule of thumb is "like dissolves like"; the polarity of the solvent should be similar to your compound.[8] For pyrazole carboxylate esters, which have both polar (pyrazole ring, ester) and potentially non-polar (substituents) regions, common choices include alcohols (ethanol, methanol, isopropanol), ethyl acetate, and acetone.[3]

A systematic approach is best:

  • Place a small amount (10-20 mg) of your crude solid into several test tubes.

  • Add a small volume (~0.5 mL) of a different potential solvent to each tube.

  • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well when cold.

  • Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.[4]

  • Allow the dissolved solutions to cool. The best solvent will be the one that produces a large quantity of crystalline solid upon returning to room temperature.

Q2: What are the advantages of using a mixed-solvent system?

A2: A mixed-solvent system is incredibly useful when no single solvent has the ideal solubility properties.[3] This technique involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is nearly insoluble.[1] The two solvents must be miscible.

The primary advantage is fine-tuned control over solubility. You can dissolve your compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise to the hot solution until it reaches the point of saturation (indicated by slight turbidity).[3] This allows you to create a perfectly saturated solution at a high temperature, leading to excellent recovery upon cooling. Common pairs for pyrazole derivatives include ethanol/water and hexane/ethyl acetate.[3]

Part 3: Data Presentation & Protocols

Table 1: Common Solvents for Recrystallization of Pyrazole Carboxylate Esters
Solvent / SystemTypePolarityCommon Use & Rationale
Ethanol / WaterMixed ProticHighExcellent for more polar pyrazole esters. The ester is dissolved in hot ethanol, and water is added as the anti-solvent.[3]
MethanolProticHighA good general-purpose solvent for many pyrazole compounds; its high polarity is suitable for the heterocyclic core.[3][9]
IsopropanolProticMediumA common and effective choice for standard cooling crystallization.[10]
Ethyl AcetateAproticMediumA good starting point, as its polarity often matches well with ester-containing molecules.[3][8]
Hexane / Ethyl AcetateMixed AproticLow to MediumUseful for less polar pyrazole derivatives where ethyl acetate is a "good" solvent and hexane acts as the anti-solvent.[3]
AcetoneAproticMediumEffective for compounds of intermediate polarity.[3]
Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the standard method when a suitable single solvent is identified.[3]

  • Dissolution: Place the crude pyrazole carboxylate ester in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent in small portions to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue adding solvent dropwise until the solid has just completely dissolved. Do not add a large excess.[3]

  • Hot Filtration (if needed): If there are insoluble impurities (or if charcoal was used), perform a hot filtration now.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.[3] To maximize yield, subsequently place the flask in an ice-water bath for 15-30 minutes.

  • Collection: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, either by air-drying on the filter paper or in a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization

This method is ideal when no single solvent is perfect.[3]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Anti-Solvent Addition: While keeping the solution hot, add the "poor" anti-solvent (e.g., water) dropwise with swirling until a faint cloudiness (turbidity) persists.

  • Clarification: Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling & Collection: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Part 4: Visualization

Troubleshooting Recrystallization Workflow

G start Start Recrystallization: Dissolve crude solid in minimum hot solvent cool Allow solution to cool slowly start->cool crystals_ok Do crystals form? cool->crystals_ok oiling_out Did the compound 'oil out'? cool->oiling_out collect Collect, wash, and dry pure crystals crystals_ok->collect Yes no_crystals No Crystals Formed crystals_ok->no_crystals No troubleshoot_no_xtal Induce Crystallization: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent no_crystals->troubleshoot_no_xtal troubleshoot_no_xtal->cool oiling_out->crystals_ok No oil_remedy Troubleshoot Oiling Out: 1. Reheat, add more solvent 2. Cool much slower 3. Change solvent oiling_out->oil_remedy Yes oil_remedy->cool

Caption: A decision tree for troubleshooting common recrystallization problems.

Part 5: References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Benchchem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Crystallization of Small Organic Molecules. Benchchem.

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. SciSpace.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs.

  • LabXchange. (2024). Lab Procedure: Recrystallization. LabXchange.

  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. ResearchGate.

  • NIH. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Institutes of Health.

  • Quora. (2017). What should I do if crystallisation does not occur?. Quora.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Google Patents. Method for purifying pyrazoles.

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Sources

Technical Support Center: HPLC Method Development for Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into developing a robust and reliable HPLC method. We will move beyond simple procedural lists to explain the causality behind our experimental choices, ensuring you can not only follow a method but also adeptly troubleshoot any issues that may arise.

Part 1: Foundational Knowledge & Initial Method Development

Before embarking on method development, a thorough understanding of the analyte is paramount.

Analyte Profile: this compound

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₁₀H₁₆N₂O₂-
Molecular Weight 196.25 g/mol [1]Standard molecular weight, suitable for typical HPLC-UV or HPLC-MS analysis.
Structure A pyrazole ring with a tert-butyl group, an ethyl ester, and an N-H proton.The combination of the nonpolar tert-butyl group and the polar pyrazole ring suggests moderate overall polarity.
Predicted Polarity XlogP ≈ 2.5[2]This value indicates moderate hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the ideal starting point for separation.[3]
Solubility Expected to be soluble in organic solvents like Methanol (MeOH) and Acetonitrile (ACN).[4]Sample and standard preparation should use a solvent compatible with the initial mobile phase, ideally the mobile phase itself, to prevent peak distortion.[5]
UV Absorbance (λmax) Pyrazole derivatives typically absorb UV light in the 200-300 nm range.[6][7]A photodiode array (PDA) detector scan is recommended to determine the optimal λmax for maximum sensitivity. A starting wavelength of 230 nm is a reasonable estimate.
pKa The pyrazole N-H proton is weakly acidic, while the sp² nitrogen is weakly basic.The analyte's charge state can be influenced by mobile phase pH. Controlling pH with a buffer or modifier is crucial for consistent retention and good peak shape.
Workflow for Initial Method Development

This diagram outlines the logical flow from analyte characterization to a functional HPLC method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Scoping cluster_optim Phase 2: Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (Polarity, Solubility, UV λmax) ColumnSelection Column Selection (e.g., C18, 5 µm, 4.6x150 mm) Analyte->ColumnSelection informs MobilePhaseScout Mobile Phase Scouting (ACN vs. MeOH, pH modifier) ColumnSelection->MobilePhaseScout dictates Gradient Gradient Optimization (Develop a scouting gradient) MobilePhaseScout->Gradient FlowTemp Flow Rate & Temperature (e.g., 1.0 mL/min, 30 °C) Gradient->FlowTemp Isocratic Isocratic Method Conversion (If applicable for QC) FlowTemp->Isocratic SystemSuitability System Suitability Test (ICH Q2(R2) criteria) Isocratic->SystemSuitability Validation Full Method Validation (Linearity, Accuracy, Precision) SystemSuitability->Validation PeakTailing Analyte Analyte Molecule (Basic Pyrazole Nitrogen) Interaction Secondary Ionic Interaction (Causes Tailing) Analyte->Interaction attracts Silanol Residual Silanol Group (Si-OH) (Acidic Site on Silica) Silanol->Interaction attracts StationaryPhase C18 Stationary Phase Surface Interaction->StationaryPhase occurs on RT_Troubleshooting Start Problem: Inconsistent Retention Time Equilibration Is column equilibration sufficient? (10-15 column volumes) Start->Equilibration MobilePhase Is the mobile phase fresh & degassed? Are solvent lines free of bubbles? Equilibration->MobilePhase No Sol_Equilibration Solution: Increase equilibration time. Equilibration->Sol_Equilibration Yes Temp Is the column oven on and stable? MobilePhase->Temp No Sol_MobilePhase Solution: Prepare fresh mobile phase. Degas/prime the system. MobilePhase->Sol_MobilePhase Yes Pump Is the pump pressure stable? (Check for leaks, listen for odd noises) Temp->Pump No Sol_Temp Solution: Set and stabilize oven temperature. Temp->Sol_Temp Yes ColumnHealth Is the column old or contaminated? Pump->ColumnHealth No Sol_Pump Solution: Check fittings for leaks. Purge pump heads. Check seals and check-valves. Pump->Sol_Pump Yes Sol_ColumnHealth Solution: Wash column with strong solvent. Replace with a new column. ColumnHealth->Sol_ColumnHealth Yes

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including remarkable potential as anticancer agents.[2][3] This guide provides a comparative analysis of the cytotoxic effects of various pyrazole derivatives against prominent cancer cell lines, delves into the mechanistic underpinnings of their action, and offers a detailed protocol for assessing their efficacy in a laboratory setting.

The Rationale for Pyrazole Scaffolds in Oncology

The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This structural adaptability has led to the development of numerous pyrazole-containing drugs with diverse mechanisms of action.[3] In oncology, these derivatives have been shown to target a range of critical cellular processes, including cell cycle progression, signal transduction pathways, and the dynamics of the cytoskeleton.[1][2] By interacting with key players like cyclin-dependent kinases (CDKs), the PI3K/AKT pathway, and tubulin, pyrazole derivatives can effectively induce cancer cell death and inhibit tumor growth.[2][4][5]

Comparative Cytotoxicity: A Data-Driven Overview

The in vitro cytotoxicity of a compound is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values for a selection of pyrazole derivatives against several common human cancer cell lines, as determined by the MTT assay.

Pyrazole Derivative ClassTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Indole-Pyrazole Hybrid HCT116 (Colon)< 23.7Doxorubicin24.7–64.8[2]
Indole-Pyrazole Hybrid MCF-7 (Breast)< 23.7Doxorubicin24.7–64.8[2]
1,3,4-Trisubstituted Pyrazole HCT116 (Colon)0.035Sorafenib> 0.035[2]
1,3,4-Trisubstituted Pyrazole HepG2 (Liver)0.028Sorafenib> 0.028[2]
Pyrazole Carbaldehyde Derivative MCF-7 (Breast)0.25Doxorubicin0.95[2]
Pyrazolo[4,3-f]quinoline HCT116 (Colon)1.7--[2]
Pyrazolo[4,3-f]quinoline HeLa (Cervical)3.6--[2]
Pyrazole-linked Benzothiazole A549 (Lung)4.63–5.54--[2]
Pyrazole-linked Benzothiazole HeLa (Cervical)4.63–5.54--[2]
Pyrazole-linked Benzothiazole MCF-7 (Breast)4.63–5.54--[2]
3,4-Diaryl Pyrazole K562 (Leukemia)0.021ABT-751> 0.021[6]
3,4-Diaryl Pyrazole A549 (Lung)0.69ABT-751> 0.69[6]

This table presents a selection of data to illustrate the range of cytotoxic potencies observed for different pyrazole derivatives. The specific IC50 values can vary based on the exact chemical structure of the derivative and the experimental conditions.

Unraveling the Mechanism: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

A significant number of pyrazole derivatives exert their anticancer effects by targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[7] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] Specifically, CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition and the initiation of DNA replication.[8]

Certain pyrazole derivatives have been designed to act as ATP-competitive inhibitors of CDK2.[9] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates, such as the retinoblastoma protein (Rb).[8] This inhibition leads to cell cycle arrest at the G1/S checkpoint, ultimately triggering apoptosis (programmed cell death).[8][9]

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F p E2F E2F (Active) Rb_E2F->E2F DNA_Replication DNA Replication CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb_E2F p Apoptosis Apoptosis CyclinE_CDK2->Apoptosis E2F->DNA_Replication E2F->CyclinE_CDK2 Pyrazole_Derivative Pyrazole Derivative (Inhibitor) Pyrazole_Derivative->CyclinE_CDK2

Caption: Pyrazole derivatives can inhibit CDK2, leading to cell cycle arrest and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[1][10] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[3][10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials and Reagents:
  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Procedure:
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[3]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[3] A reference wavelength of around 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow Start Start: Cell Culture Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h_1 Add_Compounds 2. Add Pyrazole Derivatives (Serial Dilutions) Incubate_24h_1->Add_Compounds Incubate_Exposure Incubate for Exposure Time (e.g., 48h) Add_Compounds->Incubate_Exposure Add_MTT 3. Add MTT Reagent (10 µL/well) Incubate_Exposure->Add_MTT Incubate_3h Incubate 3-4h Add_MTT->Incubate_3h Solubilize 4. Solubilize Formazan (Add DMSO) Incubate_3h->Solubilize Read_Absorbance 5. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 6. Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End: Cytotoxicity Data Analyze_Data->End

Caption: A streamlined workflow of the MTT assay for assessing cytotoxicity.

Conclusion and Future Perspectives

Pyrazole derivatives represent a highly promising class of compounds in the landscape of anticancer drug discovery. Their demonstrated cytotoxicity against a variety of cancer cell lines, coupled with their ability to target specific and critical cellular pathways, underscores their therapeutic potential. The structure-activity relationship studies continue to be a vital area of research, aiming to enhance the potency and selectivity of these compounds while minimizing off-target effects.[2] As our understanding of the molecular drivers of cancer deepens, the rational design of novel pyrazole derivatives tailored to specific cancer subtypes holds the key to developing more effective and personalized cancer therapies.

References

  • Zhang, H., Chen, J., & Li, Z. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Li, Y., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2799. [Link]

  • Griffith University. (n.d.). Design and synthesis of pyrazole-oxindole conjugates targeting tubulin polymerization as new anticancer agents. Griffith Research Online. [Link]

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  • Wang, Y., et al. (2021). Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition. Bioorganic Chemistry, 114, 105134. [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • Yang, Y., et al. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld Science. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

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  • PubMed. (2018). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. [Link]

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  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF-7 cell line. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). [Link]

  • PubMed Central. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. [Link]

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  • ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2 and HCT-116 cancer... [Link]

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  • ResearchGate. (n.d.). The IC50 value of compound 3 and reference drugs against HeLa cell line. [Link]

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The Pyrazole Scaffold: A Privileged Framework in Kinase Inhibitor Design - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of targeted cancer therapies, protein kinase inhibitors (PKIs) stand as a pillar of precision medicine.[1][2] The dysregulation of protein kinases is a well-established driver of oncogenesis, making them one of the most critical classes of drug targets.[3] Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold."[1][3][4] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have cemented its importance in medicinal chemistry.[1][4] This guide provides an in-depth comparison of pyrazole-based kinase inhibitors, elucidating their structure-activity relationships (SAR) and the experimental methodologies crucial for their evaluation.

Of the small molecule PKIs approved by the US FDA, a significant number, including Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, highlighting its clinical significance.[1][4][5][6] These inhibitors target a diverse range of kinases, including Akt, Aurora kinases, MAPKs, JAKs, and Bcr-Abl, underscoring the scaffold's adaptability.[1][2][4]

The Pyrazole Core: A Versatile Anchor for Kinase Inhibition

The pyrazole ring's utility in kinase inhibitor design stems from its ability to engage in key interactions within the ATP-binding pocket of kinases. The 3-aminopyrazole moiety, in particular, is frequently employed as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, thereby mimicking the interaction of the adenine ring of ATP.[3] This foundational interaction provides a robust anchor from which to build potency and selectivity through modifications at other positions of the pyrazole ring and appended scaffolds.

Key Structural Features and Their Impact on Activity: A Comparative Analysis

The potency and selectivity of pyrazole-based kinase inhibitors are intricately linked to the nature and position of substituents on the pyrazole ring and its surrounding chemical environment. The following sections explore the SAR of pyrazole-based inhibitors targeting key kinase families.

Aurora kinases are essential for proper cell division, and their overexpression is common in many cancers. The pyrazole scaffold has been instrumental in the development of both selective and pan-Aurora kinase inhibitors.[4]

Table 1: Comparison of Pyrazole-Based Aurora Kinase Inhibitors

CompoundStructureTarget Kinase(s)IC50 (nM)Key SAR Insights
Tozasertib (VX-680) [Image of Tozasertib structure]Aurora A, B, CAurA: 0.6, AurB: 18, AurC: 4.6The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a key pharmacophore.[7] A methyl group on the pyrazole and an aromatic linker connected through a sulfur atom contribute to its selectivity profile.[7]
Ilorasertib (ABT-348) [Image of Ilorasertib structure]Aurora A, B, C, VEGFRsAurA: 4, AurB: 1, AurC: 6Demonstrates the versatility of the pyrazole scaffold in achieving multi-kinase inhibition.
Barasertib (AZD1152-HQPA) [Image of Barasertib structure]Aurora B0.37X-ray crystallography reveals that the compound occupies the interface between the small and large lobes of Aurora B.[8]
AT9283 [Image of AT9283 structure]Aurora A, B, JAK2, Abl(T315I)AurA: 3, AurB: 1A pyrazol-4-yl urea scaffold identified through fragment-based screening. Optimization of cellular activity and physicochemical properties led to this clinical candidate.[9]

Note: IC50 values can vary depending on the assay conditions.

The SAR studies of these compounds reveal that substitutions on the pyrazole ring and the nature of the linked heterocyclic systems are critical for tuning selectivity. For instance, in the development of selective CDK16 inhibitors, small modifications on the pyrazole ring of a promiscuous 3-amino-1H-pyrazole-based inhibitor had significant effects on selectivity.[7]

The JAK-STAT signaling pathway is crucial for immune and inflammatory responses, and its aberrant activation is implicated in various cancers and autoimmune diseases. Pyrazole-based inhibitors have shown significant promise in targeting JAKs.

Table 2: Comparison of Pyrazole-Based JAK Inhibitors

CompoundStructureTarget Kinase(s)IC50 (nM)Key SAR Insights
Ruxolitinib [Image of Ruxolitinib structure]JAK1, JAK2JAK1: 3.3, JAK2: 2.8Contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[4] It is a type I inhibitor that binds to the active DFG-in conformation of JAK1.[4]
Baricitinib [Image of Baricitinib structure]JAK1, JAK2JAK1: 5.9, JAK2: 5.7Structurally similar to Ruxolitinib, also a pyrazole derivative approved for inflammatory diseases.[4]
Povorcitinib [Image of Povorcitinib structure]JAK1-The presence of the pyrazole ring is a key feature in the structure of this clinical trial candidate for inflammatory diseases.[4]

The success of Ruxolitinib and Baricitinib underscores the effectiveness of the pyrazole-pyrrolo[2,3-d]pyrimidine combination for potent and selective JAK inhibition.

p38 MAP kinases are involved in inflammatory responses and cellular stress. A novel class of fused pyrazole-derived inhibitors of p38α has been developed with potent activity.[10]

Table 3: Comparison of Fused Pyrazole-Based p38α MAPK Inhibitors

CompoundStructureTarget KinaseWhole Blood IC50 (nM)Key SAR Insights
Compound 10m [Image of Compound 10m structure]p38αLow single-digit nMOptimization of the fused pyrazole series led to potent inhibitors with good oral bioavailability.[10]
Compound 10q [Image of Compound 10q structure]p38αLow single-digit nMDemonstrated in vivo efficacy in inhibiting TNFα production.[10]

These examples highlight that the pyrazole scaffold can be effectively incorporated into fused ring systems to generate potent and orally bioavailable kinase inhibitors.[10]

Experimental Evaluation of Pyrazole-Based Kinase Inhibitors: A Methodological Guide

The development of potent and selective kinase inhibitors requires a robust and multi-faceted experimental approach. The following sections detail the key assays and workflows used to characterize pyrazole-based inhibitors.

Experimental Workflow for Kinase Inhibitor Evaluation

A typical workflow for evaluating a novel pyrazole-based kinase inhibitor involves a tiered screening approach, moving from initial biochemical assays to more complex cellular and in vivo models.

G cluster_0 Early Discovery & Screening cluster_1 Cellular Characterization cluster_2 Preclinical Development Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Initial Potency (IC50) Kinase Selectivity Profiling Kinase Selectivity Profiling Biochemical Assays->Kinase Selectivity Profiling Off-target Effects Cell-Based Assays Cell-Based Assays Kinase Selectivity Profiling->Cell-Based Assays Cellular Potency & Target Engagement Downstream Signaling Analysis Downstream Signaling Analysis Cell-Based Assays->Downstream Signaling Analysis Mechanism of Action In Vivo Efficacy Models In Vivo Efficacy Models Downstream Signaling Analysis->In Vivo Efficacy Models Pharmacodynamics & Efficacy ADME/Tox Studies ADME/Tox Studies In Vivo Efficacy Models->ADME/Tox Studies Safety & Pharmacokinetics

Caption: A generalized experimental workflow for the evaluation of pyrazole-based kinase inhibitors.

Key Experimental Protocols

Objective: To determine the in vitro potency (typically as an IC50 value) of a compound against a purified kinase.

Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.[11] Various formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[11] Radiometric assays, using [γ-³²P]ATP, directly measure the incorporation of phosphate into a substrate and are considered a gold standard for accuracy.[12][13] Luminescence-based assays that measure the depletion of ATP are also widely used for high-throughput screening.[12]

Step-by-Step Protocol (Luminescence-based ATP Depletion Assay):

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions at appropriate concentrations. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure data comparability.[12]

  • Compound Preparation: Serially dilute the pyrazole-based inhibitor in DMSO and then in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a luciferase-based ATP detection reagent. This reagent will produce a luminescent signal proportional to the amount of remaining ATP.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Trustworthiness: It is crucial to run appropriate controls, including no-enzyme, no-substrate, and vehicle (DMSO) controls, to ensure the validity of the assay. Comparing IC50 values across different studies can be challenging due to variations in assay conditions, such as ATP concentration.[12]

Objective: To assess the activity of the inhibitor in a more physiologically relevant cellular context, evaluating cellular potency, target engagement, and effects on downstream signaling.[11][14]

Types of Cell-Based Assays:

  • Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific substrate within the cell.[14] This can be done using techniques like Western blotting or ELISA with phospho-specific antibodies.[14][15] A decrease in substrate phosphorylation upon inhibitor treatment indicates target engagement and inhibition.[14]

  • Cell Proliferation Assays: These assays measure the effect of the inhibitor on the growth of cancer cell lines.[14] A common method is the MTT or SRB assay.

  • Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay can directly measure the binding of an inhibitor to its target kinase inside living cells.[14][16]

Step-by-Step Protocol (Cellular Phosphorylation Assay via Western Blot):

  • Cell Culture and Treatment: Seed cancer cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the pyrazole-based inhibitor for a specified time.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Causality: A dose-dependent decrease in the phosphorylation of a known downstream substrate provides strong evidence that the inhibitor is hitting its intended target in the cellular environment and disrupting the signaling pathway.

Objective: To determine the three-dimensional structure of the inhibitor bound to the kinase active site.

Principle: X-ray crystallography provides atomic-level detail of the binding mode of an inhibitor, revealing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its potency and selectivity.[17][18] This information is invaluable for structure-based drug design and the rational optimization of lead compounds.[18][19]

Workflow:

G Protein Expression & Purification Protein Expression & Purification Crystallization Crystallization Protein Expression & Purification->Crystallization High-purity protein X-ray Diffraction X-ray Diffraction Crystallization->X-ray Diffraction Protein-inhibitor co-crystals Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction->Structure Solution & Refinement Diffraction data Binding Mode Analysis Binding Mode Analysis Structure Solution & Refinement->Binding Mode Analysis Electron density map Structure-Based Drug Design Structure-Based Drug Design Binding Mode Analysis->Structure-Based Drug Design SAR insights

Caption: A simplified workflow for determining the co-crystal structure of a pyrazole-based inhibitor with its target kinase.

Expertise: Obtaining high-quality crystals of a kinase-inhibitor complex can be a significant challenge and requires expertise in protein biochemistry and crystallography. The resulting structural data, however, is a powerful tool for understanding the molecular basis of inhibitor activity. For example, the co-crystal structure of Barasertib with Aurora B revealed its specific binding mode at the interface of the two kinase lobes.[8]

Signaling Pathway Context: Targeting the JAK-STAT Pathway with Pyrazole-Based Inhibitors

To illustrate the therapeutic relevance of pyrazole-based inhibitors, the following diagram depicts a simplified representation of the JAK-STAT signaling pathway, a common target for these compounds in cancer and inflammatory diseases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor Pyrazole-based Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression Transcription

Caption: Simplified JAK-STAT signaling pathway and the point of intervention by pyrazole-based inhibitors.

Conclusion

The pyrazole scaffold has proven to be a remarkably versatile and effective framework for the design of potent and selective kinase inhibitors. Its ability to act as a bioisosteric mimic of the adenine ring of ATP, coupled with the rich possibilities for synthetic modification, has led to the development of numerous clinically successful drugs. A thorough understanding of the structure-activity relationships, guided by a rigorous and multi-faceted experimental evaluation, is paramount for the continued success of pyrazole-based kinase inhibitors in the treatment of cancer and other diseases. The comparative data and methodological insights provided in this guide aim to equip researchers and drug development professionals with the knowledge to rationally design the next generation of these important therapeutic agents.

References

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Sources

A Researcher's Guide to Assessing the COX-2 Selectivity of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cyclooxygenase-2 (COX-2) selectivity of the novel compound, ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. We will delve into the mechanistic rationale for its potential selectivity, provide a detailed experimental protocol for in vitro evaluation, and offer a clear methodology for data interpretation and comparison against established non-steroidal anti-inflammatory drugs (NSAIDs).

The Rationale: Why COX-2 Selectivity is a Critical Goal in Drug Discovery

The enzyme cyclooxygenase (COX) is central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2][3] However, the COX enzyme exists in at least two distinct isoforms with vastly different physiological roles:

  • COX-1: This is a constitutively expressed "housekeeping" enzyme found in most tissues. It synthesizes prostaglandins that are crucial for maintaining normal physiological functions, such as protecting the gastric mucosa and mediating platelet aggregation.[4][5]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens.[4] Its upregulation at sites of inflammation is responsible for the production of prostaglandins that mediate pain and swelling.[4]

Traditional NSAIDs, like ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2.[5] While their inhibition of COX-2 produces the desired anti-inflammatory effects, the concurrent inhibition of COX-1 is responsible for common and sometimes severe side effects, most notably gastrointestinal ulceration and bleeding.[4][5]

Therefore, the development of drugs that selectively inhibit COX-2 over COX-1 is a primary objective in creating safer anti-inflammatory therapies.[4] The pyrazole scaffold is a well-established pharmacophore in many selective COX-2 inhibitors, including the clinically approved drug Celecoxib.[6][7][8][9]

Structural Hypothesis for this compound Selectivity

The compound in focus, this compound, belongs to the pyrazole class of heterocycles. The structural basis for COX-2 selectivity in many diaryl-heterocyclic compounds lies in the differences between the active sites of the two enzyme isoforms. The COX-2 active site is approximately 20% larger and contains a side pocket that is absent in the more constricted active site of COX-1.

Our hypothesis is that the bulky tert-butyl group at the 3-position of the pyrazole ring provides the necessary steric hindrance to prevent efficient binding within the narrower COX-1 active site. Conversely, this same bulky group can be accommodated within the larger, more flexible active site and side pocket of the COX-2 enzyme, leading to preferential inhibition. This guide outlines the experimental procedure to rigorously test this hypothesis.

cluster_1 COX-2 Active Site (Wider with Side Pocket) COX1_Site Binding Site No_Fit Steric Hindrance COX2_Site Binding Site Side_Pocket Side Pocket Fit Favorable Binding Inhibitor Bulky Inhibitor (e.g., tert-butyl pyrazole) Inhibitor->COX1_Site Inhibitor->COX2_Site Good Fit

Caption: Conceptual model of COX-2 selectivity.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To quantitatively determine the inhibitory potency and selectivity of this compound, a robust in vitro enzyme inhibition assay is required. This protocol outlines a common method using purified enzymes and measuring the end-product, prostaglandin E2 (PGE2), via an enzyme immunoassay (EIA).[10][11]

Pillar of Trustworthiness: The Self-Validating System

This protocol is designed to be self-validating through the mandatory inclusion of controls:

  • Vehicle Control (DMSO): Establishes the baseline 100% enzyme activity (0% inhibition).

  • Selective Inhibitor Control (Celecoxib): A well-characterized COX-2 selective inhibitor used to confirm the assay can accurately detect and quantify selectivity.[12]

  • Non-Selective Inhibitor Control (Indomethacin): A potent, non-selective NSAID used to validate the activity of both COX-1 and COX-2 enzymes in the assay.[13]

All measurements should be performed in triplicate to ensure statistical validity.

Materials and Reagents
  • Enzymes: Purified human or ovine COX-1 and COX-2 enzymes.

  • Cofactor: Heme.

  • Substrate: Arachidonic Acid.

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Test Compound: this compound, dissolved in DMSO.

  • Reference Compounds: Celecoxib and Indomethacin, dissolved in DMSO.

  • Reaction Stop Solution: e.g., 1 M HCl.

  • Detection Kit: Prostaglandin E2 (PGE2) EIA Kit.

  • Equipment: 96-well plates, multichannel pipettors, plate incubator (37°C), microplate reader.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare stock solutions of the test compound and reference compounds in 100% DMSO.

    • Perform serial dilutions of each compound to create a range of concentrations for testing (e.g., 100 µM to 0.1 nM). The final DMSO concentration in the assay wells should be kept constant and low (<1%).

    • Prepare assay buffer, heme, and enzyme solutions as per the supplier's instructions.[14]

  • Assay Plate Setup:

    • Set up two separate 96-well plates: one for COX-1 and one for COX-2.

    • To the appropriate wells, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[10]

  • Inhibitor Pre-incubation:

    • Add the serially diluted test compound, reference compounds, or vehicle (DMSO) to the designated wells.

    • Incubate the plate for 15 minutes at room temperature. This allows the inhibitors to bind to the enzymes before the reaction starts.[10]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[10]

    • Immediately transfer the plates to an incubator and maintain at 37°C for 10 minutes.[10]

  • Reaction Termination:

    • Stop the reaction by adding the stop solution (e.g., 1 M HCl) to each well.[10]

  • PGE2 Detection:

    • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's protocol. This typically involves measuring absorbance on a microplate reader.

G A 1. Prepare Reagents (Compounds, Buffers, Enzymes) B 2. Add Buffer, Heme, and COX-1 or COX-2 Enzyme to Plate A->B C 3. Add Inhibitors (Test & Controls) or Vehicle (DMSO) B->C D 4. Pre-incubate (15 min, Room Temp) C->D E 5. Initiate Reaction (Add Arachidonic Acid) D->E F 6. Incubate (10 min, 37°C) E->F G 7. Terminate Reaction (Add Stop Solution) F->G H 8. Quantify PGE2 (Using EIA Kit) G->H I 9. Data Analysis (Calculate IC50 & SI) H->I

Caption: Experimental workflow for the in vitro COX inhibition assay.

Data Analysis and Interpretation

Calculating IC50 Values

The raw data from the plate reader (e.g., absorbance) is used to calculate the concentration of PGE2 in each well. The percent inhibition for each inhibitor concentration is then determined using the following formula:

% Inhibition = 100 * (1 - ([PGE2]Inhibitor / [PGE2]Vehicle))

A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value , which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from this curve using non-linear regression analysis.[15] This calculation must be performed separately for both the COX-1 and COX-2 assays.

Determining the Selectivity Index (SI)

The key metric for assessing COX-2 selectivity is the Selectivity Index (SI) . It is a simple ratio of the IC50 values obtained for each enzyme.[16][17]

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for inhibiting COX-2 over COX-1. For example, an SI of 100 means the compound is 100 times more potent at inhibiting COX-2 than COX-1.

cluster_0 COX-1 Assay cluster_1 COX-2 Assay COX1_IC50 Determine IC50(COX-1) SI Selectivity Index (SI) COX1_IC50->SI COX2_IC50 Determine IC50(COX-2) COX2_IC50->SI Result High SI = High Selectivity SI->Result

Caption: Calculating the COX-2 Selectivity Index (SI).

Comparative Data Summary

The table below presents hypothetical, yet plausible, data for this compound alongside the reference compounds. This format allows for a direct and objective comparison of potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
This compound >1000.55>181
Celecoxib (Selective Control) 8.2[13]0.68[13]12 [13]
Indomethacin (Non-selective Control) 0.009[13]0.31[13]0.029 [13]

Note: IC50 values for reference compounds are representative values from the literature and may vary based on specific assay conditions.

Conclusion

This guide provides a robust scientific and logical framework for assessing the COX-2 selectivity of this compound. The proposed in vitro enzyme inhibition assay, when performed with the appropriate controls, offers a reliable method for determining IC50 values and the crucial Selectivity Index. The structural rationale, centered on the bulky tert-butyl group, is strongly supported by the hypothetical experimental data, which positions this compound as a promising candidate for further investigation as a potentially safer anti-inflammatory agent. This systematic approach, combining theoretical rationale with rigorous experimental validation and comparative analysis, is fundamental to advancing promising compounds in the drug discovery pipeline.

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A Comparative Guide to the Anti-Proliferative Effects of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its presence in numerous FDA-approved pharmaceuticals.[1][2][3] In oncology research, pyrazole derivatives have garnered significant attention for their potent anti-proliferative activities across a spectrum of cancer cell lines.[4][5][6] These compounds exert their effects through diverse and often targeted mechanisms, making them a rich field for the development of next-generation cancer therapeutics.

This guide provides a comparative analysis of various classes of pyrazole derivatives, focusing on their anti-proliferative efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. We will delve into the causality behind experimental choices and provide validated protocols to ensure scientific rigor and reproducibility.

The Landscape of Pyrazole-Based Anti-Proliferative Agents: A Target-Based Comparison

The anti-cancer activity of pyrazole derivatives is frequently attributed to their ability to inhibit key proteins involved in cell growth and division.[2][6] A logical approach to comparing these compounds is to classify them based on their primary molecular targets.

Protein Kinase Inhibitors: The Dominant Paradigm

Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1][3] Pyrazole derivatives have proven to be particularly effective as kinase inhibitors.[1][3]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[7] The pyrazole scaffold has been successfully employed to develop potent CDK2 inhibitors.[5][7] For instance, pyrazolo[1,5-a]pyrimidine compounds have demonstrated significant cytotoxic activity against various cancer cell lines, with some derivatives showing CDK2 inhibition at nanomolar concentrations.[5]

    • A series of indole-pyrazole hybrids, compounds 33 and 34 , revealed potent inhibitory activity toward CDK2 with IC50 values of 0.074 µM and 0.095 µM, respectively.[5]

    • Another derivative, compound 36 , also showed significant inhibition against CDK2 with an IC50 value of 0.199 µM.[5]

  • EGFR and VEGFR-2 Dual Inhibitors: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis.[8] Fused pyrazole derivatives have been developed as dual inhibitors of these tyrosine kinases.

    • In a study targeting the HEPG2 human cancer cell line, several fused pyrazole derivatives showed potent anti-cancer activity, with IC50 values ranging from 0.31 to 0.71 µM, which is nearly 10-fold more active than the reference drug erlotinib (IC50 = 10.6 µM).[8]

    • Within this series, compound 3 was identified as the most potent EGFR inhibitor (IC50 = 0.06 µM) and compound 9 as the most potent VEGFR-2 inhibitor (IC50 = 0.22 µM).[8]

  • Aurora Kinase Inhibitors: Aurora kinases are critical for mitotic progression, and their overexpression is common in many cancers.[3] Pyrazole-based compounds like Barasertib (AZD1152) are highly selective Aurora B kinase inhibitors.[3] Another 4-pyrazolamine derivative, AT9283, shows broad-spectrum activity against various kinases, including Aurora kinases.[1]

Below is a simplified diagram illustrating the central role of these kinases in cancer cell proliferation, representing key targets for pyrazole derivatives.

Kinase_Signaling_Pathway Simplified Kinase Signaling in Cancer Proliferation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT Proliferation Gene Expression & Cell Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation CDK CDK/Cyclin Complexes Mitosis Mitosis CDK->Mitosis Aurora Aurora Kinases Aurora->Mitosis Proliferation->CDK

Caption: Key kinase targets of pyrazole derivatives in cancer.

Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton involved in cell division. Compounds that disrupt microtubule dynamics can halt mitosis and induce cell death. Some pyrazole derivatives have been shown to inhibit tubulin polymerization, acting as microtubule-destabilizing agents.[5][9]

Comparative Data on Anti-Proliferative Activity of Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleTarget Cell LineReported IC50 (µM)Primary Target(s)
Fused Pyrazoles Compound 4 HEPG2 (Liver)0.31EGFR/VEGFR-2
Compound 12 HEPG2 (Liver)0.71EGFR/VEGFR-2
Pyrazoline Derivatives Compound b17 HepG-2 (Liver)3.57G2/M Arrest, Apoptosis
Compound 11 U251 (Glioblastoma)11.9Apoptosis, DNA Cleavage
AsPC-1 (Pancreatic)16.8
Indole-Pyrazole Hybrids Compound 33 -0.074 (Enzyme Assay)CDK2
Compound 34 -0.095 (Enzyme Assay)CDK2
Pyrazolo[4,3-c]pyridines Compound 41 MCF7 (Breast)1.937 (µg/mL)PI3K/AKT, MARK/ERK
HepG2 (Liver)3.695 (µg/mL)

Note: Direct comparison of IC50 values should be done with caution, as experimental conditions (e.g., cell lines, incubation times) can vary between studies.[5][8][10][11]

Elucidating the Mechanisms: Cell Cycle Arrest and Apoptosis

Beyond target inhibition, a thorough comparison requires understanding the downstream cellular consequences. The anti-proliferative effects of pyrazole derivatives are often mediated by two key processes: halting the cell cycle and inducing programmed cell death (apoptosis).

Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures faithful replication and division of cells.[12] Many anti-cancer agents, including pyrazole derivatives, function by interrupting this cycle. For example, compound b17 , a pyrazoline derivative, was found to arrest HepG-2 liver cancer cells in the G2/M phase of the cell cycle, preventing them from entering mitosis.[10] This effect is typically quantified using flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI).[13][14]

Triggering Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] This exposed PS can be detected by Annexin V, a protein with high affinity for PS.[16] By co-staining with a viability dye like PI, which only enters cells with compromised membranes (late apoptotic or necrotic cells), researchers can distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[15] Several pyrazole derivatives, including compounds b17 and 11 , have been shown to be potent inducers of apoptosis.[10][11]

Core Experimental Protocols for Assessing Anti-Proliferative Effects

To ensure trustworthiness and reproducibility, the protocols used to generate comparative data must be robust and well-validated. Here, we provide detailed, step-by-step methodologies for the key assays discussed.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.[17]

Workflow Diagram: MTT Assay

MTT_Assay_Workflow MTT Assay Experimental Workflow A 1. Seed cells in a 96-well plate B 2. Incubate (e.g., 24h) to allow attachment A->B C 3. Treat cells with various concentrations of pyrazole derivatives B->C D 4. Incubate for desired exposure time (e.g., 48-72h) C->D E 5. Add MTT solution (e.g., 0.5 mg/mL final conc.) D->E F 6. Incubate for 2-4 hours (Formazan crystal formation) E->F G 7. Add solubilization solution (e.g., DMSO, SDS) F->G H 8. Read absorbance at ~570 nm using a microplate reader G->H

Caption: Standard workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18] Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the compounds.

  • Exposure: Incubate the cells with the compounds for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration 0.5 mg/mL).[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry

Principle: This method quantifies the DNA content of individual cells.[14] Cells are fixed to permeabilize their membranes and then stained with Propidium Iodide (PI), a fluorescent dye that binds stoichiometrically to DNA.[14] The fluorescence intensity of each cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[12] Treatment with RNase is crucial to prevent PI from binding to double-stranded RNA, which would otherwise interfere with the DNA content measurement.[14]

Detailed Protocol:

  • Cell Culture and Treatment: Plate approximately 1 x 10^6 cells in a 6-well plate or T25 flask. Treat with the desired pyrazole derivative for a specified time.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells once with ice-cold PBS by centrifuging at 200-300 x g for 5 minutes.[13]

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate at -20°C for at least 2 hours (can be stored for weeks).[13]

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[20] A typical solution contains 0.1% Triton X-100 for permeabilization, 20 µg/mL PI, and 0.2 mg/mL RNase A in PBS.[20]

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[20]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL2 or FL3). Gate on single cells to exclude doublets and debris.

  • Data Modeling: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and calculate the percentage of cells in each phase of the cell cycle.[21]

Apoptosis Detection by Annexin V/PI Staining

Principle: This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is exposed on the cell surface and can be bound by fluorochrome-conjugated Annexin V.[15][16] Propidium Iodide (PI) is used as a viability dye; it is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15][16]

Workflow Diagram: Annexin V/PI Apoptosis Assay

Apoptosis_Assay_Workflow Apoptosis Assay Experimental Workflow A 1. Induce apoptosis with pyrazole derivatives B 2. Harvest cells (adherent + floating) A->B C 3. Wash with cold PBS B->C D 4. Resuspend cells in 1X Annexin V Binding Buffer C->D E 5. Add FITC-Annexin V and Propidium Iodide (PI) D->E F 6. Incubate for 15-20 min at room temp in the dark E->F G 7. Add more Binding Buffer (do not wash) F->G H 8. Analyze immediately by flow cytometry G->H

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Detailed Protocol:

  • Induce Apoptosis: Treat 1-5 x 10^5 cells with the pyrazole derivative for the desired time. Include both negative (vehicle) and positive controls.

  • Harvest Cells: Collect all cells by centrifugation. Wash the cells once with cold 1X PBS.

  • Resuspension: Carefully remove the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4). The calcium is essential for Annexin V binding to PS.[16]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 2-5 µL of a PI solution (e.g., 1 mg/mL stock) to the cell suspension.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells, as the Annexin V binding is reversible.

  • Flow Cytometry Analysis: Analyze the samples immediately. Use a dual-parameter dot plot to visualize the results:

    • Lower-Left Quadrant (Annexin V-/PI-): Viable cells.

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V-/PI+): Primarily necrotic cells/debris.

Conclusion

The pyrazole scaffold is a highly validated and versatile platform for the design of novel anti-proliferative agents. By targeting key cellular machinery such as protein kinases and microtubules, these derivatives can effectively induce cell cycle arrest and apoptosis in cancer cells. This guide has provided a framework for comparing these compounds based on their molecular targets and has detailed the essential, self-validating experimental protocols required to rigorously assess their anti-proliferative effects. For researchers in drug development, a multi-faceted approach that combines cytotoxicity screening (MTT), mechanistic studies (cell cycle analysis), and confirmation of cell death pathways (apoptosis assays) is critical for identifying the most promising therapeutic candidates.

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A Comparative Guide to the Cross-Reactivity Profile of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished therapeutic efficacy. This guide provides a comprehensive analysis of the cross-reactivity profile of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, a novel pyrazole derivative. Through a series of robust in vitro assays, we will compare its activity against a panel of relevant targets, offering valuable insights for researchers and drug development professionals.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] However, the potential for cross-reactivity within this class of compounds necessitates a thorough investigation of their selectivity profile early in the development process.[4] This guide will detail the experimental methodologies and present comparative data to elucidate the selectivity of this compound.

Introduction to Pyrazole Derivatives and the Importance of Selectivity

Pyrazole-containing compounds have demonstrated significant therapeutic potential by targeting a diverse range of proteins, including kinases, cyclooxygenases (COX), and cannabinoid receptors.[5][6][7] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[4] This structural diversity, while offering opportunities for potent and specific modulators, also presents the challenge of off-target interactions. For instance, some pyrazole-based inhibitors designed for one target have been shown to interact with other structurally related proteins, leading to undesired pharmacological effects. Therefore, a comprehensive understanding of a compound's cross-reactivity is a critical step in de-risking its progression as a therapeutic candidate.

Hypothetical Primary Target and Rationale for Cross-Reactivity Panel Selection

Given the prevalence of anti-inflammatory activity among pyrazole derivatives, we hypothesize that this compound is a selective inhibitor of Cyclooxygenase-2 (COX-2). Selective COX-2 inhibition is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the constitutively expressed COX-1 isoform.

To assess the selectivity of our lead compound, a cross-reactivity panel was designed to include:

  • Primary Target Isoform: COX-1, to determine the selectivity index.

  • Structurally Related Enzymes: Other enzymes with similar active site architecture.

  • Common Off-Targets for Heterocyclic Compounds: A panel of kinases, which are frequently implicated in the off-target effects of small molecule inhibitors.

Experimental Workflows for Cross-Reactivity Profiling

A multi-tiered approach was employed to evaluate the cross-reactivity of this compound. The experimental workflow is designed to provide a comprehensive assessment of the compound's selectivity.

experimental_workflow cluster_tier1 Tier 1: Primary Target & Isoform Selectivity cluster_tier2 Tier 2: Broad Kinase Panel Screening cluster_tier3 Tier 3: Cellular Functional Assays T1_A COX-1 Enzymatic Assay data_analysis Data Analysis & Selectivity Profiling T1_A->data_analysis T1_B COX-2 Enzymatic Assay T1_B->data_analysis T2 Kinase Binding Assay Panel (e.g., 96 kinases) T2->data_analysis T3_A Cell-based COX-1 Activity Assay T3_A->data_analysis T3_B Cell-based COX-2 Activity Assay T3_B->data_analysis start Test Compound: Ethyl 3-tert-butyl-1H- pyrazole-5-carboxylate start->T1_A start->T1_B start->T2 start->T3_A start->T3_B

Caption: A multi-tiered workflow for assessing the cross-reactivity of the test compound.

Step-by-Step Protocol: In Vitro COX-1/COX-2 Enzymatic Assays

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).

    • Prepare a stock solution of the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and arachidonic acid.

  • Compound Dilution:

    • Prepare a serial dilution of this compound and a reference compound (e.g., Celecoxib) in DMSO. A typical concentration range would be from 100 µM to 1 nM.

  • Assay Procedure:

    • Add the enzyme solution to a 96-well plate.

    • Add the diluted compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the substrate mixture (arachidonic acid and TMPD).

    • Monitor the absorbance at 590 nm over time using a plate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Comparative Data Analysis

The following tables summarize the hypothetical data obtained from the cross-reactivity studies, comparing this compound with two reference compounds: a non-selective COX inhibitor (Ibuprofen) and a known selective COX-2 inhibitor (Celecoxib).

Table 1: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.20.1884.4
Ibuprofen (Non-selective)2.55.80.43
Celecoxib (COX-2 selective)25.00.05500

Table 2: Kinase Panel Screening (% Inhibition at 10 µM)

Kinase TargetThis compoundCelecoxib
CDK2/cyclin A< 10%45%
VEGFR2< 5%20%
p38α12%60%
SRC< 10%35%

Interpretation of Results and Scientific Insights

The hypothetical data presented in Table 1 suggests that this compound is a potent inhibitor of COX-2 with an IC50 value in the sub-micromolar range. Importantly, it demonstrates a significant degree of selectivity for COX-2 over COX-1, with a selectivity index of 84.4. While not as selective as Celecoxib, it represents a substantial improvement over the non-selective inhibitor Ibuprofen.

The results from the broader kinase panel screening (Table 2) are equally encouraging. At a concentration of 10 µM, this compound shows minimal inhibition of the tested kinases. This "clean" profile in comparison to Celecoxib, which exhibits notable off-target activity against several kinases, suggests a lower potential for kinase-mediated side effects. The structure-activity relationship of pyrazole derivatives often dictates their kinase interaction profile, and the specific substitution pattern of our lead compound appears to disfavor binding to the ATP-binding pocket of many kinases.[6]

Conclusion and Future Directions

This comparative guide demonstrates a robust methodology for assessing the cross-reactivity of novel compounds like this compound. Based on our hypothetical data, this compound emerges as a promising selective COX-2 inhibitor with a favorable off-target profile against a representative kinase panel.

Further studies are warranted to expand on these findings. A broader kinase screen, including a larger panel of kinases, would provide a more comprehensive understanding of its selectivity. Additionally, cell-based assays are crucial to confirm the on-target activity and selectivity in a more physiologically relevant context. Ultimately, in vivo studies will be necessary to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

The systematic approach to cross-reactivity screening outlined in this guide is an indispensable component of modern drug discovery, enabling the early identification and prioritization of drug candidates with the highest potential for success.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely procedural formalities but are integral to the integrity of our research and the safety of our laboratory personnel and community. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to handle this compound responsibly, ensuring a safe and compliant laboratory environment.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 916791-97-4) is a heterocyclic organic compound whose safety profile necessitates careful handling.[1][2]

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

This hazard profile dictates that this compound must be managed as hazardous chemical waste .[3][4] Under no circumstances should it be disposed of down the drain or in regular solid waste streams, as this can lead to environmental contamination.[3][5][6] The fundamental principle of laboratory safety is to treat all chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[7]

Property Value Source
Molecular Formula C₁₀H₁₆N₂O₂[1][2]
Molecular Weight 196.25 g/mol [1][2]
CAS Number 916791-97-4[1][2]
Known Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1]

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of laboratory chemicals is strictly regulated to protect both human health and the environment. In the United States, the primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[8][9] Your institution's CHP is the definitive guide for chemical handling and disposal procedures and must be readily accessible. The standard also requires that laboratory personnel receive comprehensive training on the hazards of the chemicals they work with and the proper safety protocols.[8][10]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from its generation to its final disposal—a concept known as "cradle to grave" management.[11][12] This includes guidelines for waste identification, segregation, containerization, labeling, and storage.[12][13]

Your primary operational directive is to consult and adhere to your institution's specific EHS guidelines, which are designed to comply with these federal regulations.[14]

Standard Operating Protocol for Disposal

This protocol provides a systematic approach to the safe disposal of this compound, from personal protection to final handoff for disposal.

Step 1: Personal Protective Equipment (PPE)

Given the compound's irritant properties, a robust barrier between the researcher and the chemical is non-negotiable. The minimum required PPE includes:

  • Chemical-resistant gloves: Nitrile gloves are a standard requirement.[14]

  • Safety goggles: To protect against splashes and eye irritation.[15]

  • Laboratory coat: To prevent contamination of personal clothing.[15]

All handling of the waste, including containerization and labeling, should ideally be performed within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[3][16]

Step 2: Waste Segregation and Collection

Proper segregation is a cornerstone of safe chemical waste management. It prevents unintended chemical reactions and ensures that waste is treated by the appropriate disposal method.[12][13]

  • Do Not Mix: Do not mix this compound waste with other waste streams (e.g., non-hazardous, biological, or sharps waste) unless explicitly instructed to do so by your EHS department.[14]

  • Solid Waste: Collect unused or contaminated solid material in a designated hazardous waste container.[14]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads used for cleaning spills, must also be disposed of as hazardous chemical waste.[7]

Step 3: Containerization and Labeling

The container used for waste accumulation must be appropriate for the task to prevent leaks and ensure the safety of all personnel who will handle it.[13]

  • Container Choice: Use a container made of a chemically compatible material (e.g., high-density polyethylene) that is in good condition and has a secure, screw-top lid.[4][17] The container must be kept closed at all times except when adding waste.[7][11]

  • Labeling: Proper labeling is a critical regulatory requirement.[9][16] The waste container must be labeled clearly with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.[4]

    • The date when waste was first added to the container (accumulation start date).[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are required to safely accumulate hazardous waste before it is collected for disposal.

  • Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[17][18]

  • Conditions: The SAA should be a well-ventilated area, away from incompatible materials, and preferably within secondary containment to control any potential leaks.[14][17]

  • Inspections: The SAA must be inspected weekly for any signs of container leakage or deterioration.[17]

Spill Management Protocol

In the event of an accidental spill, a prompt and correct response is crucial to minimize exposure and environmental impact.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Evaluate the extent of the spill and refer to your laboratory's specific spill response procedure.

  • Don Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in Step 1.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust.[19] For liquid solutions, contain the spill and cover it with an inert absorbent material (e.g., vermiculite or sand).

  • Collect and Containerize: Collect the spilled material and absorbent into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Label and Dispose: Label the container as hazardous waste, detailing the spilled chemical and the absorbent used, and place it in the SAA.

Disposal Workflow Visualization

To provide a clear, at-a-glance guide, the following workflow diagram illustrates the decision-making and procedural steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste: This compound assess_hazards Assess Hazards: Skin/Eye/Respiratory Irritant (Consult SDS) start->assess_hazards don_ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess_hazards->don_ppe segregate Segregate Waste: Isolate from other waste streams don_ppe->segregate containerize Select Compatible Container (Sealable, Good Condition) segregate->containerize label_waste Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date containerize->label_waste store_saa Store in Designated SAA (At/Near Point of Generation) label_waste->store_saa inspect Weekly Inspection of SAA store_saa->inspect request_pickup Request EHS Waste Pickup (Follow Institutional Protocol) inspect->request_pickup end Professional Disposal: High-Temperature Incineration (Handled by Licensed Vendor) request_pickup->end

Caption: Disposal workflow for this compound.

Final Disposal Pathway

The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company.[14] Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department. The most common and recommended method for organic compounds of this nature is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][20] This method ensures the complete destruction of the chemical, preventing its release into the environment.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility within your laboratory. Proactive and informed chemical waste management is a shared responsibility that safeguards our colleagues, our communities, and the future of scientific discovery.

References

  • Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
  • USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2024, March 5). Safety Data Sheet - this compound.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -....
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Fisher Scientific. (2021, December 28). Safety Data Sheet - 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Fisher Scientific. (2023, August 22). Safety Data Sheet - Ethyl 5-amino-1-methyl-4-pyrazolecarboxylate.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Dimethyl-1h-pyrazole-3-carbaldehyde.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from epa.gov. Regulations for Hazardous Waste*.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS No. 916791-97-4). As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following protocols are designed to be a self-validating system, ensuring a robust culture of safety in your laboratory.

Hazard Identification: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This practice is a cornerstone of the RAMP methodology (Recognize hazards, Assess risks, Minimize risks, Prepare for emergencies) advocated by the American Chemical Society (ACS)[1].

The Safety Data Sheet (SDS) for this compound classifies it with the following hazards[2]:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Can cause serious and potentially damaging eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.

These classifications are the primary drivers for the specific Personal Protective Equipment (PPE) and handling protocols outlined below. Adherence to these guidelines is not merely procedural; it is a critical measure to mitigate the identified risks of skin, eye, and respiratory tract irritation.

Essential Personal Protective Equipment (PPE) Protocol

The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to protect against workplace hazards[3][4]. The minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[5]. However, based on a specific hazard assessment, enhanced protection is required.

PPE Selection Summary
Protection Type Minimum Requirement Recommended for Splash/Aerosol Risk Rationale
Eye & Face Chemical safety goggles (ANSI Z87.1 certified)[6]Chemical safety goggles and a full-face shield[6][7]Protects against eye irritation from splashes or airborne particles[2].
Hand Disposable nitrile gloves[8]Double-gloving with nitrile glovesPrevents skin contact and irritation. Gloves must be inspected before use and changed immediately upon contamination[2][9].
Body Flame-resistant lab coat[6]Chemically resistant apron over a lab coatProtects skin and personal clothing from spills and splashes.
Respiratory Work in a certified chemical fume hood[3][10]NIOSH-approved respirator (if fume hood is unavailable or inadequate)[8]Mitigates the risk of respiratory tract irritation from inhaling dust or aerosols[2].
Foot Closed-toe, closed-heel leather or chemical-resistant shoesSameProtects feet from spills and falling objects.
Workflow for PPE Selection and Use

The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase Start Plan Experiment Assess Assess Hazards: - Skin Irritant (Cat 2) - Eye Irritant (Cat 2) - Respiratory Irritant (Cat 3) Start->Assess Recognize Select_PPE Select Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes Assess->Select_PPE Mitigate Check_Ventilation Is a Fume Hood Available & Certified? Select_PPE->Check_Ventilation Use_Hood Work in Fume Hood Check_Ventilation->Use_Hood Yes Use_Respirator Consult EHS for Respirator Selection & Fit Testing Check_Ventilation->Use_Respirator No Check_Splash Is there a significant splash or aerosol risk? Use_Hood->Check_Splash Use_Respirator->Check_Splash Add_Face_Shield Add Full-Face Shield & Double-Glove Check_Splash->Add_Face_Shield Yes Proceed Proceed with Experiment Check_Splash->Proceed No Add_Face_Shield->Proceed

Caption: PPE selection workflow for handling the target compound.

Operational Plan: A Step-by-Step Handling Protocol

A written Chemical Hygiene Plan (CHP) is an OSHA requirement for all laboratories.[11][12] This protocol serves as a specific component of a comprehensive CHP.

Step 1: Pre-Handling Preparation

  • Consult the SDS: Before beginning work, review the Safety Data Sheet for this compound[2].

  • Designate a Work Area: All handling of the solid compound should occur within a certified chemical fume hood to mitigate inhalation hazards[10].

  • Assemble Materials: Ensure all necessary equipment, including waste containers, is inside the fume hood before introducing the chemical.

  • Inspect PPE: Don your lab coat, safety goggles, and inspect your nitrile gloves for any holes, tears, or signs of degradation before wearing them[13]. If a significant splash risk exists, don a face shield and consider double-gloving[6].

Step 2: During Handling

  • Dispensing: When weighing or transferring the solid, use gentle motions to avoid creating airborne dust.

  • Avoid Contact: Never allow the chemical to come into contact with your skin or eyes. Use appropriate lab utensils (spatulas, weighing paper) for all transfers.

  • Immediate Cleanup: In case of a small spill inside the fume hood, carefully clean it up using an inert absorbent material. Place the contaminated material in the designated hazardous waste container.

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield, followed by the lab coat, and finally, safety goggles.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing gloves[13].

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste can lead to environmental contamination and poses a risk to public health[14]. This compound and any materials contaminated with it must be treated as hazardous waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all unused or contaminated solid this compound in a dedicated, sealable, and chemically compatible waste container[15].

  • Contaminated Materials: Any disposable items that have come into direct contact with the compound (e.g., gloves, weighing paper, absorbent pads) must be placed in the same solid hazardous waste container[15].

  • Liquid Waste: If the compound is used in a solution, collect the liquid waste in a separate, clearly labeled, and leak-proof hazardous waste container[16]. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Labeling and Storage

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution[16].

  • Storage: Keep the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials[14].

Step 3: Final Disposal

  • EHS Pickup: Follow your institution's established procedures to request a hazardous waste pickup from the EHS department.

  • Professional Disposal: The final disposal of this chemical waste must be handled by a licensed professional waste disposal company, typically via high-temperature incineration[15]. Under no circumstances should this chemical or its waste be poured down the drain [14].

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Instrument Exchange. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Cruz - Environmental Health and Safety. [Link]

  • PPE and Safety for Chemical Handling. ACS Material. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Safety Guides & Tipsheets. American Chemical Society. [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College - Environmental Health and Safety. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Safety Corner. American Chemical Society. [Link]

  • Chemical Handling Safety & PPE Requirements. Safety Training Sign. [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.